molecular formula C12H15NO8 B10762244 ONPG CAS No. 28347-45-7

ONPG

Numéro de catalogue: B10762244
Numéro CAS: 28347-45-7
Poids moléculaire: 301.25 g/mol
Clé InChI: KUWPCJHYPSUOFW-YBXAARCKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-nitrophenyl beta-D-galactoside is a beta-D-galactoside having a 2-nitrophenyl substituent at the anomeric position. It has a role as a chromogenic compound. It is a beta-D-galactoside and a C-nitro compound. It is functionally related to a 2-nitrophenol.
Includes ortho-, meta-, and para-nitrophenylgalactosides.

Propriétés

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol
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InChI

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1
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InChI Key

KUWPCJHYPSUOFW-YBXAARCKSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
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Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Source PubChem
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Molecular Formula

C12H15NO8
Source PubChem
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DSSTOX Substance ID

DTXSID10861907
Record name 2-Nitrophenyl-beta-D-galactopyranoside
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Molecular Weight

301.25 g/mol
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Physical Description

Beige solid; [Sigma-Aldrich MSDS]
Record name 2-Nitrophenyl-beta-D-galactopyranoside
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Solubility

>45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731487
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

369-07-3, 28347-45-7, 30677-14-6
Record name o-Nitrophenyl β-D-galactopyranoside
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Record name o-Nitrophenyl beta-D-galactopyranoside
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Record name Nitrophenylgalactosides
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Record name O-NITROPHENYL .BETA.-D-GALACTOPYRANOSIDE
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Foundational & Exploratory

The Principle of the ONPG Test: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The Ortho-Nitrophenyl-β-D-galactopyranoside (ONPG) test is a rapid and sensitive biochemical assay used in microbiology to detect the activity of the enzyme β-galactosidase.[1] This guide provides an in-depth exploration of the test's core principles, experimental protocols, and data interpretation for researchers, scientists, and drug development professionals. Its primary application is in the differentiation of members of the Enterobacteriaceae family and other microorganisms by identifying true lactose (B1674315) fermenters, particularly those that are delayed or "late" fermenters.[1][2][3]

Core Principle: Bypassing Permease to Detect β-Galactosidase

The ability of a bacterium to metabolize lactose is dependent on two key enzymes, which are encoded by the lac operon:

  • β-galactoside Permease (lacY gene product): A transport protein embedded in the bacterial cell membrane that facilitates the entry of lactose from the environment into the cell.[1][4][5][6]

  • β-galactosidase (lacZ gene product): An intracellular enzyme that catalyzes the hydrolysis of lactose, a disaccharide, into the monosaccharides glucose and galactose.[1][4][7][8] These simpler sugars can then enter the bacterium's standard metabolic pathways, such as glycolysis.

Bacteria that possess both enzymes can rapidly ferment lactose. However, some organisms, often referred to as late lactose fermenters, possess β-galactosidase but lack a functional permease.[1][2][4] In conventional lactose fermentation tests, these organisms appear as non-fermenters or show a delayed positive reaction because the substrate (lactose) cannot efficiently enter the cell.[2][5]

The this compound test cleverly circumvents the need for permease.[1][2][4] The substrate, O-Nitrophenyl-β-D-galactopyranoside (this compound), is a synthetic, colorless analog of lactose.[2][7][9] Due to its structure, this compound can diffuse or be transported into the bacterial cell without the assistance of β-galactoside permease.[1][4]

Once inside a cell that contains β-galactosidase, the enzyme cleaves the β-galactoside bond in this compound.[1][7] This hydrolysis reaction yields two products: galactose and o-nitrophenol.[7][8] While galactose is a simple sugar, the key to the assay is o-nitrophenol, a compound that imparts a distinct yellow color to the solution.[7][8] The development of this yellow color is a direct and visible indicator of β-galactosidase activity and thus signifies a positive test result.[4][5]

Experimental Protocols

Successful execution of the this compound test requires proper inoculum preparation, as the synthesis of β-galactosidase is often inducible. It is crucial to culture the test organism on a lactose-containing medium (e.g., Triple Sugar Iron (TSI) agar, MacConkey agar) to ensure the expression of the lacZ gene.[1][5][7]

Method 1: this compound Disk Test

This is a rapid method suitable for screening isolates.

  • Preparation: Aseptically dispense 0.2 mL to 0.5 mL of sterile physiological saline into a sterile tube.[1][4]

  • Inoculation: Create a heavy suspension of the test organism (from a pure, 18-24 hour culture) in the saline. The turbidity should be equivalent to a McFarland standard of 2 or 3.[1][2][10]

  • Test: Add one this compound disk to the suspension.[1][10]

  • Incubation: Incubate the tube aerobically at 35-37°C.[1][3][4]

  • Interpretation: Observe for the development of a yellow color in the fluid and/or on the disk. Positive results can appear within minutes for organisms with strong enzyme activity, but the test should be observed for up to 4-6 hours before being recorded as negative.[1][2][8][10]

Method 2: this compound Broth Test

This method is used for a more definitive determination.

  • Preparation: Bring a tube of this compound broth to room temperature before use.[1][4]

  • Inoculation: Using a heavy inoculum from a pure 18-24 hour culture, inoculate the broth.[1][6]

  • Incubation: Incubate the tube aerobically at 35-37°C with the cap loosened.[1][4][6]

  • Interpretation: Examine the tube for yellow color development at 1 hour and at intervals up to 24 hours.[1][4][7] Any shade of yellow is considered a positive result.[11] No color change after 24 hours indicates a negative result.[4]

Data Presentation

The following table summarizes the key quantitative parameters for the this compound test.

ParameterThis compound Disk MethodThis compound Broth MethodQuantitative Assay
Inoculum Density McFarland Std. No. 2-3Heavy InoculumN/A (uses cell lysate)
Incubation Temp. 35-37°C35-37°C37°C (or optimal for enzyme)
Incubation Time Up to 6 hours (check hourly)Up to 24 hours (check at 1 hr)Varies (timed reaction)
Positive Result Yellow color developmentYellow color developmentIncrease in absorbance
Negative Result No color changeNo color changeNo change in absorbance
Quantitative Readout N/AN/ASpectrophotometer at 420 nm

Visualizing the Core Principle

The biochemical reaction at the heart of the this compound test can be visualized as a straightforward enzymatic pathway.

ONPG_Test_Principle Biochemical Principle of the this compound Test cluster_cell Bacterial Cell This compound This compound (o-nitrophenyl-β-D-galactopyranoside) (Colorless) bGal β-Galactosidase (Enzyme) This compound->bGal Substrate Galactose Galactose bGal->Galactose Product 1 oNP o-Nitrophenol (Yellow) bGal->oNP Product 2 (Chromogenic) Positive_Result Positive Result: Yellow Color Observed oNP->Positive_Result Transport Permease-Independent Transport ONPG_ext External this compound ONPG_ext->this compound Enters cell

Caption: Enzymatic cleavage of this compound by β-galactosidase.

Limitations and Considerations

While robust, the this compound test has several limitations that researchers must consider:

  • Pigmentation: Organisms that naturally produce a yellow pigment cannot be accurately tested using this colorimetric method.[1][2][4]

  • Inducibility: The test requires that the organism be grown on a lactose-containing medium to induce the production of β-galactosidase.[1][5] Growth on glucose-heavy media may repress enzyme synthesis, leading to false-negative results.[2][5]

  • Confirmatory Testing: The this compound test is a single biochemical test and is not sufficient for the complete identification of an organism.[1][4] Results should be interpreted in conjunction with other biochemical, immunological, or molecular tests.[1][4]

References

ONPG as a Chromogenic Substrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-Nitrophenyl-β-D-galactopyranoside (ONPG) is a widely utilized chromogenic substrate in microbiology and molecular biology for the sensitive detection of β-galactosidase activity. This colorless compound is structurally analogous to lactose (B1674315), the natural substrate for β-galactosidase. The enzymatic cleavage of this compound by β-galactosidase yields galactose and ortho-nitrophenol (o-nitrophenol), the latter of which is a yellow compound readily quantifiable by spectrophotometry. This guide provides a comprehensive overview of the core principles of this compound, detailed experimental protocols, and quantitative data to facilitate its application in research and development.

Principle of Action

The utility of this compound lies in its ability to act as a readily detectable proxy for lactose metabolism. The metabolism of lactose in bacteria, most notably in Escherichia coli, is governed by the lac operon, which codes for two key proteins: β-galactoside permease (encoded by lacY) and β-galactosidase (encoded by lacZ). Permease facilitates the transport of lactose into the cell, while β-galactosidase hydrolyzes the disaccharide into glucose and galactose.[1]

Some bacteria, known as late lactose fermenters, possess a functional β-galactosidase but lack a fully functional permease.[2][3] These organisms ferment lactose slowly and may be misidentified as non-fermenters in traditional lactose fermentation tests. This compound circumvents this issue as it can enter the bacterial cell independently of permease.[2][3] Once inside, if β-galactosidase is present, this compound is hydrolyzed, releasing the yellow-colored o-nitrophenol, providing a rapid and sensitive indication of enzyme activity.[4][5]

In molecular biology, the gene encoding β-galactosidase (lacZ) is a common reporter gene in transfection experiments.[4] The expression of a gene of interest linked to lacZ can be quantified by measuring the β-galactosidase activity in cell lysates using this compound.[4] The intensity of the yellow color produced is directly proportional to the amount of β-galactosidase, and therefore, to the expression of the gene of interest.

Quantitative Data

The accurate quantification of β-galactosidase activity using this compound relies on precise spectrophotometric measurements and an understanding of the reaction's key parameters.

ParameterValueConditionsReference
Molar Extinction Coefficient of o-Nitrophenol 4500 M⁻¹cm⁻¹pH 7.0, 28°C[6]
~9000 M⁻¹cm⁻¹pH 7.4[7]
2.13 x 10⁴ M⁻¹cm⁻¹pH 10.2[7]
Absorbance Maximum (λmax) of o-Nitrophenol 420 nmAlkaline pH[4][6]
410-420 nmAlkaline solution
Optimal pH for β-Galactosidase Assay 7.0 - 8.0[8]
Km of β-Galactosidase for this compound (E. coli) 9.5 x 10⁻⁴ MTris buffer, pH 7.6, 20°C
Vmax of β-Galactosidase for this compound (E. coli) 134 µmoles/min/mg protein

Experimental Protocols

This compound Test for Bacterial Identification

This test is crucial for differentiating members of the Enterobacteriaceae family, particularly in identifying late lactose fermenters.[2][9]

a) Disk Method

  • Prepare a heavy suspension of the bacterial culture (equivalent to McFarland standard No. 2) in 0.5 mL of sterile saline in a test tube.[9]

  • Aseptically add an this compound disk to the suspension.[9]

  • Incubate the tube aerobically at 35-37°C.[2]

  • Observe for the development of a yellow color at intervals up to 24 hours. A positive result is indicated by a change in color to yellow.[2][5]

b) Tube Method

  • Inoculate a tube of this compound broth with a heavy inoculum of the test organism from a pure 18-24 hour culture.[2][9]

  • Incubate the tube aerobically at 35-37°C with the cap loosened.[2]

  • Examine for a yellow color development at 1 hour and continue incubation for up to 24 hours if no color change is observed.[2][9]

Quantitative β-Galactosidase Reporter Assay for Transfected Cells

This protocol is designed for quantifying β-galactosidase expression in mammalian or yeast cells transfected with a lacZ reporter construct.[10][11]

a) Cell Lysis

  • Wash the transfected cells twice with 1X Phosphate-Buffered Saline (PBS).[12]

  • Add an appropriate volume of Lysis Buffer to the cells.

  • Incubate at room temperature for 10-15 minutes with gentle swirling to ensure complete lysis. A freeze-thaw cycle can also be performed to enhance lysis.[12]

  • Centrifuge the lysate to pellet cell debris and transfer the supernatant to a new tube.

b) High-Throughput Assay (96-well plate format)

  • Pipette 50 µl of cell lysate into each well of a 96-well plate. Include a negative control with lysate from non-transfected cells.[13]

  • Add 50 µl of Assay Buffer (containing this compound) to each well.[13]

  • Incubate the plate at 37°C for 30 minutes or until a faint yellow color develops.[12][13]

  • Stop the reaction by adding 150 µl of 1M Sodium Carbonate to each well.[13]

  • Measure the absorbance at 420 nm using a microplate reader.[12]

Visualizations

Mechanism of this compound Hydrolysis

ONPG_Hydrolysis This compound This compound (o-Nitrophenyl-β-D-galactopyranoside) [Colorless] Enzyme β-Galactosidase This compound->Enzyme Binds to active site Products Products Enzyme->Products Catalyzes hydrolysis Galactose Galactose Products->Galactose oNP o-Nitrophenol [Yellow] Products->oNP bGal_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_detection Detection Transfection Transfect cells with lacZ reporter vector Lysis Lyse transfected cells Transfection->Lysis Centrifugation Centrifuge to clarify lysate Lysis->Centrifugation Add_Lysate Add cell lysate to 96-well plate Centrifugation->Add_Lysate Add_this compound Add this compound solution Add_Lysate->Add_this compound Incubation Incubate at 37°C Add_this compound->Incubation Stop_Reaction Stop reaction with Na2CO3 Incubation->Stop_Reaction Read_Absorbance Measure absorbance at 420 nm Stop_Reaction->Read_Absorbance lac_Operon cluster_genes lac Operon Promoter Promoter (Plac) Operator Operator (Olac) lacZ lacZ (β-galactosidase) Operator->lacZ Transcription blocked (when repressor is bound) Operator->lacZ Transcription proceeds (when repressor is inactive) lacY lacY (Permease) lacA lacA (Transacetylase) lacI lacI (Repressor Gene) Repressor Repressor Protein lacI->Repressor Constitutively expressed Repressor->Operator Binds and represses transcription Lactose Allolactose (Inducer) Lactose->Repressor Binds and inactivates RNAP RNA Polymerase RNAP->Promoter Binds to initiate transcription

References

An In-depth Technical Guide to ONPG Hydrolysis by β-Galactosidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic hydrolysis of ortho-nitrophenyl-β-D-galactopyranoside (ONPG) by β-galactosidase, a cornerstone technique in molecular biology and microbiology. The content herein delves into the core principles of the reaction, detailed experimental methodologies, and kinetic data, tailored for a technical audience engaged in research and development.

Core Principles of this compound Hydrolysis

β-galactosidase (EC 3.2.1.23) is a hydrolase enzyme that catalyzes the cleavage of β-galactosides into monosaccharides.[1] In microbiology, its most well-known natural substrate is lactose (B1674315), which is hydrolyzed into galactose and glucose.[2][3][4][5][6] The ability of bacteria to ferment lactose is dependent on two key enzymes: a permease to transport lactose into the cell and β-galactosidase to initiate catabolism.[2][4][6]

The this compound assay leverages a synthetic, chromogenic substrate, ortho-nitrophenyl-β-D-galactopyranoside. This compound is structurally analogous to lactose, but the glucose moiety is replaced by an ortho-nitrophenyl group.[2][4][7] This substitution allows this compound to be recognized and cleaved by β-galactosidase. The hydrolysis of the β-galactoside bond in this compound yields galactose and ortho-nitrophenol (ONP).[2][4] While this compound is colorless, ONP is a yellow compound with a strong absorbance at 420 nm, providing a straightforward and quantifiable measure of enzymatic activity.[3][8][9]

A key advantage of this compound is its ability to penetrate the cell membrane without the need for a specific permease, unlike lactose.[2][6] This characteristic is particularly useful for differentiating bacteria that possess β-galactosidase but lack permease (late lactose fermenters) from true non-lactose fermenters.[2][4]

Quantitative Analysis of β-Galactosidase Kinetics

The enzymatic activity of β-galactosidase on this compound can be described by Michaelis-Menten kinetics.[8] The key parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. A lower Km value indicates a higher affinity of the enzyme for the substrate.

Below is a summary of kinetic parameters for β-galactosidase from various sources using this compound as the substrate.

Enzyme SourceKm (mM)Vmax (units)Optimal pHOptimal Temperature (°C)
Aspergillus oryzae0.8000.0864 A/min7.5-
Lactobacillus plantarum HF5711296.644147.5 µmol min-1 mg-16.550
Kluyveromyces fragilis--6.5-
Pseudomonas BAL-31----
Mannheimia succiniciproducens (BgaA and BgaB)--7.0 - 8.0-

Note: The units for Vmax can vary between studies and are presented as reported in the source.

Detailed Experimental Protocols

The following sections provide standardized protocols for the preparation of reagents and the execution of the this compound assay for both bacterial cultures and cell lysates.

Reagent Preparation
  • Z-Buffer: For 100 mL, dissolve 0.8 g Na2HPO4·7H2O, 0.28 g NaH2PO4·H2O, 0.5 mL of 1 M KCl, and 0.05 mL of 1 M MgSO4 in distilled water. Adjust the pH to 7.0 and add 0.135 mL of β-mercaptoethanol. Store at 4°C.[3]

  • This compound Solution: Prepare a 4 mg/mL solution of this compound in Z-buffer or a suitable phosphate (B84403) buffer.[9][10] This solution should be freshly prepared and protected from light.

  • Stop Solution: A 1 M solution of sodium carbonate (Na2CO3) is typically used to stop the enzymatic reaction by drastically increasing the pH.[10]

This compound Assay for Bacterial Cultures (Qualitative/Semi-Quantitative)

This method is commonly used in microbiology to test for the presence of β-galactosidase activity in bacteria.

  • Bacterial Growth: Culture the bacteria in a medium containing lactose to induce the expression of the lacZ gene, which encodes for β-galactosidase.[4][7]

  • Cell Suspension: Prepare a dense suspension of the bacteria in 0.5 mL of saline or buffer.

  • Permeabilization (Optional but Recommended): Add a drop of toluene (B28343) or chloroform (B151607) to the cell suspension and vortex vigorously to permeabilize the cell membranes and release the enzyme.

  • Reaction Initiation: Add an this compound disk or a specific volume of this compound solution to the cell suspension.[7]

  • Incubation: Incubate the mixture at 37°C.[4][7]

  • Observation: A positive result is indicated by the development of a yellow color. The time taken for the color to develop can provide a semi-quantitative measure of enzyme activity.[4][6] Reactions should be observed for up to 24 hours before being considered negative.[4]

This compound Assay for Cell Lysates (Quantitative)

This protocol is designed for the quantitative measurement of β-galactosidase activity, often used when it serves as a reporter gene in transfected eukaryotic cells or for purified enzyme studies.

  • Cell Lysis:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a cold lysis buffer (e.g., 0.25 M Tris-HCl, pH 8.0).[11]

    • Perform freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen or a dry ice/ethanol bath followed by rapid thawing at 37°C) to ensure complete cell lysis.[11]

    • Centrifuge the lysate at high speed (e.g., 12,000 rpm) at 4°C to pellet cell debris.[11]

    • Collect the supernatant containing the soluble proteins.[11]

  • Enzyme Reaction:

    • In a microplate well or cuvette, combine a specific volume of the cell extract with a reaction buffer (e.g., Z-buffer or a 2X Assay Buffer containing NaPO4, MgCl2, β-mercaptoethanol, and this compound).[3][11]

    • Initiate the reaction by adding the this compound solution.

  • Incubation: Incubate the reaction mixture at 37°C. The incubation time can range from 30 minutes to several hours, depending on the enzyme concentration.[10][11][12]

  • Reaction Termination: Stop the reaction by adding the stop solution (1 M Na2CO3).[10][11]

  • Quantification: Measure the absorbance of the solution at 420 nm using a spectrophotometer or a microplate reader.[3][8][11] Use a blank containing all components except the cell extract to zero the instrument.

  • Calculation of Activity: The specific activity of β-galactosidase is typically expressed in Miller units or as the amount of ONP produced per unit time per milligram of protein.

Visualizing the Process: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in this compound hydrolysis by β-galactosidase.

ONPG_Hydrolysis cluster_reaction Enzymatic Reaction This compound This compound (o-nitrophenyl-β-D-galactopyranoside) (Colorless) Enzyme β-Galactosidase This compound->Enzyme Substrate Binding Galactose Galactose ONP o-nitrophenol (Yellow, A420nm) Enzyme->Galactose Product Release Enzyme->ONP Product Release

Caption: The enzymatic hydrolysis of this compound by β-galactosidase.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture/ Bacterial Growth Lysis 2. Cell Lysis/ Permeabilization Cell_Culture->Lysis Extract 3. Collect Supernatant (for quantitative assay) Lysis->Extract Reaction_Mix 4. Prepare Reaction Mix (Buffer + Extract) Extract->Reaction_Mix Add_this compound 5. Add this compound Substrate Reaction_Mix->Add_this compound Incubate 6. Incubate at 37°C Add_this compound->Incubate Stop 7. Add Stop Solution Incubate->Stop Measure_A420 8. Measure Absorbance at 420 nm Stop->Measure_A420 Calculate 9. Calculate Enzyme Activity Measure_A420->Calculate

Caption: A typical experimental workflow for the this compound assay.

Lac_Operon_Reporter cluster_operon Lac Operon as a Reporter System Inducer Inducer (e.g., IPTG, Lactose) Promoter Promoter Inducer->Promoter Activates lacZ lacZ Gene Promoter->lacZ Drives Transcription bgal β-Galactosidase (Enzyme) lacZ->bgal Translation ONPG_hydrolysis This compound -> ONP (Color Change) bgal->ONPG_hydrolysis Catalyzes

References

Audience: Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Substrate Specificity of β-Galactosidase for ONPG

Executive Summary

Ortho-Nitrophenyl-β-D-galactopyranoside (this compound) is a synthetic, chromogenic substrate pivotal for the sensitive detection and quantification of β-galactosidase activity.[1] Structurally analogous to lactose (B1674315), this compound is hydrolyzed by β-galactosidase to yield galactose and ortho-nitrophenol (o-nitrophenol).[2][3] The latter product is a distinct yellow compound, allowing for a straightforward colorimetric or spectrophotometric measurement of enzyme kinetics at an absorbance of approximately 420 nm.[3][4] This guide provides a comprehensive overview of the substrate specificity of β-galactosidase for this compound, including comparative kinetic data, detailed experimental protocols for its use, and visual diagrams illustrating the core biochemical and logical principles. Its applications are widespread, ranging from identifying and differentiating microorganisms in clinical diagnostics to its use as a standard reporter gene (lacZ) in molecular biology.[4][5]

Principle of the this compound Assay

The utility of this compound lies in its ability to act as a proxy for lactose, the natural substrate of β-galactosidase.[6] The enzymatic reaction is as follows:

This compound (colorless) + H₂O ---(β-Galactosidase)--> Galactose + o-Nitrophenol (yellow)

A key advantage of this compound, particularly in microbiology, is its ability to penetrate the bacterial cell wall without the aid of lactose permease, an enzyme required for the transport of lactose into the cell.[5][7] This property allows the this compound test to distinguish between:

  • True non-lactose fermenters: Organisms lacking β-galactosidase.

  • Late or slow lactose fermenters: Organisms that possess β-galactosidase but lack lactose permease, appearing as non-fermenters on traditional lactose-based media.[2][8]

In molecular biology, the lacZ gene, which codes for β-galactosidase, is a common reporter. The this compound assay provides a simple and quantitative method to measure gene expression levels by assessing the activity of the translated enzyme.[4][9]

Quantitative Data: Substrate Specificity and Enzyme Kinetics

β-Galactosidase exhibits a high degree of specificity and affinity for this compound, often exceeding that for its natural substrate, lactose. This is reflected in the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) and catalytic efficiency (k꜀ₐₜ/Kₘ) of the enzyme from various biological sources. A lower Kₘ value indicates a higher affinity of the enzyme for the substrate.

The tables below summarize the kinetic constants for β-galactosidase with this compound and lactose from different organisms.

Table 1: Kinetic Parameters of β-Galactosidase from Lactic Acid Bacteria
OrganismSubstrateKₘ (mM)Vₘₐₓk꜀ₐₜ (s⁻¹)Catalytic Efficiency (k꜀ₐₜ/Kₘ) (s⁻¹mM⁻¹)Reference
Lactobacillus plantarum HF571129This compound6.644147.5 µmol min⁻¹ mg⁻¹60.249.06[10][11]
Lactose23.2810.88 µmol min⁻¹ mg⁻¹64.022.75[10][11]
Lactiplantibacillus plantarum GV54This compound27.380.259 U/minN/AN/A[12]
Recombinant (Gal308)This compound2.7 ± 0.3N/A464.7 ± 7.8172.1[13]
Lactose7.1 ± 0.8N/A264.2 ± 2.137.2[13]
Table 2: Kinetic Parameters of β-Galactosidase from Fungi
OrganismSubstrateKₘ (mM)Vₘₐₓ (A/min)Reference
Aspergillus oryzaeThis compound0.8000.0864[14]
(Lineweaver-Burk)(Lineweaver-Burk)

Note: N/A indicates that the data was not available in the cited source. Vₘₐₓ units vary by study and are presented as reported.

Visualizations: Pathways and Workflows

Enzymatic Reaction of this compound

G sub This compound (o-Nitrophenyl-β-D-galactopyranoside) (Colorless) enz β-Galactosidase (Enzyme) sub->enz prod1 Galactose enz->prod1 prod2 o-Nitrophenol (Yellow) enz->prod2

Caption: Enzymatic hydrolysis of this compound by β-galactosidase.

General Workflow for this compound Colorimetric Assay

G cluster_prep Sample Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis p1 Harvest Cells p2 Cell Lysis (e.g., Lysis Buffer) p1->p2 p3 Centrifuge & Collect Supernatant (Lysate) p2->p3 a1 Add Lysate/Enzyme to Microplate Well p3->a1 a2 Add this compound Substrate (e.g., in Z-Buffer) a1->a2 a3 Incubate at 37°C (Allow color development) a2->a3 a4 Add Stop Solution (e.g., 1M Na₂CO₃) a3->a4 d1 Measure Absorbance at 420 nm a4->d1 d2 Calculate Enzyme Activity d1->d2

Caption: Standard workflow for a β-galactosidase assay.

Logic of Differentiating Lactose Fermenters

G cluster_cell Bacterial Cell perm Lactose Permease (Transporter) bgal β-Galactosidase (Enzyme) perm->bgal out1 Rapid Fermenter (Positive this compound Test) bgal->out1 + β-Gal out2 Slow/Late Fermenter (Positive this compound Test) bgal->out2 + β-Gal lactose Lactose (External) lactose->perm + Permease out3 Non-Fermenter (Negative this compound Test) lactose->out3 - β-Gal This compound This compound (External) This compound->bgal No Permease Needed This compound->out3 - β-Gal

Caption: Differentiating bacteria with the this compound test.

Experimental Protocols

Protocol 1: General Quantitative β-Galactosidase Assay (96-Well Plate)

This protocol is adapted for quantifying β-galactosidase activity from cell lysates.[4][15][16]

A. Reagents & Materials

  • Z-Buffer (pH 7.0): 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄. Just before use, add 2.7 µL/mL of β-mercaptoethanol.[17]

  • This compound Stock Solution: 4 mg/mL this compound dissolved in Z-Buffer.[18]

  • Lysis Buffer: Commercially available or lab-prepared (e.g., buffer with mild detergent).[15]

  • Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).[10]

  • Purified β-galactosidase standard.

  • 96-well clear, flat-bottom microplate.

  • Microplate reader capable of measuring absorbance at 420 nm.

B. Procedure

  • Sample Preparation (Cell Lysate):

    • Harvest cells by centrifugation. Wash the cell pellet once with 1X PBS.

    • Resuspend the pellet in an appropriate volume of cold Lysis Buffer.[16]

    • Incubate on ice for 10-15 minutes to ensure complete lysis.[15]

    • Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes at 4°C to pellet cell debris.[16]

    • Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.

  • Assay Reaction:

    • Prepare a standard curve by making serial dilutions of the purified β-galactosidase standard in Lysis Buffer.

    • Add 20-50 µL of cell lysate or standard to each well of the 96-well plate.[4] Include a blank well with Lysis Buffer only.

    • Initiate the reaction by adding 70-100 µL of the this compound Stock Solution to each well. Mix gently by tapping the plate.[4][15]

    • Incubate the plate at 37°C for 30 minutes or until a faint yellow color develops. Monitor the reaction to ensure it remains within the linear range.[4][16]

    • Stop the reaction by adding 120-150 µL of Stop Solution to each well.[4]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 420 nm using a microplate reader.

    • Subtract the absorbance of the blank from all readings.

    • Plot the standard curve (Absorbance vs. Enzyme Concentration) and determine the concentration of β-galactosidase in the samples.

    • Enzyme activity can be calculated using the formula: Activity (units/mg) = (Absorbance₄₂₀ * Volume) / (time * extinction_coefficient * mg_protein).[16]

Protocol 2: this compound Test for Bacterial Identification

This protocol is a qualitative or semi-quantitative test for use in microbiology.[2][6][7]

A. Reagents & Materials

  • This compound Disks or this compound Broth.

  • Sterile Saline (0.85% NaCl).

  • Bacterial culture (18-24 hours old) grown on a lactose-containing medium (e.g., Triple Sugar Iron (TSI) agar) to induce enzyme synthesis.[6][19]

  • Sterile test tubes and inoculating loops/needles.

  • Incubator at 37°C.

B. Procedure (Disk Method)

  • Add 0.5 mL of sterile saline to a sterile test tube.[6]

  • Create a heavy (turbid) suspension of the test organism in the saline using a sterile loop. The turbidity should be equivalent to a McFarland standard of at least 2.[5][7]

  • Aseptically add one this compound disk to the tube.

  • Incubate the tube at 37°C.[6]

  • Observe for color change at regular intervals.

C. Interpretation

  • Positive Result: Development of a yellow color within the tube. Strong reactions may occur in minutes, but the test should be held for up to 24 hours before being recorded as negative.[2][7]

  • Negative Result: The suspension remains colorless or its original color.[8]

Conclusion

This compound is a highly specific and efficient substrate for β-galactosidase, making it an invaluable tool in both research and diagnostic settings. Its favorable kinetic properties compared to lactose, combined with its ability to bypass the need for cellular permease, underpins its utility in sensitive colorimetric assays. The standardized protocols provided herein offer robust methods for the quantification of β-galactosidase activity and the rapid identification of lactose-fermenting microorganisms. The clear visual and logical workflows further clarify the principles governing the application of this versatile substrate.

References

Ortho-Nitrophenyl-β-D-galactopyranoside (ONPG): A Technical Guide to Solubility and Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-Nitrophenyl-β-D-galactopyranoside (ONPG) is a widely utilized chromogenic substrate for the detection of β-galactosidase activity. The enzymatic cleavage of this compound by β-galactosidase yields galactose and o-nitrophenol, the latter of which produces a distinct yellow color that can be quantified spectrophotometrically. This property makes this compound an invaluable tool in various biochemical assays, including the popular Blue-White screening method for molecular cloning and in enzyme kinetics studies. The accuracy and reproducibility of these assays are critically dependent on the proper preparation, handling, and storage of this compound solutions. This technical guide provides an in-depth overview of the solubility and stability of this compound in aqueous solutions, complete with experimental protocols and quantitative data to ensure its effective use in research and development.

This compound: Core Properties

Ortho-Nitrophenyl-β-D-galactopyranoside is a solid, white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below.

PropertyValue
Synonyms o-Nitrophenyl β-D-galactopyranoside, 2-Nitrophenyl β-D-galactopyranoside
CAS Number 369-07-3
Molecular Formula C₁₂H₁₅NO₈
Molecular Weight 301.3 g/mol [2][3]
Appearance White to off-white crystalline powder[1]
Purity ≥98% to ≥99%[1][2][3]
Melting Point 195°C (decomposes)[1]

Solubility of this compound

The solubility of this compound is a critical factor in the preparation of stock and working solutions for various assays. While soluble in water, its solubility can be influenced by the solvent, temperature, and the presence of buffers.

Solubility in Various Solvents

The following table summarizes the solubility of this compound in water and common organic solvents. For aqueous solutions, warming and ultrasonication can aid in dissolution.[4]

SolventSolubility
Water 8.33 mg/mL (27.65 mM) with ultrasonic and heating to 60°C[4]
10 mg/mL
15 mg/mL[5][6]
Soluble at 1% concentration[7]
Phosphate (B84403) Buffered Saline (PBS), pH 7.2 ~2 mg/mL[2][3]
Dimethylformamide (DMF) 20 mg/mL[2][3]
Dimethyl sulfoxide (B87167) (DMSO) 15 mg/mL[2][3]
Ethanol 0.25 mg/mL[2][3]

Stability of this compound

The stability of this compound, both in its solid form and in aqueous solutions, is paramount for obtaining reliable and consistent experimental results. Degradation of this compound can lead to the spontaneous release of o-nitrophenol, resulting in high background absorbance and inaccurate measurements.

Stability of Solid this compound

When stored correctly, solid this compound is a stable compound. The key storage conditions are summarized below.

Storage ConditionDuration
-20°C ≥ 4 years[2][3]
3 years[4]
4°C 2 years[4]
2-8°C Recommended for general storage[8]

Key Recommendations for Storing Solid this compound:

  • Temperature: For long-term storage, -20°C is optimal.[2][3][8] For shorter periods, 2-8°C is sufficient.[8]

  • Light: this compound is light-sensitive and should be stored in opaque or amber-colored containers to prevent photodegradation.[8]

  • Moisture: The compound is hygroscopic and should be stored in a tightly sealed container in a dry environment to prevent deterioration.[5][6][7]

Stability of this compound in Aqueous Solutions

Aqueous solutions of this compound are significantly less stable than the solid form and are susceptible to hydrolysis, which is influenced by pH, temperature, and storage duration.

Storage ConditionRecommendation
Aqueous Stock Solutions (-20°C) Store frozen; stable for extended periods.[9][10]
Aqueous Stock Solutions (-80°C) Can be stored for up to 2 years.[4]
Aqueous Working Solutions (4°C) Recommended for short-term storage only. Some sources advise against storing for more than one day.[2] A study on this compound immobilized in a hydrogel showed stability for up to 20 days at 4°C.[11][12]
Room Temperature Not recommended for storage.[10]

Factors Affecting Stability in Solution:

  • pH: The rate of this compound hydrolysis is pH-dependent. While β-galactosidase assays are often performed at a neutral pH (around 7.0), the stability of the substrate itself can be affected by deviations from this. The optimal pH for β-galactosidase activity can vary depending on the source of the enzyme, typically ranging from pH 6.5 to 7.5 for this compound as a substrate.[13][14][15][16]

  • Temperature: Higher temperatures accelerate the rate of this compound hydrolysis. Therefore, it is crucial to keep this compound solutions on ice or refrigerated when not in use and to minimize the time they are kept at room temperature or elevated assay temperatures.[13][15]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a standard this compound stock solution for use in β-galactosidase assays.

  • Determine the desired concentration: A common stock solution concentration is 4 mg/mL.[9][17][18]

  • Choose a suitable buffer: Z-buffer or a 0.1 M phosphate buffer (pH 7.0) are frequently used.[9][18]

  • Weigh the this compound: Accurately weigh the required amount of solid this compound in a fume hood, avoiding inhalation of the powder.

  • Dissolve the this compound: Add the powder to the appropriate volume of buffer. Dissolution may be aided by vortexing.[17] If preparing an aqueous solution with water, warming to 37°C or 60°C and using an ultrasonic bath can improve solubility.[4][19]

  • Sterilization (optional): If necessary, the solution can be filter-sterilized through a 0.22 µm filter.[4]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[9] It is often recommended to prepare this compound solutions fresh for each experiment.[18]

β-Galactosidase Activity Assay using this compound

This protocol outlines a typical procedure for measuring β-galactosidase activity.

  • Prepare the reaction mixture: In a microcentrifuge tube or a well of a microplate, combine the cell lysate or purified enzyme with an appropriate assay buffer (e.g., Z-buffer). The total volume will depend on the specific assay format.

  • Pre-incubation: Equilibrate the reaction mixture at the desired assay temperature (commonly 28°C, 30°C, or 37°C) for a few minutes.[9][20][21]

  • Initiate the reaction: Add a defined volume of the this compound working solution to the reaction mixture to start the enzymatic reaction. Record the exact time of addition.

  • Incubation: Incubate the reaction at the chosen temperature until a pale yellow color develops.[9] The incubation time will vary depending on the enzyme concentration.

  • Stop the reaction: Terminate the reaction by adding a stop solution, typically 1 M sodium carbonate (Na₂CO₃).[4][9] This raises the pH, which denatures the enzyme and enhances the yellow color of the o-nitrophenol product.

  • Measure absorbance: Read the absorbance of the solution at 420 nm using a spectrophotometer.[2][3][5] Use a blank containing all components except the enzyme to zero the instrument.

  • Calculate activity: The β-galactosidase activity is calculated based on the absorbance reading, the incubation time, and the amount of protein in the sample.

Visualizing the β-Galactosidase Assay Workflow

The following diagram illustrates the key steps in a typical β-galactosidase assay using this compound.

Beta_Galactosidase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_this compound Prepare this compound Solution (e.g., 4 mg/mL) start_reaction Add this compound Solution to Start Reaction prep_this compound->start_reaction prep_lysate Prepare Cell Lysate or Enzyme Dilution mix Combine Lysate/Enzyme and Assay Buffer prep_lysate->mix prep_buffer Prepare Assay Buffer (e.g., Z-Buffer) prep_buffer->mix pre_incubate Pre-incubate at Assay Temp. (e.g., 28-37°C) mix->pre_incubate pre_incubate->start_reaction incubate Incubate until Yellow Color Develops start_reaction->incubate stop_reaction Add Stop Solution (e.g., 1M Na2CO3) incubate->stop_reaction measure_abs Measure Absorbance at 420 nm stop_reaction->measure_abs calculate Calculate Enzyme Activity measure_abs->calculate

Caption: Workflow for a typical β-galactosidase assay using this compound.

Enzymatic Reaction of this compound

The enzymatic hydrolysis of this compound by β-galactosidase is a straightforward reaction that results in a quantifiable colored product.

ONPG_Reaction This compound This compound (o-Nitrophenyl-β-D-galactopyranoside) (Colorless) Enzyme β-Galactosidase This compound->Enzyme Products Products Enzyme->Products H₂O Galactose Galactose Products->Galactose ONP o-Nitrophenol (Yellow, Amax ~420 nm) Products->ONP

Caption: Enzymatic hydrolysis of this compound by β-galactosidase.

Conclusion

The successful use of this compound in research and drug development hinges on a thorough understanding of its solubility and stability characteristics. By adhering to the guidelines for preparation and storage outlined in this document, researchers can ensure the integrity of their this compound solutions, leading to more accurate and reproducible assay results. The provided data and protocols serve as a comprehensive resource for the effective application of this essential biochemical reagent.

References

Methodological & Application

Application Notes: Quantitative Analysis of β-Galactosidase Activity in E. coli using the ONPG Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The lacZ gene, encoding the enzyme β-galactosidase, is a cornerstone of molecular biology, widely employed as a reporter gene for studying gene expression in Escherichia coli. The activity of β-galactosidase can be sensitively and quantitatively measured using the chromogenic substrate ortho-nitrophenyl-β-D-galactopyranoside (ONPG).[1][2][3] In the presence of β-galactosidase, the colorless this compound is hydrolyzed to yield galactose and the intensely yellow compound o-nitrophenol, which absorbs light at 420 nm.[3][4] This colorimetric assay provides a simple and robust method for quantifying gene expression levels, making it an invaluable tool for researchers in various fields, including drug development.

This application note provides a detailed protocol for performing the this compound assay in E. coli, from cell culture and lysis to the final calculation of β-galactosidase activity in Miller units.

Principle of the this compound Assay

The this compound assay is based on the enzymatic activity of β-galactosidase. This enzyme cleaves the β-galactoside bond in this compound, releasing o-nitrophenol.[5] The amount of yellow o-nitrophenol produced is directly proportional to the β-galactosidase activity in the sample. The reaction can be stopped at a specific time point, and the absorbance of the resulting solution is measured at 420 nm.[6] To normalize the enzyme activity, the cell density of the culture is also measured, typically at an optical density of 600 nm (OD600). The final activity is expressed in Miller units, which provides a standardized measure of β-galactosidase activity.[6][7]

Data Presentation

The results of an this compound assay are typically presented in a tabular format that allows for easy comparison between different experimental conditions. The following table is an example of how to present quantitative data from an this compound assay.

Sample IDConditionOD600OD420Reaction Time (min)Miller Units
1Uninduced0.550.08159.7
2Induced0.520.651583.3
3Negative Control0.580.02152.3

Experimental Protocols

This section provides a detailed methodology for performing the this compound assay in E. coli.

Reagents and Buffers
  • Z-Buffer (per 50 mL):

    • 0.80 g Na2HPO4·7H2O (0.06 M)

    • 0.28 g NaH2PO4·H2O (0.04 M)

    • 0.5 mL 1 M KCl (0.01 M)

    • 0.05 mL 1 M MgSO4 (0.001 M)

    • 0.135 mL β-mercaptoethanol (0.05 M)

    • Dissolve salts in approximately 40 mL of dH2O, adjust pH to 7.0, and bring the final volume to 50 mL. Store at 4°C.[7]

  • This compound Solution: 4 mg/mL in dH2O or Z-Buffer without β-mercaptoethanol.

  • 1 M Na2CO3 Solution: To stop the reaction.

  • Cell Lysis Reagent: PopCulture Reagent or a mixture of chloroform (B151607) and 0.1% SDS.[1]

Protocol
  • Cell Culture:

    • Inoculate E. coli strains into appropriate liquid media (e.g., LB broth) with antibiotics if necessary.

    • Grow the cultures overnight at 37°C with shaking.

    • The next day, dilute the overnight cultures into fresh media and grow to the mid-log phase of growth (OD600 ≈ 0.4-0.6).[8]

  • Cell Lysis:

    • Measure the OD600 of each culture.

    • Transfer a defined volume (e.g., 1 mL) of each culture to a microcentrifuge tube.

    • Permeabilization with PopCulture Reagent: Add a small volume of PopCulture Reagent (e.g., 1/10th of the culture volume) and vortex briefly. This method is often used for high-throughput assays in 96-well plates.[1]

    • Permeabilization with Chloroform/SDS: Add 2 drops of chloroform and 1 drop of 0.1% SDS to the cell suspension. Vortex for 10 seconds. This is a more traditional method.

  • Enzymatic Reaction:

    • Pre-warm the cell lysates to 28°C.

    • Start the reaction by adding a defined volume of this compound solution (e.g., 1/5th of the culture volume) to each tube and mix. Start a timer immediately.

    • Incubate the reaction at 28°C.

  • Stopping the Reaction:

    • When a visible yellow color has developed, stop the reaction by adding a defined volume of 1 M Na2CO3 (e.g., half of the culture volume).

    • Record the reaction time for each sample.

  • Measurement:

    • Centrifuge the tubes to pellet cell debris.

    • Transfer the supernatant to a clean cuvette or a 96-well plate.

    • Measure the absorbance at 420 nm (for the yellow o-nitrophenol) and 550 nm (to correct for light scattering by cell debris) using a spectrophotometer or a microplate reader.[7]

Calculation of Miller Units

The β-galactosidase activity is expressed in Miller units, calculated using the following formula:[7]

Miller Units = 1000 × [OD420 – (1.75 × OD550)] / (Reaction Time in min × Culture Volume in mL × OD600)

  • OD420: Absorbance of the reaction mixture at 420 nm.[6]

  • OD550: Absorbance of the reaction mixture at 550 nm to correct for cell debris.[7]

  • Reaction Time: Time of the enzymatic reaction in minutes.[9]

  • Culture Volume: Volume of the cell culture used in the assay in mL.[7]

  • OD600: Absorbance of the cell culture at 600 nm before the assay.[6]

Signaling Pathways and Experimental Workflows

ONPG_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture 1. Grow E. coli Culture (OD600 0.4-0.6) Measure_OD600 2. Measure OD600 Culture->Measure_OD600 Lysis 3. Cell Lysis (e.g., PopCulture or Chloroform/SDS) Measure_OD600->Lysis Reaction 4. Add this compound & Incubate (Start Timer) Lysis->Reaction Stop 5. Stop Reaction (Add Na2CO3) Reaction->Stop Measure_Abs 6. Measure OD420 & OD550 Stop->Measure_Abs Calculate 7. Calculate Miller Units Measure_Abs->Calculate

Caption: Experimental workflow for the this compound assay.

References

Quantitative β-Galactosidase Assay Using ONPG: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The β-galactosidase assay is a cornerstone of molecular biology research, widely employed as a reporter system to study gene expression, protein-protein interactions, and the efficacy of various compounds in drug development. The assay quantifies the activity of the enzyme β-galactosidase, the product of the lacZ gene. A common and reliable method for this quantification utilizes the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).[1][2][3] When cleaved by β-galactosidase, the colorless this compound is hydrolyzed into galactose and o-nitrophenol, the latter of which is a yellow compound that can be quantified spectrophotometrically.[1][3] This document provides detailed application notes and protocols for performing a quantitative β-galactosidase assay using this compound.

Principle of the Assay

The enzymatic reaction at the core of this assay is the hydrolysis of this compound by β-galactosidase. This compound is an analog of lactose (B1674315), the natural substrate for the enzyme.[3] The reaction produces galactose and o-nitrophenol. The amount of yellow o-nitrophenol produced is directly proportional to the enzymatic activity of β-galactosidase under conditions of substrate excess. The absorbance of the resulting yellow solution is measured at a wavelength of 420 nm.[4][5] The assay is terminated by the addition of a high-pH solution, typically 1 M sodium carbonate (Na₂CO₃), which stops the enzymatic reaction by denaturing the enzyme.[6]

Applications

The quantitative this compound assay has a broad range of applications in various research fields:

  • Reporter Gene Assays: The lacZ gene is a commonly used reporter gene in transfection experiments.[7] The level of β-galactosidase activity directly correlates with the expression level of a gene of interest when its promoter is fused to the lacZ gene.

  • Yeast Two-Hybrid (Y2H) Systems: This assay is integral to the Y2H system for studying protein-protein interactions.[1][8][9][10] The interaction between two fusion proteins (a "bait" and a "prey") reconstitutes a functional transcription factor, which then drives the expression of a reporter gene, often lacZ. The strength of the interaction can be quantified by measuring β-galactosidase activity.[1]

  • Drug Screening: The assay can be adapted for high-throughput screening of compound libraries to identify molecules that modulate gene expression or specific protein-protein interactions.

  • Microbiology: It is used to differentiate bacteria based on their ability to ferment lactose, distinguishing late lactose fermenters from non-lactose fermenters in families like Enterobacteriaceae.[11][12]

Signaling Pathway: Yeast Two-Hybrid (Y2H) System

The Yeast Two-Hybrid system is a powerful genetic method to identify and characterize protein-protein interactions. The principle relies on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcription activation domain (AD). In the Y2H system, the two proteins of interest, the "bait" and the "prey," are genetically fused to the DBD and AD, respectively. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that can bind to an upstream activating sequence (UAS) and drive the expression of a downstream reporter gene, such as lacZ. The resulting β-galactosidase activity can then be quantified using the this compound assay.

ONPG_Assay_Workflow start Start: Transfected/Induced Cells lysis Cell Lysis (e.g., Lysis Buffer, Freeze-Thaw) start->lysis lysate Cell Lysate (containing β-galactosidase) lysis->lysate reaction Add this compound Substrate lysate->reaction incubation Incubate at 37°C reaction->incubation stop Stop Reaction (add 1 M Na₂CO₃) incubation->stop measure Measure Absorbance at 420 nm stop->measure analysis Data Analysis (Calculate Miller Units) measure->analysis

References

ONPG Reporter Gene Assay in Mammalian Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The o-nitrophenyl-β-D-galactopyranoside (ONPG) reporter gene assay is a widely used colorimetric method for the quantitative analysis of gene expression in mammalian cells. This technique relies on the enzymatic activity of β-galactosidase (β-gal), encoded by the lacZ gene, which is employed as a reporter. When the promoter or regulatory element of a gene of interest is cloned upstream of the lacZ gene in an expression vector, the level of β-galactosidase activity in transfected cells corresponds to the transcriptional activity of the promoter. The enzyme cleaves the colorless substrate this compound to produce o-nitrophenol, a yellow product that can be quantified by measuring its absorbance at 420 nm.[1][2] This assay is valued for its simplicity, cost-effectiveness, and reliability, making it a staple in molecular biology and drug discovery for studying gene regulation and signaling pathways.[3]

Principle of the Assay

The this compound assay is based on a straightforward enzymatic reaction. The bacterial lacZ gene, encoding β-galactosidase, is not naturally present in mammalian cells. Therefore, its expression can be directly correlated with the activity of the promoter it is linked to in a transfected plasmid. The β-galactosidase enzyme hydrolyzes the β-galactoside bond in the synthetic substrate o-nitrophenyl-β-D-galactopyranoside (this compound). This cleavage releases galactose and o-nitrophenol. While this compound is colorless, o-nitrophenol is a yellow compound that absorbs light maximally at 420 nm. The intensity of the yellow color, measured as absorbance, is directly proportional to the amount of β-galactosidase produced, and thus to the activity of the promoter of interest.[1][4]

Applications in Research and Drug Development

The this compound reporter gene assay is a versatile tool with numerous applications in both basic research and industrial drug development.

  • Promoter and Enhancer Analysis: It is frequently used to characterize the activity of promoters and enhancers by linking these regulatory elements to the lacZ gene. This allows for the identification of key regulatory regions and transcription factor binding sites.

  • Signaling Pathway Analysis: The assay is instrumental in dissecting signaling pathways. By using a reporter construct containing response elements for specific transcription factors (e.g., NF-κB or TCF/LEF), researchers can monitor the activation or inhibition of pathways like the NF-κB and Wnt signaling cascades in response to various stimuli or drug candidates.[5][6]

  • Drug Screening: In the pharmaceutical industry, the this compound assay is employed in high-throughput screening (HTS) campaigns to identify compounds that modulate the activity of specific genes or signaling pathways. Its simplicity and cost-effectiveness make it suitable for large-scale screening.

  • Transfection Efficiency Control: Due to its consistent expression, a plasmid constitutively expressing β-galactosidase is often co-transfected with an experimental reporter plasmid (e.g., luciferase) to normalize for variations in transfection efficiency between different cell cultures.

Data Presentation

Quantitative Comparison of Reporter Assays
Reporter SystemPrincipleDetection MethodSensitivityThroughputCost
This compound (β-galactosidase) ColorimetricSpectrophotometry (Absorbance at 420 nm)ModerateHighLow
Luciferase (Firefly, Renilla) BioluminescentLuminometryHighHighHigh
Green Fluorescent Protein (GFP) FluorescentFluorometry / MicroscopyHighModerateModerate
Typical this compound Assay Results
SampleTreatmentAverage Absorbance (420 nm)Standard DeviationFold Induction
Untransfected Cells-0.0520.004-
Control Vector (Promoterless lacZ)-0.0750.0061.0
Experimental Vector (Promoter- lacZ)No Stimulus0.1500.0122.0
Experimental Vector (Promoter- lacZ)Stimulus0.7500.04510.0

Experimental Protocols

I. Cell Culture and Transfection
  • Cell Seeding: Seed mammalian cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • For each well, prepare a DNA-transfection reagent complex according to the manufacturer's protocol. Typically, this involves co-transfecting the experimental reporter plasmid (containing the promoter of interest fused to lacZ) and a control plasmid for normalization (e.g., a plasmid expressing Renilla luciferase or another reporter).

    • Add the transfection complex to the cells and incubate for 24-48 hours. The optimal incubation time should be determined empirically for the specific cell line and promoter being studied.

II. Preparation of Cell Lysate
  • Washing: Gently wash the cells twice with 1X Phosphate-Buffered Saline (PBS).

  • Lysis:

    • Add 100-200 µL of 1X Lysis Buffer to each well.[7]

    • Incubate the plate at room temperature for 15 minutes with gentle swirling to ensure complete cell lysis.[7]

    • Alternatively, a freeze-thaw cycle can be performed to enhance lysis. Freeze the plate at -80°C for at least 1 hour, then thaw at room temperature.[7]

  • Harvesting: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Clarification: Centrifuge the lysate at 12,000 x g for 5 minutes at 4°C to pellet cell debris.[8]

  • Supernatant Collection: Carefully transfer the supernatant to a fresh, pre-chilled microcentrifuge tube. This supernatant contains the β-galactosidase enzyme.

III. This compound Colorimetric Assay
  • Reaction Setup:

    • In a 96-well flat-bottom plate, add 10-50 µL of the clarified cell lysate to each well.

    • Add 1X Lysis Buffer to bring the total volume in each well to 100 µL.

    • Prepare a blank well containing 100 µL of 1X Lysis Buffer.

  • Substrate Addition: Add 100 µL of this compound Substrate Solution (4 mg/mL) to each well.[9]

  • Incubation: Incubate the plate at 37°C and monitor for the development of a yellow color. The incubation time can range from 30 minutes to several hours, depending on the level of β-galactosidase expression.[8][10]

  • Stopping the Reaction: Once a sufficient yellow color has developed in the experimental wells without significant color in the negative control wells, stop the reaction by adding 50 µL of 1 M Sodium Carbonate (Na₂CO₃) to each well.[1]

  • Absorbance Measurement: Measure the absorbance of each well at 420 nm using a microplate reader.[1][2]

IV. Data Analysis
  • Blank Subtraction: Subtract the average absorbance value of the blank wells from the absorbance values of all other wells.

  • Normalization (if applicable): If a co-transfected control reporter was used, normalize the β-galactosidase activity to the activity of the control reporter to account for variations in transfection efficiency.

  • Calculation of β-galactosidase Activity: The activity can be expressed in Miller units or as fold change relative to a control condition. The formula for Miller Units is: Miller Units = (1000 × A₄₂) / (t × V × OD₆₀₀) where A₄₂₀ is the absorbance at 420 nm, t is the reaction time in minutes, V is the volume of the culture used in mL, and OD₆₀₀ is the optical density of the cell culture prior to lysis.[9]

Mandatory Visualizations

Signaling Pathway Diagrams

ONPG_Assay_Principle cluster_transfection 1. Transfection cluster_expression 2. Gene Expression cluster_assay 3. Enzymatic Reaction Promoter Promoter of Interest lacZ lacZ Gene (β-galactosidase) Transcription Transcription Promoter->Transcription In Mammalian Cell Vector Expression Vector mRNA mRNA Transcription->mRNA Translation Translation bgal β-galactosidase (Enzyme) Translation->bgal mRNA->Translation This compound This compound (Colorless) bgal->this compound Hydrolysis o_nitrophenol o-nitrophenol (Yellow) This compound->o_nitrophenol Absorbance Quantification o_nitrophenol->Absorbance Measure Absorbance at 420 nm

Caption: Principle of the this compound reporter gene assay.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNFα, IL-1) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB_P P-IκB IkB->IkB_P IkB_NFkB IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_P->NFkB releases Degradation Proteasomal Degradation IkB_P->Degradation NFkB_RE NF-κB Response Element NFkB_n->NFkB_RE binds lacZ lacZ Reporter Gene NFkB_RE->lacZ activates Transcription Transcription lacZ->Transcription bgal bgal Transcription->bgal β-galactosidase (leads to this compound cleavage)

Caption: Monitoring NF-κB signaling with an this compound reporter.

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh activates GSK3b GSK3β Dsh->GSK3b inhibits bCatenin β-catenin GSK3b->bCatenin phosphorylates for degradation (Wnt OFF) Axin_APC Axin/APC Complex Degradation Degradation bCatenin->Degradation bCatenin_n β-catenin bCatenin->bCatenin_n Accumulates and Translocates (Wnt ON) TCF_LEF TCF/LEF bCatenin_n->TCF_LEF co-activates TCF_RE TCF/LEF Response Element TCF_LEF->TCF_RE binds lacZ lacZ Reporter Gene TCF_RE->lacZ activates Transcription Transcription lacZ->Transcription bgal bgal Transcription->bgal β-galactosidase (leads to this compound cleavage)

Caption: Monitoring Wnt/β-catenin signaling with an this compound reporter.

Experimental Workflow Diagram

ONPG_Workflow cluster_cell_prep Cell Preparation cluster_lysis Cell Lysis cluster_assay This compound Assay cluster_data Data Analysis node_style node_style A1 Seed Mammalian Cells in 24-well plate A2 Co-transfect with Reporter and Control Plasmids A1->A2 A3 Incubate for 24-48 hours A2->A3 B1 Wash cells with 1X PBS A3->B1 B2 Add 1X Lysis Buffer B1->B2 B3 Incubate and Harvest Lysate B2->B3 B4 Centrifuge to Clarify Lysate B3->B4 C1 Add Lysate to 96-well plate B4->C1 C2 Add this compound Substrate C1->C2 C3 Incubate at 37°C C2->C3 C4 Stop Reaction with Na2CO3 C3->C4 D1 Measure Absorbance at 420 nm C4->D1 D2 Normalize and Calculate Activity D1->D2

References

Application Notes and Protocols for the ONPG Test in the Identification of Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ONPG (o-nitrophenyl-β-D-galactopyranoside) test is a rapid and sensitive biochemical assay used to detect the activity of the enzyme β-galactosidase in microorganisms.[1][2] This test is particularly valuable in the field of microbiology for the differentiation and identification of members of the Enterobacteriaceae family. It distinguishes between bacteria that can ferment lactose (B1674315) rapidly, slowly (late-lactose fermenters), or not at all, based on the presence of β-galactosidase.[1][3][4]

The ability of a bacterium to ferment lactose is dependent on two key enzymes: lactose permease, which facilitates the transport of lactose into the cell, and β-galactosidase, which hydrolyzes lactose into glucose and galactose.[1][5] Some bacteria may possess β-galactosidase but lack a functional lactose permease, making them appear as non-lactose fermenters or late-lactose fermenters in traditional lactose fermentation tests. The this compound test circumvents the need for lactose permease as the this compound substrate can freely enter the bacterial cell.[1][5]

Principle of the this compound Test

The this compound test utilizes the synthetic substrate o-nitrophenyl-β-D-galactopyranoside, which is structurally analogous to lactose.[1][5] If the test organism produces β-galactosidase, the enzyme hydrolyzes the β-galactoside bond in this compound, releasing galactose and o-nitrophenol.[1][5] While this compound is colorless, the resulting o-nitrophenol is a yellow-colored compound under alkaline conditions, providing a clear visual indicator of a positive reaction.[1][5]

Biochemical Pathway of Lactose Fermentation

The metabolism of lactose in Enterobacteriaceae is primarily regulated by the lac operon. The expression of the genes in this operon, including lacZ (encoding β-galactosidase) and lacY (encoding lactose permease), is induced by the presence of lactose and the absence of glucose.

Lactose_Metabolism Lactose Metabolism Pathway in Enterobacteriaceae cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lactose_ext Lactose Permease Lactose Permease (lacY) Lactose_ext->Permease Transport Lactose_int Lactose Permease->Lactose_int BetaGalactosidase β-Galactosidase (lacZ) Lactose_int->BetaGalactosidase Hydrolysis Glucose Glucose BetaGalactosidase->Glucose Galactose Galactose BetaGalactosidase->Galactose Metabolism Further Metabolism Glucose->Metabolism Galactose->Metabolism

Caption: Lactose metabolism in Enterobacteriaceae.

Principle of the this compound Test Reaction

The this compound test directly assesses the presence of β-galactosidase, bypassing the lactose permease step.

ONPG_Test_Principle Principle of the this compound Test cluster_reaction Biochemical Reaction This compound This compound (o-nitrophenyl-β-D-galactopyranoside) (Colorless) BetaGalactosidase β-Galactosidase This compound->BetaGalactosidase Hydrolysis o_nitrophenol o-nitrophenol (Yellow) BetaGalactosidase->o_nitrophenol Galactose Galactose BetaGalactosidase->Galactose

Caption: The biochemical reaction of the this compound test.

Data Presentation

Table 1: this compound Test Reagents
Reagent ComponentConcentration/AmountPurpose
This compound Broth
Sodium Phosphate, Dibasic (Na₂HPO₄)9.46 g/LBuffering agent
Phenylalanine4.0 g/LNutrient source
o-nitrophenyl-β-D-galactopyranoside (this compound)2.0 g/LSubstrate for β-galactosidase
Potassium Phosphate, Monobasic (KH₂PO₄)0.907 g/LBuffering agent
Final pH8.0Optimal for enzyme activity
This compound Disk Method
This compound DisksImpregnated paper disksDelivers a controlled concentration of this compound
Saline, sterile (0.85%)0.2 mL - 0.5 mLSuspension medium for bacteria
Table 2: Quality Control Organisms for the this compound Test
OrganismATCC Strain NumberExpected Result
Escherichia coli25922Positive (Yellow)
Proteus mirabilis12453Negative (No color change)
Neisseria lactamica23971Positive (Yellow)
Neisseria gonorrhoeae43069Negative (No color change)
Table 3: Interpretation of this compound Test Results for Key Enterobacteriaceae
OrganismTypical Lactose FermentationExpected this compound ResultTypical Reaction Time
Escherichia coliRapid FermenterPositiveRapid (minutes to 1 hour)
Klebsiella pneumoniaeRapid FermenterPositiveRapid (minutes to 1 hour)
Enterobacter cloacaeRapid FermenterPositiveRapid (minutes to 1 hour)
Citrobacter freundiiSlow/Late FermenterPositiveVariable (may be delayed up to 24 hours)
Serratia marcescensSlow/Late FermenterPositiveVariable (may be delayed up to 24 hours)
Shigella sonneiSlow/Late FermenterPositiveVariable (may be delayed up to 24 hours)
Salmonella spp. (most)Non-FermenterNegativeNo color change within 24 hours
Shigella spp. (except S. sonnei)Non-FermenterNegativeNo color change within 24 hours
Proteus vulgarisNon-FermenterNegativeNo color change within 24 hours
Morganella morganiiNon-FermenterNegativeNo color change within 24 hours
Providencia spp.Non-FermenterNegativeNo color change within 24 hours

Experimental Protocols

General Considerations
  • For optimal results, test organisms should be cultured on a medium containing lactose (e.g., Triple Sugar Iron (TSI) agar (B569324) or MacConkey agar) to induce the production of β-galactosidase.

  • Organisms grown on media containing high concentrations of glucose may show inhibited β-galactosidase activity.

  • Cultures that naturally produce a yellow pigment may interfere with the interpretation of the test results.

  • A heavy inoculum is recommended to ensure a sufficient concentration of the enzyme for a timely reaction.

This compound Disk Method Protocol

ONPG_Disk_Protocol This compound Disk Method Workflow start Start prep_suspension Prepare a heavy bacterial suspension (McFarland 3.0 equivalent) in 0.5 mL sterile saline. start->prep_suspension add_disk Aseptically add one this compound disk to the suspension. prep_suspension->add_disk incubate Incubate at 35-37°C. add_disk->incubate observe_4h Observe for a yellow color change at intervals up to 4 hours. incubate->observe_4h positive Positive Result: Yellow color develops. observe_4h->positive Yellow color reincubate If no color change, re-incubate up to 24 hours. observe_4h->reincubate No color change end End positive->end observe_24h Observe for a yellow color change. reincubate->observe_24h observe_24h->positive Yellow color negative Negative Result: No color change. observe_24h->negative No color change negative->end

Caption: Workflow for the this compound disk method.

Detailed Steps:

  • Dispense 0.2 mL of sterile 0.85% saline into a sterile test tube.[1]

  • Using a sterile loop, create a heavy suspension of the test organism (from a pure 18-24 hour culture) in the saline. The turbidity should be equivalent to a McFarland 3 standard.[1]

  • Aseptically add an this compound disk to the bacterial suspension.

  • Incubate the tube aerobically at 35-37°C for up to 4 hours.[1]

  • Observe the tube for the development of a yellow color. Strong positive reactions may appear within minutes.[1]

  • If no color change is observed after 4 hours, continue incubation for up to 24 hours.

This compound Broth Method Protocol

ONPG_Broth_Protocol This compound Broth Method Workflow start Start inoculate_broth Inoculate this compound broth with a heavy inoculum of the test organism. start->inoculate_broth incubate Incubate aerobically with a loose cap at 35-37°C. inoculate_broth->incubate observe_1h Observe for a yellow color change after 1 hour. incubate->observe_1h positive Positive Result: Yellow color develops. observe_1h->positive Yellow color reincubate If no color change, continue incubation up to 24 hours. observe_1h->reincubate No color change end End positive->end observe_24h Observe for a yellow color change. reincubate->observe_24h observe_24h->positive Yellow color negative Negative Result: No color change. observe_24h->negative No color change negative->end

Caption: Workflow for the this compound broth method.

Detailed Steps:

  • Allow the this compound broth to equilibrate to room temperature before use.

  • Using a heavy inoculum from a pure 18-24 hour culture, inoculate the this compound broth.

  • Incubate the tube aerobically with a loosened cap at 35-37°C.[1]

  • Examine the broth for the development of a yellow color after 1 hour.[1]

  • If no color change is observed, continue to incubate and check periodically for up to 24 hours.[1]

Limitations of the this compound Test

  • The this compound test is just one component of bacterial identification and should be used in conjunction with other biochemical, and if necessary, molecular or mass spectrometry tests for definitive identification.[1]

  • As mentioned, bacteria that produce a natural yellow pigment cannot be accurately tested using this method.

  • The performance of the test is dependent on using an inoculum from a lactose-containing medium to ensure the induction of β-galactosidase.

Conclusion

The this compound test is a fundamental, rapid, and reliable method for detecting β-galactosidase activity in Enterobacteriaceae. Its ability to differentiate between rapid, slow, and non-lactose fermenters makes it an indispensable tool in clinical and research microbiology laboratories for the presumptive identification of these medically and industrially important bacteria. Proper adherence to the outlined protocols and quality control measures will ensure the accuracy and reproducibility of the test results.

References

Application Notes and Protocols for ONPG Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-Nitrophenyl-β-D-galactopyranoside (ONPG) is a widely used chromogenic substrate for the detection of β-galactosidase activity. The enzyme catalyzes the hydrolysis of this compound into galactose and ortho-nitrophenol, a yellow compound that can be quantified by measuring its absorbance at 420 nm. This property makes this compound an invaluable tool in molecular biology, microbiology, and biochemistry, particularly for reporter gene assays, enzyme kinetics studies, and microbiological identification tests.

Proper preparation and storage of the this compound stock solution are critical for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for the preparation, quality control, and storage of this compound stock solutions for laboratory use.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation and storage of this compound stock solutions.

ParameterValueNotes
Stock Solution Concentration 3 mg/mL to 20.5 mg/mLA common concentration for aqueous stock solutions is 4 mg/mL.[1][2][3]
Solvents Water, Phosphate (B84403) Buffer (e.g., 100 mM, pH 7.0-7.3), DMSO, EthanolSolubility in water is approximately 8.33 mg/mL, which can be enhanced with gentle warming.[4][5]
Storage Temperature 2-8°C (short-term), -20°C or -80°C (long-term)Long-term storage at -20°C is suitable for up to one year, while -80°C can extend stability to two years.[4]
Shelf Life (in solution) Up to 1-2 years under proper long-term storage conditions.[4]Aqueous solutions should be made fresh or sterile-filtered for storage.[2][4] Repeated freeze-thaw cycles should be avoided.[4]
Working Concentration Varies by assay; e.g., 0.665 mg/mL for some β-galactosidase assays.[6]The stock solution is typically diluted into an appropriate assay buffer.
Absorbance Maximum 405-420 nmThe hydrolyzed product, o-nitrophenol, is measured in this range.[2][7][8]

Experimental Protocols

Protocol 1: Preparation of Aqueous this compound Stock Solution (4 mg/mL)

This protocol describes the preparation of a 4 mg/mL this compound stock solution in phosphate buffer, suitable for most standard β-galactosidase assays.

Materials:

  • o-Nitrophenyl-β-D-galactopyranoside (this compound) powder

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Nuclease-free water

  • 0.22 µm sterile syringe filter

  • Sterile conical tubes or vials for storage

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Prepare 0.1 M Phosphate Buffer (pH 7.0):

    • Prepare a 0.1 M solution of Na₂HPO₄ and a 0.1 M solution of NaH₂PO₄ in nuclease-free water.

    • To create the pH 7.0 buffer, mix the two solutions, typically starting with the Na₂HPO₄ solution and adding the NaH₂PO₄ solution until the desired pH is reached.[3] Monitor the pH using a calibrated pH meter.

  • Dissolve this compound:

    • Weigh out the required amount of this compound powder to achieve a final concentration of 4 mg/mL (e.g., 40 mg of this compound for 10 mL of buffer).

    • Add the this compound powder to the 0.1 M phosphate buffer.

    • Place the container on a magnetic stirrer and stir until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution, but do not boil.[8][9]

  • Sterilization and Aliquoting:

    • Once fully dissolved, sterile-filter the this compound solution using a 0.22 µm syringe filter into a sterile container.[4] This is crucial for preventing microbial growth during storage, especially for aqueous solutions.

    • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This minimizes contamination and avoids repeated freeze-thaw cycles.[4]

  • Storage:

    • For short-term use (a few days), the solution can be stored at 2-8°C, protected from light.[10]

    • For long-term storage, store the aliquots at -20°C or -80°C.[4]

Protocol 2: Quality Control of this compound Stock Solution

A simple quality control check should be performed to ensure the integrity of the prepared stock solution.

Procedure:

  • Visual Inspection: The freshly prepared this compound stock solution should be colorless to very pale yellow.[9][11] A distinct yellow color indicates the presence of o-nitrophenol, suggesting degradation of the this compound. Such a solution should be discarded.[11]

  • Functional Test (Optional but Recommended):

    • Perform a mock β-galactosidase assay.

    • Prepare two reactions: a negative control (assay buffer and this compound solution) and a positive control (assay buffer, this compound solution, and a known concentration of β-galactosidase).

    • Incubate as per a standard assay protocol (e.g., 37°C).[1]

    • The negative control should remain colorless, while the positive control should develop a yellow color, confirming the substrate's activity.

Visualizations

ONPG_Preparation_Workflow cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage weigh Weigh this compound Powder dissolve Dissolve in Phosphate Buffer (pH 7.0) weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Sterile Tubes filter->aliquot inspect Visual Inspection (Colorless) aliquot->inspect functional_test Functional Test (Optional) inspect->functional_test short_term Short-term (2-8°C) inspect->short_term Pass long_term Long-term (-20°C / -80°C) inspect->long_term Pass fail Degraded? inspect->fail Fail functional_test->short_term functional_test->long_term discard Discard fail->discard

Caption: Workflow for the preparation and quality control of this compound stock solution.

ONPG_Reaction_Pathway cluster_products Products This compound This compound (o-Nitrophenyl-β-D-galactopyranoside) (Colorless) BGal β-Galactosidase (Enzyme) This compound->BGal Galactose Galactose BGal->Galactose Hydrolysis oNitro o-Nitrophenol (Yellow, Absorbs at 420 nm) BGal->oNitro

Caption: Enzymatic hydrolysis of this compound by β-galactosidase.

References

Application Notes and Protocols for Calculating Miller Units from an ONPG Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The β-galactosidase assay, utilizing the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG), is a cornerstone technique in molecular biology for quantifying gene expression. The activity of β-galactosidase, the protein product of the lacZ gene, is reported in Miller units, providing a standardized measure of promoter strength or the effect of regulatory elements on gene expression.[1][2] This reporter system is widely used due to its sensitivity, reproducibility, and cost-effectiveness.[3]

These application notes provide a comprehensive guide to performing an this compound assay and calculating Miller units, including detailed protocols, data interpretation, and examples of its application in studying signaling pathways.

Principle of the this compound Assay

The this compound assay is a colorimetric method to measure the enzymatic activity of β-galactosidase.[3] The bacterial lacZ gene is a commonly used reporter gene that is fused to a promoter of interest.[4] When this construct is introduced into cells, the expression of lacZ, and consequently the production of β-galactosidase, is driven by the activity of the promoter being studied.

The substrate this compound is structurally similar to lactose, the natural substrate of β-galactosidase.[5] However, upon cleavage by β-galactosidase, this compound yields galactose and o-nitrophenol, the latter of which is a yellow compound with a strong absorbance at 420 nm.[6] The intensity of the yellow color is directly proportional to the amount of β-galactosidase activity, which in turn reflects the level of lacZ gene expression. Miller units are then calculated to normalize this activity to the cell density and reaction time.[7]

Experimental Protocols

Materials
  • Z-Buffer: (per liter) 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4. Adjust pH to 7.0.

  • β-mercaptoethanol

  • This compound solution: 4 mg/mL in Z-Buffer (prepare fresh).

  • 1 M Sodium Carbonate (Na2CO3) solution

  • Cell Lysis Reagent: (e.g., PopCulture® Reagent, or chloroform (B151607) and SDS)

  • Spectrophotometer or plate reader capable of measuring absorbance at 420 nm, 550 nm, and 600 nm.

  • Microcentrifuge tubes or 96-well plates.

Protocol for Bacterial Cultures (96-well plate format)
  • Cell Culture: Grow bacterial cultures harboring the lacZ reporter construct to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).

  • Record OD600: Measure and record the optical density of the cultures at 600 nm. This reading is crucial for normalizing the β-galactosidase activity to the cell density.

  • Cell Lysis:

    • Transfer 100 µL of each culture to a 96-well plate.

    • Add 100 µL of Z-buffer containing a cell lysis agent (e.g., PopCulture® Reagent or a mixture of chloroform and SDS).

    • Incubate at 37°C for 10-15 minutes to ensure complete cell lysis.

  • Enzymatic Reaction:

    • Start the reaction by adding 20 µL of 4 mg/mL this compound solution to each well.

    • Record the exact start time for each sample.

    • Incubate the plate at 37°C and monitor the development of a yellow color. The incubation time can vary from a few minutes to several hours depending on the promoter strength.

  • Stop Reaction:

    • Once a sufficient yellow color has developed (but before the reaction becomes saturated), stop the reaction by adding 50 µL of 1 M Na2CO3 to each well.

    • Record the exact stop time for each sample.

  • Measure Absorbance:

    • Measure the absorbance of each well at 420 nm (A420) to quantify the amount of o-nitrophenol produced.

    • Measure the absorbance at 550 nm (A550) to correct for light scattering by cell debris.

Calculation of Miller Units

The Miller unit is a standardized measure of β-galactosidase activity. The formula for calculating Miller units is as follows:

Miller Units = 1000 × [A420 – (1.75 × A550)] / (t × V × OD600) [7]

Where:

  • A420: Absorbance at 420 nm.

  • A550: Absorbance at 550 nm (corrects for light scattering).

  • t: Reaction time in minutes.

  • V: Volume of culture used in the assay in mL.

  • OD600: Optical density of the culture at 600 nm before the assay.

The factor of 1.75 is an empirical correction for the contribution of cell debris to the A420 reading.

Data Presentation

Quantitative data from this compound assays are best presented in tables to facilitate comparison between different experimental conditions, such as varying promoter strengths or the effects of inducers and repressors.

PromoterConditionMiller Units (Mean ± SD)Fold Change
PlacUV5 No Inducer15 ± 31.0
1 mM IPTG1500 ± 120100
ParaBAD No Inducer10 ± 21.0
0.2% Arabinose2500 ± 210250
Synthetic Promoter J23100 Constitutive3500 ± 300-
Synthetic Promoter J23119 Constitutive50 ± 8-
PsrfA (B. subtilis) 10% Relative Filling Volume197 ± 24-
PnarG (B. subtilis) 10% Relative Filling Volume~1000-

This table presents hypothetical and literature-derived data for illustrative purposes. Actual values may vary depending on experimental conditions. Data for PsrfA and PnarG are from studies in Bacillus subtilis and represent promoter activity under specific oxygen availability conditions.[8][9]

Visualization of Experimental Workflow and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.

Experimental Workflow for this compound Assay

ONPG_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis culture 1. Grow Bacterial Culture (OD600 ≈ 0.4-0.6) measure_od 2. Measure OD600 culture->measure_od lysis 3. Cell Lysis measure_od->lysis add_this compound 4. Add this compound (Start Timer) lysis->add_this compound incubate 5. Incubate at 37°C add_this compound->incubate stop_reaction 6. Add Na2CO3 (Stop Timer) incubate->stop_reaction measure_abs 7. Measure A420 & A550 stop_reaction->measure_abs calculate 8. Calculate Miller Units measure_abs->calculate

This compound Assay Experimental Workflow
Example Signaling Pathway: Hedgehog Signaling

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development. The transcription factor Gli1 is a direct target of Hh signaling, and its expression is a reliable readout of pathway activation. A common method to study Hh signaling is to use a Gli1-lacZ reporter mouse, where the lacZ gene is knocked into the Gli1 locus.[10]

Hedgehog_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand (Shh) Ptch1 Patched-1 (Ptch1) Receptor Hh->Ptch1 binds Smo Smoothened (Smo) Ptch1->Smo relieves inhibition Gli_inactive Inactive Gli Complex Smo->Gli_inactive activates Sufu Suppressor of fused (Sufu) Gli_inactive->Sufu dissociates from Gli_active Active Gli Transcription Factor Gli_inactive->Gli_active translocates to nucleus Gli1_promoter Gli1 Promoter Gli_active->Gli1_promoter binds to lacZ_expression lacZ Gene Expression Gli1_promoter->lacZ_expression drives bgal β-galactosidase Production lacZ_expression->bgal results in

Hedgehog Signaling Pathway with lacZ Reporter

Applications in Research and Drug Development

  • Promoter Characterization: The this compound assay is fundamental for characterizing the strength and regulation of both native and synthetic promoters.[5][11]

  • Studying Gene Regulation: It allows for the detailed analysis of cis-acting elements (enhancers, silencers) and trans-acting factors (transcription factors) that modulate gene expression.

  • Signal Transduction Pathway Analysis: By placing a lacZ reporter gene under the control of a promoter that is responsive to a specific signaling pathway, the activity of that pathway can be quantitatively measured.[12] For example, a TCF/LEF-responsive promoter can be used to monitor Wnt signaling activity.[13]

  • High-Throughput Screening: The assay can be adapted to a 96-well format, enabling high-throughput screening of compound libraries for molecules that modulate gene expression or signaling pathways.[14]

  • Drug Discovery: It is a valuable tool for identifying and characterizing drug candidates that target specific transcription factors or signaling cascades.

Conclusion

The this compound assay for the calculation of Miller units remains a powerful and versatile tool in the arsenal (B13267) of molecular biologists, researchers, and drug development professionals. Its simplicity, sensitivity, and quantitative nature make it an indispensable method for dissecting the complexities of gene regulation and cellular signaling. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can obtain reliable and reproducible data to advance their scientific inquiries.

References

Application Notes and Protocols for ONPG Assay in 96-Well Plate Format

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ortho-nitrophenyl-β-D-galactopyranoside (ONPG) assay is a widely used colorimetric method to quantify the activity of the enzyme β-galactosidase.[1] This enzyme catalyzes the hydrolysis of lactose (B1674315) into glucose and galactose.[2] The assay utilizes the synthetic substrate this compound, which is structurally similar to lactose.[3][4] In the presence of β-galactosidase, this compound is cleaved into galactose and ortho-nitrophenol (ONP), the latter of which is a yellow-colored compound.[3][5] The intensity of the yellow color, which can be measured spectrophotometrically at a wavelength of 405-420 nm, is directly proportional to the β-galactosidase activity.[6][7][8]

The adaptation of the this compound assay to a 96-well plate format offers a high-throughput method for various applications, including reporter gene assays in molecular biology, enzyme kinetics, and screening for potential therapeutic agents.[9][10] In molecular biology, the gene encoding β-galactosidase (lacZ) is a common reporter gene, and the this compound assay is used to measure its expression levels.[11][12] In drug development, this assay can be employed to assess the effects of compounds on cell membrane permeability.[13][14]

Principle of the this compound Assay

The this compound assay is based on the enzymatic activity of β-galactosidase. Two key enzymes are involved in the metabolism of lactose in bacteria: a permease that facilitates the entry of lactose into the cell, and β-galactosidase, which hydrolyzes lactose.[2][15] Some organisms may lack the permease but still possess β-galactosidase, making them slow lactose fermenters.[2][16]

This compound can enter the bacterial cell without the need for a specific permease.[4][15] Once inside the cell, if β-galactosidase is present, it hydrolyzes the β-galactoside bond in this compound, releasing galactose and the yellow chromophore o-nitrophenol.[3][4][16] The reaction can be stopped by adding a high pH solution, such as sodium carbonate, which inactivates the enzyme and intensifies the yellow color of o-nitrophenol.[6][10] The amount of o-nitrophenol produced is then quantified by measuring the absorbance at 405-420 nm.[7][17]

Materials and Reagents

A comprehensive list of materials and reagents required for the this compound assay is provided in the table below.

Category Item Details/Specifications
Instrumentation Microplate ReaderCapable of reading absorbance at 405-420 nm.
IncubatorSet to 37°C or the optimal temperature for the enzyme.
CentrifugeFor pelleting cells.
Consumables 96-well clear, flat-bottom platesFor performing the assay and absorbance reading.
Pipettes and sterile tipsFor accurate liquid handling.
Reagent reservoirsFor multichannel pipetting.
Reagents This compound SubstrateTypically a 4 mg/mL solution in a suitable buffer.
Lysis BufferTo permeabilize cells and release β-galactosidase. The composition can vary, but often contains detergents like Triton X-100 or SDS.[10]
Stop Solution1 M Sodium Carbonate (Na₂CO₃) is commonly used to stop the reaction and increase the pH.[10]
Z-BufferA buffer system often used for β-galactosidase assays.
Cell Culture MediaAppropriate for the cells being assayed.
Phosphate-Buffered Saline (PBS)For washing cells.
Controls BlankContains all reagents except the cell lysate or enzyme.
Negative ControlLysate from untransfected or untreated cells to measure endogenous β-galactosidase activity.[7]
Positive ControlPurified β-galactosidase or lysate from cells known to express high levels of the enzyme.

Experimental Protocols

Protocol 1: this compound Assay for Adherent Cells in a 96-Well Plate

This protocol is suitable for measuring β-galactosidase activity in adherent cells, such as those used in reporter gene assays.

Day 1: Cell Seeding

  • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.

Day 2: Transfection or Treatment (if applicable)

  • If performing a reporter gene assay, transfect the cells with the appropriate plasmids.

  • If screening compounds, treat the cells with the desired concentrations of the test agents.

  • Include appropriate controls, such as mock-transfected or vehicle-treated cells.

  • Incubate for the desired period (e.g., 24-48 hours).

Day 3: this compound Assay

  • Cell Lysis:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with 100-200 µL of sterile PBS per well.

    • Add 50-100 µL of Lysis Buffer to each well.[7]

    • Incubate at room temperature for 10-15 minutes with gentle shaking to ensure complete lysis.[7] A freeze-thaw cycle can also be performed to enhance lysis.[7][17]

  • Enzymatic Reaction:

    • Prepare the this compound substrate solution (e.g., 4 mg/mL in Z-Buffer).

    • Add 50-100 µL of the this compound substrate solution to each well.[7]

    • Incubate the plate at 37°C and monitor for the development of a yellow color. The incubation time can range from a few minutes to several hours, depending on the level of enzyme activity.[7]

  • Stopping the Reaction:

    • Once a sufficient yellow color has developed in the positive control or experimental wells, add 50-100 µL of 1 M Sodium Carbonate to each well to stop the reaction.[10]

  • Data Acquisition:

    • Read the absorbance of each well at 405-420 nm using a microplate reader.[7]

Protocol 2: this compound Assay for Suspension Cells or Bacterial Cultures

This protocol is adapted for non-adherent cells, including bacterial and yeast cultures.

  • Culture Growth:

    • Grow the cell or bacterial cultures under the desired experimental conditions. For bacteria, it is often beneficial to grow them in a medium containing lactose to induce the expression of β-galactosidase.[3][16]

  • Cell Harvesting and Lysis:

    • Transfer an appropriate volume of the cell culture to a microcentrifuge tube or a deep 96-well plate.

    • Measure the optical density (OD) of the culture (e.g., at 600 nm for bacteria) to normalize for cell number.

    • Pellet the cells by centrifugation.

    • Resuspend the cell pellet in Lysis Buffer. Cell permeabilization can be achieved using detergents like SDS and chloroform (B151607), although care must be taken as chloroform can damage plastic plates.[10] Alternatively, enzymatic lysis or sonication can be used.

  • This compound Assay:

    • Transfer the cell lysate to a clear, flat-bottom 96-well plate.

    • Add the this compound substrate solution to each well.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C).

    • Stop the reaction with 1 M Sodium Carbonate.

    • Read the absorbance at 405-420 nm.

Data Presentation and Analysis

The quantitative data from the this compound assay should be summarized in a clear and structured manner.

Data Analysis

The activity of β-galactosidase is often expressed in Miller units, which normalizes the absorbance reading to the reaction time and cell density.[10]

Calculation of β-Galactosidase Activity (Miller Units):

Where:

  • A420: Absorbance at 420 nm (measures o-nitrophenol).

  • A550_background: Absorbance at 550 nm to correct for light scattering by cell debris.

  • t: Reaction time in minutes.

  • V: Volume of culture assayed in mL.

  • OD600: Optical density of the culture at 600 nm before the assay.

Sample Data Table
Sample ID Condition Replicate 1 (A420) Replicate 2 (A420) Replicate 3 (A420) Average A420 Std. Dev. β-Galactosidase Activity (Miller Units)
1Blank0.0520.0550.0530.0530.0015N/A
2Negative Control0.1100.1150.1120.1120.002510.5
3Positive Control1.8501.8751.8621.8620.0125350.2
4Test Compound 10.9750.9820.9780.9780.0035180.7
5Test Compound 20.2500.2550.2510.2520.002545.8

Visualizations

Biochemical Reaction of this compound Hydrolysis

ONPG_Reaction This compound This compound (Colorless) Enzyme β-Galactosidase This compound->Enzyme Products Galactose + o-Nitrophenol (Yellow) Enzyme->Products Hydrolysis

Caption: Enzymatic cleavage of this compound by β-galactosidase.

Experimental Workflow for 96-Well Plate this compound Assay

ONPG_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Seeding/ Culture Growth Treatment Transfection/ Treatment Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Add_this compound Add this compound Substrate Lysis->Add_this compound Incubation Incubate at 37°C Add_this compound->Incubation Stop_Reaction Add Stop Solution Incubation->Stop_Reaction Read_Absorbance Read Absorbance (405-420 nm) Stop_Reaction->Read_Absorbance Calculate_Activity Calculate Activity (e.g., Miller Units) Read_Absorbance->Calculate_Activity

Caption: Workflow of the 96-well plate this compound assay.

References

Application Notes and Protocols for Measuring Enzyme Kinetics with ONPG Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme kinetics studies are fundamental to understanding enzyme mechanisms, identifying inhibitors, and developing new therapeutic agents. A widely used method for assaying the activity of β-galactosidase and other glycosidases involves the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).[1][2] This application note provides a detailed protocol for determining the kinetic parameters of enzymes using this compound, including the Michaelis-Menten constant (K m) and maximum velocity (Vmax).

Principle of the this compound Assay

The this compound assay is a colorimetric method used to measure the activity of β-galactosidase.[2][3] this compound is a synthetic, colorless substrate that mimics lactose (B1674315), the natural substrate for β-galactosidase.[2][3][4] The enzyme catalyzes the hydrolysis of this compound into galactose and o-nitrophenol (ONP).[1][4][5] While this compound is colorless, ONP is a yellow-colored compound with a maximum absorbance at 420 nm.[1][5][6] The rate of the yellow color development is directly proportional to the enzymatic activity of β-galactosidase.[2] This allows for a simple and continuous monitoring of the enzyme reaction.[5] The reaction can be stopped by adding a basic solution, such as sodium carbonate, which denatures the enzyme and stabilizes the yellow color of ONP.[2]

The enzymatic reaction is illustrated in the signaling pathway diagram below.

ONPG_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products This compound This compound (Colorless Substrate) BGal β-Galactosidase This compound->BGal binds to H2O H₂O H2O->BGal Galactose Galactose BGal->Galactose releases ONP o-Nitrophenol (Yellow Product) Absorbance at 420 nm BGal->ONP

Caption: Enzymatic hydrolysis of this compound by β-galactosidase.

Materials and Reagents

  • Enzyme: Purified β-galactosidase or cell lysate containing the enzyme.

  • Substrate: o-nitrophenyl-β-D-galactopyranoside (this compound)

  • Buffer: Phosphate buffer, Tris-HCl, or other suitable buffer at the optimal pH for the enzyme. A common buffer is Z-buffer.

  • Stopping Solution: 1 M Sodium Carbonate (Na₂CO₃)

  • Equipment:

    • Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm.[1][2][5]

    • Cuvettes or 96-well microplates.[1][5]

    • Pipettes

    • Incubator or water bath

    • Vortex mixer

    • Timers

Experimental Protocols

Preparation of Reagents
  • Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.[5]

  • This compound Stock Solution: Dissolve this compound in the assay buffer to a final concentration of 4 mg/mL or prepare a 20 mM stock solution.[1][5] This solution should be freshly prepared.

  • Assay Buffer: Prepare the appropriate buffer at the desired pH and concentration. For example, 0.1 M Tris-HCl with 0.001 M magnesium chloride, adjusted to the optimal pH of the enzyme.[7]

  • Stopping Solution: Prepare a 1 M solution of sodium carbonate in deionized water.

Enzyme Kinetics Assay Protocol

The following protocol is designed to determine the Michaelis-Menten kinetic parameters (K m and Vmax). This involves measuring the initial reaction velocity at various substrate concentrations.[1]

Experimental Workflow Diagram

experimental_workflow prep Prepare Reagents (Enzyme, this compound dilutions, Buffer, Stop Solution) setup Set up reactions in microplate/cuvettes (Buffer, varying [this compound]) prep->setup initiate Initiate reaction by adding Enzyme Solution setup->initiate incubate Incubate at optimal temperature (e.g., 37°C) initiate->incubate measure Measure Absorbance at 420 nm kinetically or at fixed time points after stopping the reaction incubate->measure stop Stop reaction with 1 M Na₂CO₃ (for endpoint assay) measure->stop analyze Analyze Data (Plot Velocity vs. [this compound], Lineweaver-Burk plot) stop->analyze determine Determine Km and Vmax analyze->determine

Caption: Workflow for this compound-based enzyme kinetics assay.

Step-by-Step Procedure:

  • Prepare Substrate Dilutions: Prepare a series of this compound dilutions in the assay buffer from a stock solution. The concentrations should typically range from 0.1 to 10 times the expected K m value.

  • Set up the Reaction: In a 96-well plate or cuvettes, add the assay buffer and the different concentrations of the this compound substrate.[1] Prepare a blank for each substrate concentration containing the buffer and substrate but no enzyme.[7]

  • Equilibrate Temperature: Pre-incubate the plate/cuvettes and the enzyme solution at the optimal temperature for the enzyme (e.g., 37°C or 50°C).[8]

  • Initiate the Reaction: Add a fixed amount of the enzyme solution to each well/cuvette to start the reaction.[1] Mix quickly but gently.

  • Measure Absorbance:

    • Kinetic Assay: Immediately place the plate in a microplate reader and measure the absorbance at 420 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-60 minutes).[1]

    • Endpoint Assay: After a specific incubation time (ensuring the reaction is still in the linear phase), stop the reaction by adding the stopping solution (1 M Na₂CO₃).[2] Then, measure the absorbance at 420 nm.

  • Record Data: Record the absorbance values over time for each substrate concentration.

Data Analysis

  • Calculate Initial Velocity (v₀): For each substrate concentration, plot absorbance versus time. The initial velocity (v₀) is the slope of the linear portion of this curve. Convert the rate of change in absorbance per minute (ΔAbs/min) to product concentration using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of o-nitrophenol.

  • Michaelis-Menten Plot: Plot the initial velocity (v₀) against the corresponding substrate concentration ([S]). The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation to determine K m and Vmax.[1]

  • Lineweaver-Burk Plot: For a linear representation, create a Lineweaver-Burk plot by plotting the reciprocal of the initial velocity (1/v₀) against the reciprocal of the substrate concentration (1/[S]). The y-intercept of the resulting straight line is 1/Vmax, the x-intercept is -1/K m, and the slope is K m/Vmax.[7]

Quantitative Data Summary

The kinetic parameters for β-galactosidase from different sources using this compound as a substrate are summarized in the table below. Note that values can vary depending on the specific experimental conditions such as pH, temperature, and buffer composition.

| Enzyme Source | K m (mM) | Vmax (units) | Optimal pH | Optimal Temperature (°C) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Aspergillus oryzae | 0.800 | 0.0864 A/min | 7.5 | - |[7] | | Lactobacillus plantarum HF571129 | 6.644 | 147.5 µmol min⁻¹ mg⁻¹ | 6.5 | 50 |[8] | | E. coli | - | - | 7.3-7.7 | ~37 |[3] | | Penicillium woesei (recombinant) | - | - | 5.2 | 93 |[9] |

Conclusion

The this compound assay is a robust, sensitive, and straightforward method for determining the kinetic properties of β-galactosidase and related enzymes. The detailed protocol and data analysis methods provided in this application note offer a solid foundation for researchers in academia and industry to perform reliable enzyme kinetic studies, crucial for drug discovery and development.

References

Application Notes and Protocols: Cell Lysis for Intracellular β-Galactosidase ONPG Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The measurement of β-galactosidase activity is a cornerstone technique in molecular biology, widely used as a reporter gene in studies of gene expression and regulation. The enzyme, encoded by the lacZ gene, catalyzes the hydrolysis of β-galactosides. A common and quantifiable method for this assay involves the use of the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG). Upon cleavage by β-galactosidase, this compound is converted into galactose and o-nitrophenol, the latter of which is a yellow-colored compound that can be measured spectrophotometrically at 420 nm.[1][2][3]

A critical initial step for assaying intracellular β-galactosidase is the efficient lysis of the cells to release the enzyme without causing its denaturation.[4][5] The choice of lysis method is dependent on the cell type and the desired experimental throughput. This document provides detailed protocols for various cell lysis methods applicable to bacterial, yeast, and mammalian cells, along with quantitative data and workflow visualizations to guide researchers in obtaining reliable and reproducible results.

Cell Lysis Methodologies: A Comparative Overview

The optimal cell lysis technique varies depending on the organism. Bacterial, yeast, and mammalian cells have different cell wall and membrane compositions, necessitating distinct approaches for effective disruption.

  • Bacterial Cells (e.g., E. coli) : Possess a peptidoglycan cell wall that can be targeted by enzymes like lysozyme (B549824) or permeabilized using chemical agents such as chloroform (B151607), sodium dodecyl sulfate (B86663) (SDS), or specialized detergents like PopCulture reagent.[6][7][8]

  • Yeast Cells (e.g., Saccharomyces cerevisiae) : Have a more robust cell wall composed of glucans and mannoproteins, often requiring more stringent methods like mechanical disruption with glass beads or enzymatic digestion with lyticase or zymolyase, in addition to chemical and freeze-thaw methods.[9][10][11]

  • Mammalian Cells : Lack a cell wall, making them relatively easier to lyse using gentle detergents, hypotonic buffers, or physical methods like freeze-thaw cycles.[1][12]

The choice of method can also be influenced by the experimental scale. For high-throughput screening, methods that are amenable to 96-well plate formats and minimize handling steps are preferred.[6][13]

Experimental Protocols

Below are detailed protocols for cell lysis for the subsequent β-galactosidase this compound assay.

Protocol 1: Chemical Lysis of E. coli

This protocol is suitable for routine analysis of β-galactosidase activity in E. coli.

Materials:

  • Z-Buffer (see table below for composition)

  • Chloroform

  • 0.1% SDS solution

  • This compound solution (4 mg/mL in Z-buffer)

  • 1 M Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • Grow E. coli cultures to the desired cell density (e.g., mid-log phase).

  • Measure the optical density of the culture at 600 nm (OD₆₀₀).

  • In a microcentrifuge tube, mix 100 µL of cell culture with 900 µL of Z-buffer.

  • Add 100 µL of chloroform and 50 µL of 0.1% SDS.

  • Vortex the mixture vigorously for 10 seconds to lyse the cells.[8]

  • Incubate the tubes at room temperature for 5 minutes.

  • Proceed with the this compound assay.

Protocol 2: Freeze-Thaw Lysis of Mammalian Cells

This method is effective for lysing mammalian cells grown in culture plates.[1][12]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (see table below for composition)

  • Dry ice or liquid nitrogen

  • 37°C water bath

Procedure:

  • Wash the cultured mammalian cells twice with ice-cold PBS.

  • Add an appropriate volume of Lysis Buffer to the culture dish (see table below for recommendations).

  • Incubate the dish at room temperature for 10-15 minutes with gentle swirling to ensure complete lysis.[12]

  • For enhanced lysis, perform three freeze-thaw cycles by freezing the cell lysate in liquid nitrogen or on dry ice and then thawing it rapidly in a 37°C water bath.[1][14]

  • Vortex vigorously after each thaw.[1]

  • Centrifuge the lysate at 12,000 x g for 5 minutes at 4°C to pellet cell debris.[1]

  • Transfer the supernatant containing the soluble β-galactosidase to a fresh tube for the this compound assay.

Protocol 3: Glass Bead Lysis of Yeast Cells

This mechanical disruption method is highly effective for the tough cell walls of yeast.[9][11]

Materials:

  • Breaking Buffer (see table below for composition)

  • Acid-washed glass beads (425-600 µm diameter)

  • Chilled microcentrifuge tubes

Procedure:

  • Harvest yeast cells by centrifugation and wash them with sterile water.

  • Resuspend the cell pellet in Breaking Buffer.

  • Transfer the cell suspension to a chilled microcentrifuge tube.

  • Add an equal volume of acid-washed glass beads.

  • Vortex vigorously for 30-60 second intervals, with 30-60 second cooling periods on ice in between, for a total of 4-6 cycles.

  • Centrifuge at high speed for 15 minutes at 4°C to pellet the glass beads and cell debris.

  • Carefully transfer the supernatant to a new tube for the this compound assay.

Quantitative Data Summary

The following tables provide concentrations and volumes for the buffers and solutions mentioned in the protocols.

Table 1: Buffer and Reagent Compositions

Buffer/ReagentComponentConcentration
Z-Buffer Na₂HPO₄60 mM
NaH₂PO₄40 mM
KCl10 mM
MgSO₄1 mM
β-mercaptoethanol50 mM (add fresh)
Mammalian Cell Lysis Buffer Tris-HCl, pH 8.0250 mM
Yeast Breaking Buffer Tris-HCl, pH 8.0250 mM
Phenylmethylsulfonyl fluoride (B91410) (PMSF)1 mM (add fresh)
This compound Solution o-nitrophenyl-β-D-galactopyranoside4 mg/mL in Z-Buffer
Stop Solution Sodium Carbonate (Na₂CO₃)1 M

Table 2: Recommended Lysis Buffer Volumes for Mammalian Cells [12]

Culture Dish TypeVolume of Lysis Buffer (µL/well)
96-well plate50
24-well plate250
12-well plate500
6-well plate1000
60 mm dish2500
100 mm dish5000

This compound Assay Protocol

After cell lysis, the β-galactosidase activity in the cell lysate can be quantified as follows:

  • Add 10-100 µL of the cell lysate to a new tube.

  • Adjust the total volume to 1 mL with Z-buffer.

  • Pre-incubate the mixture at 28-37°C for 5 minutes.

  • Initiate the reaction by adding 200 µL of this compound solution (4 mg/mL). Note the exact time of addition.[10]

  • Incubate at 28-37°C until a faint yellow color develops.[1][15]

  • Stop the reaction by adding 500 µL of 1 M Na₂CO₃.[1]

  • Measure the absorbance of the solution at 420 nm using a spectrophotometer.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for cell lysis and the this compound assay.

Cell_Lysis_Workflow cluster_bacterial Bacterial Lysis (Chemical) cluster_mammalian Mammalian Lysis (Freeze-Thaw) cluster_yeast Yeast Lysis (Glass Beads) b_start Bacterial Culture b_od Measure OD600 b_start->b_od b_mix Mix with Z-Buffer, Chloroform, SDS b_od->b_mix b_vortex Vortex b_mix->b_vortex b_incubate Incubate b_vortex->b_incubate b_lysate Cell Lysate b_incubate->b_lysate m_start Mammalian Cells m_wash Wash with PBS m_start->m_wash m_lyse Add Lysis Buffer m_wash->m_lyse m_ft Freeze-Thaw Cycles m_lyse->m_ft m_centrifuge Centrifuge m_ft->m_centrifuge m_supernatant Collect Supernatant m_centrifuge->m_supernatant y_start Yeast Cells y_resuspend Resuspend in Breaking Buffer y_start->y_resuspend y_beads Add Glass Beads y_resuspend->y_beads y_vortex Vortex with Cooling y_beads->y_vortex y_centrifuge Centrifuge y_vortex->y_centrifuge y_supernatant Collect Supernatant y_centrifuge->y_supernatant

Caption: Overview of cell lysis workflows for different cell types.

ONPG_Assay_Workflow start Cell Lysate add_z Add Z-Buffer start->add_z preincubate Pre-incubate at 28-37°C add_z->preincubate add_this compound Add this compound (Start Reaction) preincubate->add_this compound incubate Incubate until Yellow Color Develops add_this compound->incubate stop_reaction Add Na2CO3 (Stop Reaction) incubate->stop_reaction measure Measure Absorbance at 420 nm stop_reaction->measure

Caption: Step-by-step workflow of the this compound colorimetric assay.

Optimization and Troubleshooting

  • Incomplete Lysis : If β-galactosidase activity is lower than expected, incomplete cell lysis may be the cause. For bacterial and yeast cells, increasing the incubation time with lysis reagents or the number of vortexing cycles with glass beads can improve efficiency. For mammalian cells, ensuring sufficient freeze-thaw cycles is crucial.

  • Enzyme Instability : Protease inhibitors, such as PMSF, should be added fresh to the lysis buffer to prevent degradation of β-galactosidase.[9] Keeping samples on ice throughout the procedure is also recommended to maintain enzyme activity.[16]

  • Interfering Substances : Remnants of cell culture media or certain lysis reagents can interfere with the this compound assay. Washing cells with PBS before lysis is important. If using detergents, ensure they are compatible with downstream applications.[4]

  • High Background : If the blank or negative control samples show a yellow color, it could be due to contamination or spontaneous degradation of this compound. Ensure that all reagents are fresh and properly stored.

By following these detailed protocols and considering the optimization strategies, researchers can achieve reliable and consistent results in their intracellular β-galactosidase this compound assays.

References

Application Notes and Protocols for ONPG Assay in Chemical Library Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The o-nitrophenyl-β-D-galactopyranoside (ONPG) assay is a robust and cost-effective colorimetric method for quantifying β-galactosidase activity.[1] Its simplicity and adaptability to high-throughput formats make it an invaluable tool in screening large chemical libraries for potential modulators of gene expression. In many reporter gene assays, the lacZ gene, which encodes for β-galactosidase, is placed under the control of a specific promoter or signaling pathway.[2] Consequently, the enzymatic activity of β-galactosidase serves as a direct proxy for the activity of the pathway of interest. This application note provides detailed protocols for utilizing the this compound assay in a high-throughput screening (HTS) context, guidelines for data analysis and interpretation, and a relevant signaling pathway example.

Principle of the this compound Assay

The this compound assay relies on the enzymatic activity of β-galactosidase to cleave the colorless substrate this compound. This cleavage releases galactose and o-nitrophenol, the latter of which is a yellow-colored compound.[1][3] The intensity of the yellow color, which can be quantified by measuring the absorbance at 420 nm, is directly proportional to the amount of β-galactosidase activity in the sample.[1][4]

Applications in Chemical Library Screening

The this compound assay is widely used in various screening applications, including:

  • High-Throughput Screening (HTS): The assay's compatibility with microplate formats allows for the rapid and automated testing of thousands of compounds.[5]

  • Drug Discovery: It is instrumental in identifying compounds that can modulate specific signaling pathways, acting as potential therapeutic agents.

  • Functional Genomics: The assay can be used to study the function of genes and their regulatory elements.

Data Presentation

A critical aspect of any screening campaign is the robust analysis and clear presentation of the resulting data. Key metrics for evaluating the performance of an HTS assay include the Z'-factor, which assesses the statistical separation between positive and negative controls. An ideal Z'-factor is between 0.5 and 1.0, indicating an excellent assay quality suitable for HTS.[6][7][8][9][10]

Table 1: Example Data from a Hypothetical Screen for β-Galactosidase Inhibitors

Compound IDConcentration (µM)% InhibitionIC50 (µM)Z'-Factor of Assay
Hit-0011085.22.50.78
Hit-0021078.95.10.78
Hit-0031065.712.80.78
Non-Hit-001105.3> 500.78
Non-Hit-00210-2.1> 500.78

Note: This table presents simulated data for illustrative purposes.

Mandatory Visualizations

Signaling Pathway: Yeast Two-Hybrid System

The yeast two-hybrid (Y2H) system is a powerful genetic method used to identify protein-protein interactions. In a common Y2H setup, the interaction between two proteins ("bait" and "prey") leads to the reconstitution of a functional transcription factor, which in turn drives the expression of a reporter gene, often lacZ. Screening a chemical library using this system can identify compounds that disrupt or enhance these protein-protein interactions.

Caption: Yeast two-hybrid signaling pathway.

Experimental Workflow for HTS

The following diagram outlines a typical workflow for a high-throughput screen using the this compound assay to identify inhibitors of a target-driven β-galactosidase expression system.

HTS_Workflow A 1. Cell Plating (e.g., Yeast or Mammalian Cells with lacZ reporter) B 2. Compound Addition (from Chemical Library) A->B C 3. Incubation B->C D 4. Cell Lysis C->D E 5. This compound Substrate Addition D->E F 6. Incubation & Color Development E->F G 7. Absorbance Reading (420 nm) F->G H 8. Data Analysis (Hit Identification, IC50, Z'-Factor) G->H

Caption: High-throughput screening workflow.

Experimental Protocols

Protocol 1: High-Throughput this compound Assay in 96-Well Plates (for Yeast)

This protocol is adapted for screening chemical libraries against a yeast-based reporter system.

Materials:

  • Yeast strain containing the lacZ reporter construct

  • Appropriate yeast growth medium (e.g., YPD, selective medium)

  • Chemical library compounds dissolved in DMSO

  • Z-Buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, pH 7.0)

  • β-mercaptoethanol

  • This compound solution (4 mg/mL in Z-Buffer)

  • 1 M Sodium Carbonate (Na2CO3)

  • Sterile 96-well microplates (clear, flat-bottom)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Culture: Grow the yeast strain overnight in the appropriate liquid medium at 30°C with shaking until the culture reaches the mid-log phase (OD600 ≈ 0.5-0.8).

  • Compound Plating: Dispense 1 µL of each compound from the chemical library into individual wells of a 96-well plate. Include wells with DMSO only for negative controls and wells with a known inhibitor (if available) for positive controls.

  • Cell Dispensing: Dilute the yeast culture to an OD600 of 0.2 in fresh medium. Add 99 µL of the diluted cell suspension to each well of the 96-well plate containing the compounds.

  • Incubation: Incubate the plates at 30°C for a predetermined time (e.g., 4-6 hours) to allow for compound activity and reporter gene expression.

  • Cell Lysis: Add 10 µL of 0.1% SDS and 10 µL of chloroform (B151607) to each well. Seal the plate and vortex vigorously for 30-60 seconds to lyse the cells. Alternatively, use a lysis reagent compatible with yeast.

  • Substrate Addition: Prepare fresh this compound working solution by adding 2.7 µL of β-mercaptoethanol to 1 mL of this compound solution. Add 20 µL of the this compound working solution to each well.

  • Color Development: Incubate the plate at 37°C and monitor for the development of a yellow color. The incubation time can range from 30 minutes to several hours depending on the strength of the reporter expression.

  • Stopping the Reaction: Once sufficient color has developed in the control wells, stop the reaction by adding 50 µL of 1 M Na2CO3 to each well.

  • Absorbance Measurement: Read the absorbance at 420 nm using a microplate reader.

Protocol 2: this compound Assay for Adherent Mammalian Cells in 96-Well Plates

This protocol is suitable for screening compounds on a mammalian cell line with a lacZ reporter.

Materials:

  • Adherent mammalian cell line with a lacZ reporter construct

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., 1X Reporter Lysis Buffer)

  • Chemical library compounds in DMSO

  • Assay Buffer (e.g., 200 mM sodium phosphate (B84403) buffer pH 7.3, 2 mM MgCl2, 100 mM β-mercaptoethanol)

  • This compound (1.33 mg/mL in Assay Buffer)

  • 1 M Sodium Carbonate (Na2CO3)

  • Sterile 96-well cell culture plates (clear bottom)

  • Microplate reader

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the assay. Incubate overnight at 37°C in a CO2 incubator.

  • Compound Treatment: The next day, remove the medium and add fresh medium containing the desired concentration of the library compounds. Include appropriate vehicle controls (DMSO).

  • Incubation: Incubate the cells with the compounds for a suitable period (e.g., 16-24 hours).

  • Cell Lysis:

    • Aspirate the medium from the wells.

    • Wash the cells once with 100 µL of PBS.

    • Add 50 µL of Lysis Buffer to each well and incubate at room temperature for 15 minutes with gentle shaking.

  • Assay Reaction:

    • Add 150 µL of the this compound solution to each well containing the cell lysate.

  • Incubation and Color Development: Incubate the plate at 37°C until a yellow color develops in the control wells (typically 30 minutes to a few hours).

  • Stopping the Reaction: Stop the reaction by adding 100 µL of 1 M Na2CO3 to each well.

  • Absorbance Measurement: Measure the absorbance at 420 nm using a microplate reader.

Conclusion

The this compound assay is a powerful and versatile tool for high-throughput screening of chemical libraries. Its straightforward protocol, reliability, and cost-effectiveness make it an excellent choice for identifying and characterizing novel modulators of gene expression and signaling pathways. By following the detailed protocols and data analysis guidelines provided in these application notes, researchers can effectively implement the this compound assay in their drug discovery and functional genomics workflows.

References

Application Note: High-Throughput Screening and Protein Characterization using an In Vitro Transcription/Translation Assay with ONPG Reporter

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In vitro transcription/translation (IVTT) or cell-free protein synthesis (CFPS) systems have emerged as powerful platforms for rapid protein production and characterization.[1][2] These systems, which are independent of living cells, provide a controlled environment for synthesizing proteins from a DNA template.[1][3] This open-system nature allows for easy manipulation of reaction components and the synthesis of proteins that may be toxic to cells.[3] When coupled with a sensitive colorimetric reporter, such as β-galactosidase and its substrate o-nitrophenyl-β-D-galactopyranoside (ONPG), IVTT assays become a robust tool for high-throughput screening (HTS) in drug discovery and for fundamental studies of protein function.[1][4]

This application note provides a detailed protocol for performing an IVTT assay using the lacZ gene (encoding β-galactosidase) as a reporter. The enzymatic activity is quantified by the hydrolysis of this compound, which produces a yellow-colored product, o-nitrophenol, that can be easily measured spectrophotometrically.[5][6][7] This assay is highly adaptable for various applications, including screening for inhibitors of transcription or translation, and characterizing the effects of mutations on protein expression.

Principle of the Assay

The assay is based on two core biological processes reconstituted in vitro: coupled transcription and translation, and enzymatic colorimetric reporting.

  • In Vitro Transcription and Translation (IVTT): A linear DNA template or plasmid containing the gene of interest (in this case, lacZ) under the control of a specific promoter (e.g., T7) is added to a cell-free extract.[8] This extract, typically derived from E. coli, contains all the necessary machinery for transcription and translation, including RNA polymerase, ribosomes, tRNAs, and amino acids.[1][2] The T7 RNA polymerase transcribes the DNA into mRNA, which is then immediately translated by the ribosomes into the functional β-galactosidase enzyme.

  • This compound Reporter System: The synthesized β-galactosidase enzyme is a hydrolase that cleaves β-D-galactosides.[7] The chromogenic substrate, o-nitrophenyl-β-D-galactopyranoside (this compound), is structurally similar to lactose, the natural substrate for β-galactosidase.[6][9] In the presence of β-galactosidase, the colorless this compound is hydrolyzed into galactose and o-nitrophenol.[5][6] The o-nitrophenol product has a distinct yellow color, and its concentration can be quantified by measuring the absorbance at 405-420 nm.[7][10] The rate of color development is directly proportional to the amount of active β-galactosidase synthesized, which in turn reflects the efficiency of the upstream transcription and translation processes.

Experimental Protocols

Materials and Reagents
  • IVTT Kit: Commercially available E. coli-based cell-free expression system (e.g., S30 extract-based kits). These kits typically contain the S30 extract, a reaction mix (amino acids, NTPs, salts), and a positive control plasmid.

  • DNA Template: Plasmid DNA containing the lacZ gene under the control of a T7 promoter. The plasmid should be purified and free of contaminants like RNases and salts.[11] A negative control (a plasmid without the lacZ gene or no DNA) should also be included.

  • This compound Substrate Solution: Prepare a 4 mg/mL solution of this compound in a phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, pH 7.5).[12]

  • Reaction Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).[10]

  • Microplate Reader: Capable of measuring absorbance at 405-420 nm.

  • 96-well Microplates: Clear, flat-bottom plates are recommended.[13]

  • Nuclease-free water.

  • Compound Library (for screening applications): Test compounds dissolved in a suitable solvent (e.g., DMSO).

Experimental Workflow Diagram

G cluster_0 Step 1: IVTT Reaction Setup cluster_1 Step 2: Reporter Assay cluster_2 Step 3: Data Acquisition A Combine IVTT Extract, Reaction Mix, and DNA Template B Add Test Compound (e.g., potential inhibitor) A->B C Incubate at 37°C (1-2 hours) B->C D Add this compound Substrate Solution to each well C->D E Incubate at RT or 37°C (10-60 min) D->E F Add Stop Solution (1M Na2CO3) E->F G Measure Absorbance at 420 nm F->G

Caption: Workflow for the IVTT assay with this compound reporter.

Protocol for IVTT Reaction (96-well plate format)
  • Thaw Reagents: Thaw all IVTT kit components, DNA templates, and test compounds on ice.

  • Prepare Master Mix: On ice, prepare a master mix containing the IVTT extract and reaction mix according to the manufacturer's instructions. For a 50 µL reaction volume, this is typically a combination of S30 extract, reaction buffer, and amino acids.

  • Set up Reactions:

    • For each reaction, add the components to a well of a 96-well plate in the following order:

      • Nuclease-free water to bring the final volume to 50 µL.

      • Test compound (e.g., 1 µL of a 50x stock) or vehicle control (e.g., DMSO).

      • DNA template (e.g., 250 ng of plasmid DNA).

      • IVTT Master Mix.

    • Include the following controls:

      • Positive Control: IVTT reaction with lacZ plasmid and vehicle.

      • Negative Control (No DNA): IVTT reaction with vehicle but no DNA template.

      • Negative Control (No lacZ): IVTT reaction with a plasmid lacking the lacZ gene.

  • Incubation: Seal the plate and incubate at 37°C for 1 to 2 hours to allow for protein synthesis. For some systems, lowering the temperature to 30°C can improve protein folding and activity.[11]

Protocol for this compound Colorimetric Assay
  • Add Substrate: Following the IVTT incubation, add 50 µL of the 4 mg/mL this compound substrate solution to each well.

  • Develop Color: Incubate the plate at room temperature or 37°C. Monitor the development of a yellow color. The incubation time can range from 10 minutes to several hours, depending on the amount of enzyme produced.[14] For kinetic assays, begin reading the plate immediately.

  • Stop Reaction: Once the positive control wells have developed a sufficient yellow color (before saturation), stop the reaction by adding 50 µL of 1 M Na₂CO₃ to each well.[10] This increases the pH, which halts the enzymatic reaction and enhances the yellow color of the o-nitrophenol.

  • Measure Absorbance: Read the absorbance of each well at 420 nm using a microplate reader.

Data Presentation and Analysis

Quantitative data should be organized for clarity and ease of comparison. The absorbance values are first corrected by subtracting the background reading from the "No DNA" negative control. The activity can then be expressed as a percentage of the positive control.

Table 1: Example Data for an Inhibitor Screening Assay

Compound IDConcentration (µM)Corrected Absorbance (420 nm)% Inhibition
Vehicle01.2500%
Inhibitor A11.05016%
Inhibitor A100.62550%
Inhibitor A1000.12590%
Inhibitor B11.2004%
Inhibitor B101.1508%
Inhibitor B1001.10012%

% Inhibition is calculated as: [1 - (Absorbance_Compound / Absorbance_Vehicle)] x 100%

Signaling Pathway and Reaction Mechanism

The central process involves the enzymatic conversion of this compound by the newly synthesized β-galactosidase.

G cluster_0 In Vitro Transcription/Translation cluster_1 Colorimetric Reaction DNA lacZ DNA Template mRNA lacZ mRNA DNA->mRNA Transcription (T7 RNA Polymerase) Enzyme β-Galactosidase (Active Enzyme) mRNA->Enzyme Translation (Ribosomes) This compound This compound (Colorless) Enzyme->this compound Catalyzes Hydrolysis Products Galactose + o-Nitrophenol This compound->Products oNP Yellow Product (Abs @ 420 nm) Products->oNP

Caption: Mechanism of the IVTT-ONPG reporter assay.

Applications in Research and Drug Development

  • High-Throughput Screening (HTS): The simplicity and scalability of this assay make it ideal for screening large compound libraries to identify inhibitors of transcription or translation.[1]

  • Target Validation: Cell-free systems allow for the rapid production of target proteins, facilitating assays to validate their potential as drug targets.[1]

  • Structure-Activity Relationship (SAR) Studies: The assay can be used to quickly assess the potency of analog compounds during hit-to-lead optimization.[1]

  • Protein Engineering: Researchers can use this system to rapidly screen mutant libraries of enzymes or other proteins to identify variants with desired properties.[4]

  • Basic Research: The assay provides a simplified system to study the fundamental mechanisms of transcription and translation and the factors that influence them.

Troubleshooting

ProblemPossible CauseSuggested Solution
No/Low Signal Impure or degraded DNA template.[11][15]Re-purify the plasmid DNA. Ensure it is free of salts and RNase contamination.[11][16] Verify template integrity on an agarose (B213101) gel.
Inactive IVTT extract or reagents.Always run the positive control provided with the kit. Avoid multiple freeze-thaw cycles of the extract. Store reagents at the recommended temperature.
Low concentration of nucleotides.Ensure the final nucleotide concentration is adequate, typically at least 12 µM.[11][15]
High Background Signal Contamination in reagents or water.Use nuclease-free water and sterile, disposable labware.
Endogenous enzymatic activity in the cell extract.Always include a "No DNA" control. Subtract the average absorbance of this control from all other readings.
Inconsistent Results Pipetting errors.Use calibrated pipettes and prepare master mixes to minimize well-to-well variability.
Incomplete mixing of reagents.Gently mix the contents of each well after adding all components.
Temperature fluctuations during incubation.Ensure a consistent and uniform temperature across the microplate during both the IVTT and color development steps.

References

Troubleshooting & Optimization

Technical Support Center: ONPG Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during ONPG (o-nitrophenyl-β-D-galactopyranoside) assays for the detection of β-galactosidase activity. Our goal is to help you achieve accurate and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background in an this compound assay?

High background in an this compound assay, which can mask the true signal from your experimental samples, can stem from several sources. One of the primary causes is the spontaneous hydrolysis of the this compound substrate, which can occur over time, especially if the substrate solution is not freshly prepared or is stored improperly.[1] Another significant factor can be the presence of endogenous β-galactosidase activity in the cells or cell lysates being used, which can cleave the this compound and produce a false-positive signal.[2][3] Additionally, high cell density or incomplete cell lysis can lead to the release of cellular components that interfere with the assay, contributing to elevated background readings. Contamination of reagents or well-to-well contamination in a microplate can also be a source of non-specific signal.[4]

Q2: How can I reduce background signal caused by this compound substrate instability?

To minimize background resulting from this compound instability, it is crucial to prepare the this compound solution fresh for each experiment.[5] If you must store the solution, it is recommended to do so for no more than one day in an aqueous buffer.[1] For longer-term storage, consider preparing aliquots of the this compound solution and storing them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6] When preparing the solution, ensure the this compound is fully dissolved, as undissolved particles can scatter light and contribute to high absorbance readings. Gentle warming can aid in dissolving the this compound.[7]

Q3: What is the role of a "no-enzyme" control, and how does it help in troubleshooting?

A "no-enzyme" or "blank" control is an essential component of any enzymatic assay, including the this compound assay. This control contains all the reaction components (buffer, this compound) except for the cell lysate or purified enzyme.[2] The purpose of this control is to establish the baseline absorbance, which accounts for the background signal generated by the spontaneous breakdown of this compound and any inherent color in the reagents.[8][9] By subtracting the absorbance value of the no-enzyme control from the absorbance values of your experimental samples, you can correct for this background noise and obtain a more accurate measurement of the true enzyme activity.[2] If the absorbance of the no-enzyme control is high, it indicates a problem with the substrate or other reagents.

Q4: Can the stop solution contribute to high background?

The stop solution, typically a high pH solution like 1 M sodium carbonate, is designed to halt the enzymatic reaction by denaturing the β-galactosidase.[8][10] While the stop solution itself is not a direct cause of high background during the reaction, its addition can sometimes intensify the yellow color of the o-nitrophenol product.[2] It is important to add the stop solution consistently across all wells and to read the absorbance shortly after stopping the reaction to ensure uniformity. An important consideration is the pH of the reaction; the yellow color of the o-nitrophenol product is pH-dependent and is more intense at a higher pH.[7] Therefore, ensuring the stop solution effectively and uniformly raises the pH is crucial for accurate and consistent readings.

Q5: How does cell density affect the background in an this compound assay?

High cell density can be a significant contributor to high background in this compound assays. Overly confluent cells can lead to an increase in endogenous β-galactosidase activity, resulting in a higher background signal. Furthermore, very high cell numbers can make complete and efficient cell lysis more challenging. Incomplete lysis can release interfering substances from the cells, which can contribute to non-specific absorbance readings. To mitigate these effects, it is recommended to use cells that are in the logarithmic growth phase and to optimize the cell seeding density to avoid over-confluence.

Quantitative Data Summary

The following table provides a summary of typical concentrations and conditions used in this compound assays. These values can be used as a starting point for optimizing your specific experimental setup.

ParameterMicroplate Assay (96-well)Macro Assay (Cuvette)Notes
Cell Lysate Volume 1-50 µL50-150 µLThe optimal volume depends on the expression level of β-galactosidase. It may be necessary to dilute the lysate.[3][11]
This compound Solution Concentration 1 mg/mL to 4 mg/mL1.33 mg/mL to 4 mg/mLA common concentration is 4 mg/mL.[12][13]
This compound Solution Volume 17-100 µL200-300 µLEnsure the final concentration of this compound is sufficient for the reaction.[2][3]
Reaction Buffer Z-Buffer or similar phosphate (B84403) bufferZ-Buffer or similar phosphate bufferThe buffer should maintain a pH between 7.0 and 7.5 for optimal enzyme activity.[5][14]
Stop Solution 1 M Sodium Carbonate1 M Sodium CarbonateAdded to stop the reaction and enhance the color of the product.[8][10]
Incubation Temperature 37°C37°CConsistent temperature is crucial for reproducible results.[2][15]
Incubation Time 10 minutes to 4 hours30 minutes to overnightThe incubation time should be optimized to ensure the reaction is in the linear range and does not reach saturation.[3][10]
Absorbance Reading 405-420 nm420 nmThe peak absorbance of the o-nitrophenol product.[2][8]

Experimental Protocols

Standard this compound Assay Protocol for Microplate Reader (96-well plate)
  • Cell Lysis:

    • Culture cells to the desired density in a 96-well plate.

    • Aspirate the culture medium and wash the cells once with 1X Phosphate-Buffered Saline (PBS).

    • Add 50 µL of 1X Lysis Buffer to each well.

    • Incubate at room temperature for 10-15 minutes with gentle swirling to ensure complete lysis.[3] A freeze-thaw cycle can also be performed to enhance lysis.[3]

  • Prepare Controls:

    • Blank/No-Enzyme Control: Add 50 µL of Lysis Buffer to a well without cell lysate.[3]

    • Negative Control: Use lysate from non-transfected or control cells to measure endogenous β-galactosidase activity.[3]

  • Assay Reaction:

    • Add 100 µL of this compound Substrate Solution to each well, including controls.[3]

    • Incubate the plate at 37°C and monitor for the development of a yellow color. The incubation time can range from 10 minutes to 4 hours depending on the enzyme activity.[3]

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution (e.g., 1 M Sodium Carbonate) to each well to stop the reaction.

  • Absorbance Measurement:

    • Read the absorbance at 405-420 nm using a microplate reader.[3]

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Normalize the β-galactosidase activity to the protein concentration of the cell lysate if desired.

Macro this compound Assay Protocol (Cuvette-based)
  • Prepare Cell Lysate:

    • Harvest cells and prepare cell lysate as described in the microplate protocol, adjusting volumes as needed for larger culture dishes.

  • Prepare Controls:

    • Blank/No-Enzyme Control: In a microcentrifuge tube, add the same volume of lysis buffer as your sample.

    • Negative Control: Use lysate from non-transfected or control cells.

  • Assay Reaction:

    • In separate tubes, add 100-150 µL of cell lysate (or an appropriate volume based on expected enzyme activity).

    • Add 300 µL of 1X this compound Substrate Solution to each tube.[3]

    • Incubate the tubes at 37°C until a yellow color develops (typically 30 minutes to a few hours).[3]

  • Stopping the Reaction:

    • Add 500 µL of Stop Solution to each tube to terminate the reaction.[3]

  • Absorbance Measurement:

    • Transfer the reaction mixture to a cuvette and read the absorbance at 420 nm using a spectrophotometer.[3]

  • Data Analysis:

    • Subtract the absorbance of the blank control from your sample readings.

    • Calculate the specific activity of β-galactosidase, often expressed in Miller units.

Visualizations

This compound Assay Workflow

ONPG_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Cell Lysate D Combine Lysate, This compound, and Buffer A->D B Prepare this compound Substrate Solution B->D C Prepare Controls (Blank, Negative) C->D E Incubate at 37°C D->E Enzymatic Reaction F Add Stop Solution E->F G Measure Absorbance (405-420 nm) F->G H Data Analysis G->H

Caption: Workflow of a standard this compound assay.

Troubleshooting High Background in this compound Assay

Troubleshooting_High_Background Start High Background Observed CheckBlank Is the 'Blank' (No Enzyme Control) Absorbance High? Start->CheckBlank CheckNegative Is the 'Negative' (Control Lysate) Absorbance High? CheckBlank->CheckNegative No CheckSubstrate Troubleshoot Substrate and Reagents CheckBlank->CheckSubstrate Yes EndogenousActivity High Endogenous β-gal Activity CheckNegative->EndogenousActivity Yes Contamination Possible Contamination or Assay Conditions CheckNegative->Contamination No PrepareFresh Prepare Fresh this compound Solution CheckSubstrate->PrepareFresh CheckReagents Check Other Reagents (Buffer, Stop Solution) for Contamination CheckSubstrate->CheckReagents Solution Background Reduced PrepareFresh->Solution CheckReagents->Solution OptimizeCells Optimize Cell Density (Avoid Over-confluence) EndogenousActivity->OptimizeCells UseDifferentCells Consider a Different Cell Line with Lower Endogenous Activity EndogenousActivity->UseDifferentCells OptimizeCells->Solution UseDifferentCells->Solution CheckPipetting Review Pipetting Technique (Avoid Cross-Contamination) Contamination->CheckPipetting OptimizeIncubation Optimize Incubation Time (Shorter Time) Contamination->OptimizeIncubation CheckPipetting->Solution OptimizeIncubation->Solution

Caption: Troubleshooting flowchart for high background.

References

Optimizing ONPG Reaction Incubation Time: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for o-Nitrophenyl-β-D-galactopyranoside (ONPG) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound test?

A1: The this compound test is a sensitive method to detect the activity of the enzyme β-galactosidase.[1] this compound is a colorless synthetic substrate that structurally mimics lactose (B1674315).[2][3] If β-galactosidase is present, it cleaves the β-galactoside bond in this compound, releasing galactose and o-nitrophenol.[2][3] The o-nitrophenol product is a yellow-colored compound, and its formation can be observed visually or quantified by measuring the absorbance at a wavelength of 405-420 nm.[4] This reaction is advantageous because this compound can penetrate the cell without the need for a specific permease enzyme, which is required for lactose transport.[1][2] This allows for the detection of β-galactosidase activity even in organisms that are late- or non-lactose fermenters due to a lack of permease.[1][3]

Q2: How long should I incubate my this compound reaction?

A2: The optimal incubation time for an this compound reaction depends on the level of β-galactosidase activity in your sample. For organisms or lysates with strong β-galactosidase activity, a positive result (yellow color) can appear within minutes to an hour.[1][3] For samples with weak enzyme activity, a longer incubation of up to 24 hours may be necessary.[1][2] It is recommended to observe the reaction at multiple time points, for instance, after 1, 4, and 24 hours.[1][2] For quantitative assays using a microplate reader, kinetic readings are often taken at short intervals (e.g., every 30 seconds) for a total of 30 to 60 minutes to determine the reaction velocity.[5]

Q3: What are the key factors that influence the this compound reaction?

A3: Several factors can impact the rate and outcome of the this compound reaction. These include:

  • Enzyme Concentration: Higher concentrations of β-galactosidase will lead to a faster reaction rate.[5]

  • Substrate (this compound) Concentration: The reaction rate increases with this compound concentration up to a saturation point.[5]

  • Temperature: Most assays are performed at 35-37°C, as this is the optimal temperature for many bacterial β-galactosidases.[1][2] However, the optimal temperature can vary depending on the source of the enzyme.[6]

  • pH: The optimal pH for the reaction is typically around 7.0-7.5.[7]

  • Inducers and Inhibitors: The presence of lactose in the growth medium can induce the production of β-galactosidase, leading to a stronger positive result.[2][3] Conversely, glucose can inhibit enzyme expression.[2]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No yellow color development in the positive control. 1. Inactive enzyme. 2. Incorrect buffer pH. 3. This compound substrate has degraded. 4. Insufficient incubation time for weak enzyme activity.1. Use a fresh enzyme preparation or a reliable positive control strain. 2. Verify the pH of all buffers and reagents.[8] 3. Prepare fresh this compound solution for each experiment.[8] 4. Extend the incubation period, checking for color development at regular intervals up to 24 hours.[1]
The negative control shows a yellow color. 1. Contamination of the negative control sample with a β-galactosidase positive organism or enzyme. 2. Endogenous β-galactosidase activity in the host cells. 3. The this compound substrate solution is old and has auto-hydrolyzed, appearing yellow before the assay.1. Use a fresh, pure culture for the negative control. Ensure aseptic techniques are followed. 2. Run a control with untransfected or non-induced cells to measure baseline endogenous activity.[4] 3. Always use a freshly prepared, colorless this compound solution.
Inconsistent or variable results between replicates. 1. Inaccurate pipetting of reagents or cell lysate. 2. Non-uniform cell density in the starting culture. 3. Temperature fluctuations during incubation. 4. Bubbles in microplate wells interfering with absorbance readings.1. Ensure pipettes are calibrated and use proper pipetting techniques. 2. Thoroughly mix cultures before sampling to ensure a homogenous cell suspension. 3. Use an incubator with stable temperature control. 4. Carefully inspect wells for bubbles before reading and remove them if necessary.[9]
The reaction turns yellow almost immediately. The concentration of β-galactosidase in the sample is too high for the amount of substrate.Dilute the cell lysate or enzyme preparation and repeat the assay. This will allow for a more accurate measurement of the reaction rate over time.[10]
Weak or faint yellow color after prolonged incubation. 1. Low β-galactosidase activity in the sample. 2. Sub-optimal reaction conditions (pH, temperature). 3. Presence of inhibitors in the cell lysate.1. Increase the amount of cell lysate used in the assay or extend the incubation time. 2. Optimize the pH and temperature for your specific enzyme. 3. Consider purifying the enzyme or using a different cell lysis method to remove potential inhibitors.

Experimental Protocols

Qualitative this compound Tube Test

This protocol is adapted for the rapid detection of β-galactosidase in bacterial cultures.

  • Preparation: Prepare a heavy suspension of the bacterial culture (18-24 hours old) in sterile saline, with a turbidity equivalent to a McFarland No. 2 standard.[2]

  • Inoculation: Inoculate a tube containing this compound broth with a loopful of the bacterial suspension.[2]

  • Incubation: Incubate the tube aerobically at 35-37°C.[1]

  • Observation: Check for the development of a yellow color after 1 hour. If no color change is observed, continue to incubate and check again at 4 and 24 hours.[1][2]

  • Interpretation: A yellow color indicates a positive result for β-galactosidase activity. No color change after 24 hours is a negative result.[1]

Quantitative this compound Microplate Assay

This protocol is designed for the quantitative measurement of β-galactosidase activity using a microplate reader.

  • Cell Lysis:

    • For adherent cells, wash with PBS and add a suitable lysis buffer. Incubate for 10-15 minutes at room temperature.[9]

    • For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend in lysis buffer.[9]

  • Assay Setup:

    • Add 50 µL of cell lysate to each well of a 96-well plate.[9]

    • Include appropriate controls: a blank (lysis buffer only), a negative control (lysate from non-transfected/non-induced cells), and a positive control (if available).[4][9]

  • Reaction Initiation: Add 100 µL of this compound substrate solution to each well.[9]

  • Incubation and Measurement:

    • Incubate the plate at the desired temperature (e.g., 37°C).

    • For a kinetic assay, measure the absorbance at 420 nm at regular intervals (e.g., every 30-60 seconds) for 30-60 minutes.[5]

    • For an endpoint assay, incubate for a fixed period (e.g., 10 minutes to 4 hours) until a yellow color develops.[9]

  • Stopping the Reaction: Add 50-125 µL of a stop solution (e.g., 1M Na₂CO₃) to each well to halt the enzymatic reaction.[4][10]

  • Final Reading: Read the final absorbance at 420 nm.

  • Calculation: Calculate the β-galactosidase activity, often expressed in Miller units, which normalizes the rate of reaction to the cell density.

Visualizations

ONPG_Reaction_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_detection Detection cluster_result Result Culture Bacterial Culture / Cell Lysate Mix Mix Sample and this compound Culture->Mix ONPG_Sol This compound Substrate Solution ONPG_Sol->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Observe Observe for Yellow Color Incubate->Observe Measure Measure Absorbance (420 nm) Observe->Measure Positive Positive Measure->Positive Yellow Color Negative Negative Measure->Negative No Color Change Troubleshooting_Logic Start Start this compound Assay Check_Positive Positive Control Yellow? Start->Check_Positive Check_Negative Negative Control Colorless? Check_Positive->Check_Negative Yes Troubleshoot_Positive Troubleshoot Positive Control: - Check Enzyme Activity - Verify Reagents & pH - Extend Incubation Check_Positive->Troubleshoot_Positive No Check_Sample Sample Reaction Outcome Check_Negative->Check_Sample Yes Troubleshoot_Negative Troubleshoot Negative Control: - Check for Contamination - Assess Endogenous Activity Check_Negative->Troubleshoot_Negative No Result_Valid Results are Valid Check_Sample->Result_Valid Result_Invalid Results are Invalid Troubleshoot_Positive->Result_Invalid Troubleshoot_Negative->Result_Invalid

References

Technical Support Center: The ONPG Assay

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on the effect of pH on o-nitrophenyl-β-D-galactopyranoside (ONPG) assay sensitivity, including troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a β-galactosidase this compound assay?

The optimal pH for β-galactosidase activity is highly dependent on the source of the enzyme. While many standard protocols, particularly for E. coli β-galactosidase, recommend a pH of 7.0 to 7.5, the optimal conditions can range from acidic to alkaline.[1][2] For example, β-galactosidase from Aspergillus niger functions best in acidic conditions (pH 3.0-5.0), whereas the enzyme from Streptococcus thermophilus can have an optimum in the alkaline range, around pH 9.0.[3][4] It is crucial to determine the specific optimum for the enzyme used in your experiment.

Q2: What are the consequences of using a suboptimal pH in my this compound assay?

Using a pH outside the optimal range for your specific β-galactosidase can significantly reduce the enzyme's catalytic activity, leading to lower assay sensitivity and inaccurate results.[4] Deviations from the optimal pH alter the protonation state of amino acid residues in the enzyme's active site, which can impair substrate binding and the catalytic mechanism. Extreme pH values, particularly low acid environments for some enzymes, can cause irreversible denaturation of the enzyme, leading to a complete loss of activity.[4]

Q3: How does the assay buffer composition affect the results?

The buffer's primary role is to maintain a stable pH throughout the reaction. Phosphate (B84403) buffers, such as in Z-buffer, are commonly used for assays around neutral pH.[5] The buffer components themselves can also influence enzyme activity. For instance, Z-buffer is specifically formulated with MgSO₄, as Mg²⁺ ions can act as a cofactor for some β-galactosidases, and β-mercaptoethanol to protect the enzyme from oxidation.[1][5] Always ensure your chosen buffer system is compatible with your enzyme and does not contain inhibiting ions.

Q4: The reaction was stopped by adding sodium carbonate. How does this relate to pH?

Adding a solution of 1M sodium carbonate (Na₂CO₃) is a standard method to stop the enzymatic reaction.[5][6] Sodium carbonate is a basic salt that rapidly increases the pH of the reaction mixture to about 11.[5] This abrupt shift to a highly alkaline pH denatures the β-galactosidase enzyme, effectively and instantly halting all catalytic activity.[5][6] This ensures that the measured absorbance of the yellow product, o-nitrophenol, corresponds to a precise reaction time.

Troubleshooting Guide

Problem Possible Cause (pH-Related) Recommended Solution
Low or no yellow color development (low sensitivity) The buffer pH is outside the optimal range for your enzyme, reducing its activity.Verify the pH of your assay buffer with a calibrated pH meter. Consult literature for the known optimal pH of the β-galactosidase from your source organism (see table below). Prepare a fresh buffer if necessary.
Extreme pH has led to irreversible enzyme denaturation.Ensure enzyme stocks are stored in a buffer with a pH that ensures stability. Avoid exposing the enzyme to harsh pH conditions before starting the assay.
Color develops too quickly; absorbance is out of range The assay is being performed at the enzyme's absolute optimal pH, leading to very high activity.Reduce the incubation time. Alternatively, dilute the cell lysate or purified enzyme to lower the reaction rate to a measurable level.
Inconsistent results between experiments The pH of the assay buffer varies between batches.Always prepare buffers using the same protocol and calibrate your pH meter before use. Prepare a large batch of buffer for a series of related experiments to ensure consistency.
High background absorbance in the negative control The this compound substrate is hydrolyzing spontaneously.While this compound is generally stable, this can occur at very high pH values or temperatures. Ensure the pH of your assay buffer is correct and not excessively alkaline before the reaction is stopped.[5]

Data Summary: Optimal pH for β-Galactosidase from Various Sources

The optimal pH for the hydrolysis of this compound varies significantly depending on the organism from which the β-galactosidase is derived.

Source OrganismOptimal pH for this compound Hydrolysis
Lactobacillus plantarum6.5 (broad optimum from 5.5-7.0)[1]
Lactococcus lactis7.0[7]
Bacillus licheniformis6.5[8]
Bacillus circulans6.0[4]
Escherichia coli7.0 - 7.5[2]
Penicillium simplicissimum4.0 - 4.6[9]
Aspergillus niger3.0 - 5.0[4]
Streptococcus thermophilus9.0[3]
Tetracladium sp.6.0[10]

Experimental Protocols

Standard this compound Assay Protocol (adapted from Miller Assay)

This protocol is optimized for β-galactosidase from E. coli. Modifications may be necessary based on the enzyme source.

Materials:

  • Z-Buffer (pH 7.0):

    • 60 mM Na₂HPO₄·7H₂O (1.61 g/100 mL)

    • 40 mM NaH₂PO₄·H₂O (0.55 g/100 mL)

    • 10 mM KCl

    • 1 mM MgSO₄

    • 50 mM β-mercaptoethanol (add fresh before use)

    • Adjust pH to 7.0 with NaOH/HCl.[5]

  • This compound Solution: 4 mg/mL of this compound dissolved in a phosphate buffer (pH 7.0). Prepare this solution fresh for each experiment.[5]

  • Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

  • Cell culture or purified enzyme sample.

Procedure:

  • Cell Preparation: Grow and prepare cells as required. For intracellular enzymes, lyse the cells to release the enzyme. Resuspend the cell pellet or lysate in an appropriate volume of chilled Z-buffer.[5]

  • Permeabilization (for whole cells): To permeabilize cells, add a small volume of 0.1% SDS and chloroform (B151607) and vortex vigorously.[5]

  • Equilibration: Equilibrate the reaction tubes containing the cell lysate/permeabilized cells in a water bath at the desired assay temperature (e.g., 28°C or 37°C) for 5 minutes.

  • Initiate Reaction: Start the reaction by adding 0.2 mL of the 4 mg/mL this compound solution to each tube. Vortex briefly and start a timer immediately.[5]

  • Incubation: Incubate the reaction at the chosen temperature. Allow the reaction to proceed until a noticeable yellow color has developed. The time can range from a few minutes to several hours depending on enzyme activity.

  • Stop Reaction: Stop the reaction by adding 0.5 mL of 1 M Na₂CO₃. This raises the pH to ~11, which denatures the enzyme and halts the reaction.[5] Record the exact reaction time.

  • Measurement: Remove cell debris by centrifugation. Measure the absorbance of the supernatant at 420 nm (for o-nitrophenol) and 550 nm (to scatter from cell debris).[5]

  • Calculation: Calculate the enzyme activity, typically in Miller Units, using the appropriate formula that accounts for reaction time, culture volume, and cell density (OD₆₀₀).

Visualizations

ONPG_pH_Effect cluster_conditions Assay Conditions cluster_enzyme Enzyme State cluster_activity Catalytic Activity cluster_outcome Assay Outcome Assay_pH Assay pH Enzyme_Conformation Enzyme Conformation Assay_pH->Enzyme_Conformation Active_Site Active Site Protonation Assay_pH->Active_Site Substrate_Binding Substrate (this compound) Binding Enzyme_Conformation->Substrate_Binding affects Catalysis Catalytic Rate Active_Site->Catalysis determines Product_Formation o-nitrophenol Production Rate Substrate_Binding->Product_Formation Catalysis->Product_Formation Sensitivity Assay Sensitivity & Accuracy Product_Formation->Sensitivity directly correlates with

Caption: Logical flow of how pH influences β-galactosidase activity and this compound assay sensitivity.

References

Technical Support Center: ONPG (o-Nitrophenyl-β-D-galactopyranoside) Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice to prevent the degradation of ONPG during storage and use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound, or o-Nitrophenyl-β-D-galactopyranoside, is a chromogenic substrate widely used in molecular biology and microbiology to detect the activity of the enzyme β-galactosidase.[1][2] When cleaved by β-galactosidase, this compound releases o-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically.[2][3][4] The stability of this compound is critical because its degradation can lead to a false-positive signal (a yellow color in the absence of the enzyme), resulting in inaccurate and unreliable experimental data.[1] Proper storage is essential to extend its shelf life and ensure the validity of assay results.[1]

Q2: What are the primary factors that cause this compound degradation?

A2: The main factors contributing to this compound degradation are:

  • Temperature: Elevated temperatures can accelerate chemical degradation.[1]

  • Light: this compound is sensitive to light, particularly UV light, which can cause photodegradation.[1][5]

  • Moisture: The presence of water can lead to spontaneous hydrolysis, especially over extended periods.

  • pH: this compound is most stable in a neutral pH range. Both acidic and alkaline conditions can contribute to its breakdown. The colored product of the enzymatic reaction, o-nitrophenol, is also pH-sensitive, which can affect measurement.[6]

  • Chemical Incompatibility: Contact with strong oxidizing agents, reducing agents, acids, or bases can cause this compound to degrade.[1]

Q3: How can I tell if my this compound has degraded?

A3: Signs of this compound degradation include:

  • Discoloration: The powder, which should be a white to off-white crystalline powder, may appear yellow.[7]

  • Formation of Crystals: You might observe changes in the crystal structure of the powder.[1]

  • High Background in Assays: A common indicator of degraded this compound is a high background reading (yellow color) in your negative controls or blanks.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High background signal in blank or negative control wells. This compound solution has degraded.Prepare a fresh this compound solution from a solid stock that has been stored correctly. Run a control with the new solution to confirm the issue is resolved.
Solid this compound has degraded.Discard the degraded this compound stock and use a new, unopened vial. Ensure proper storage conditions are met for the new stock.[1]
Contamination of reagents or buffers with β-galactosidase.Use fresh, sterile buffers and reagents. Ensure proper aseptic technique to prevent microbial contamination, as many microorganisms produce β-galactosidase.
Inconsistent or non-reproducible results. Fluctuating storage temperatures.Store this compound in a calibrated refrigerator or freezer that is not frequently opened to ensure a stable temperature.[1]
Partial degradation of this compound stock.Perform a quality control check on your this compound stock (see Experimental Protocols section).
Improper thawing of frozen this compound.When using this compound stored at -20°C or lower, allow it to thaw slowly at room temperature or in a refrigerator. Avoid rapid thawing methods like using a microwave or a hot water bath.[1]
No or very low signal in positive control wells. Inactive enzyme.Verify the activity of your β-galactosidase with a fresh, trusted lot of this compound.
Incorrect buffer pH for the enzyme assay.Ensure the pH of your assay buffer is optimal for β-galactosidase activity (typically pH 7.0-8.0).[6]

Data Presentation: Recommended Storage Conditions for this compound

FormTemperatureDurationStorage ContainerAdditional Notes
Solid (Powder) 2°C to 8°C1-2 years[1][7]Opaque, tightly sealed container[1]Protect from light and moisture.[1]
-20°CUp to 3 years[8]Opaque, tightly sealed containerRecommended for long-term storage.[1][9]
Stock Solution (in water or buffer) -20°CUp to 1 year[8]Aliquoted in opaque, single-use tubesAvoid repeated freeze-thaw cycles.
-80°CUp to 2 years[8]Aliquoted in opaque, single-use tubesIdeal for long-term archival storage of the solution.

Experimental Protocols

Protocol: Quality Control of this compound Stock

This protocol allows you to assess the integrity of your this compound stock by measuring the background absorbance.

Materials:

  • This compound (solid or stock solution)

  • Assay Buffer (e.g., Z-buffer: 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, pH 7.0)

  • Spectrophotometer or plate reader capable of measuring absorbance at 420 nm

  • Cuvettes or a 96-well plate

Procedure:

  • Prepare a working solution of this compound: Dissolve the this compound powder in the assay buffer to your typical experimental concentration (e.g., 4 mg/mL). If using a stock solution, dilute it to the final working concentration.

  • Prepare a blank: Use the assay buffer alone as your blank.

  • Incubate: Place the this compound working solution and the blank in your standard assay conditions (e.g., 37°C) for the typical duration of your experiment (e.g., 30-60 minutes).

  • Measure Absorbance: After incubation, measure the absorbance of the this compound working solution and the blank at 420 nm.

  • Analyze Results:

    • Acceptable this compound: A high-quality this compound solution should be colorless to very pale yellow, and its absorbance at 420 nm should be very low (e.g., <0.1 AU) after subtracting the blank.

    • Degraded this compound: If the solution is visibly yellow before the addition of any enzyme and the absorbance is significantly high, your this compound has likely degraded and should be discarded.

Visualizations

This compound Degradation Pathways

ONPG_Degradation This compound This compound (Colorless) Hydrolysis Spontaneous Hydrolysis This compound->Hydrolysis Beta_Galactosidase β-Galactosidase (Enzymatic Cleavage) This compound->Beta_Galactosidase Intended Pathway Degradation_Factors Degradation Factors (Light, Heat, Moisture, pH extremes) Degradation_Factors->Hydrolysis o_Nitrophenol o-Nitrophenol (Yellow) + Galactose Hydrolysis->o_Nitrophenol Beta_Galactosidase->o_Nitrophenol Troubleshooting_Workflow Start High Background Signal (Yellow Negative Control) Check_Solution Is the this compound working solution freshly prepared? Start->Check_Solution Prep_Fresh Prepare fresh this compound solution Check_Solution->Prep_Fresh No Check_Solid Is the solid this compound stock old or improperly stored? Check_Solution->Check_Solid Yes Re_Test1 Re-run control Prep_Fresh->Re_Test1 Re_Test1->Check_Solid Problem Persists Resolved Problem Resolved Re_Test1->Resolved Resolved Use_New Use a new vial of this compound Check_Solid->Use_New Yes Check_Contamination Possible buffer or reagent contamination? Check_Solid->Check_Contamination No Re_Test2 Re-run control Use_New->Re_Test2 Re_Test2->Check_Contamination Problem Persists Re_Test2->Resolved Resolved Use_Sterile Use fresh, sterile reagents Check_Contamination->Use_Sterile Yes Unresolved Problem Persists (Contact Technical Support) Check_Contamination->Unresolved No Use_Sterile->Resolved

References

Technical Support Center: ONPG Assays & Endogenous β-Galactosidase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address the common challenge of endogenous β-galactosidase activity in ONPG (o-nitrophenyl-β-D-galactopyranoside) and other colorimetric β-galactosidase assays.

Frequently Asked Questions (FAQs)

Q1: What is endogenous β-galactosidase activity and why is it a problem?

A1: Many mammalian and other eukaryotic cells naturally produce their own β-galactosidase enzymes. This "endogenous" activity can cleave the this compound substrate, leading to a false-positive signal that is not attributable to your lacZ reporter gene. This high background can mask the true reporter signal, making it difficult to accurately quantify the expression of your gene of interest.

Q2: How can I determine if the signal in my this compound assay is from my lacZ reporter or endogenous activity?

A2: The most critical control is a "mock-transfected" or "untransfected" cell lysate.[1] This control group undergoes the exact same experimental procedures, except for the introduction of the lacZ expression vector. Any signal detected in this mock lysate is due to endogenous β-galactosidase activity. By subtracting the mock-transfection signal from your experimental signal, you can determine the activity attributable to your reporter gene.

Q3: Are there assay conditions I can change to reduce endogenous β-galactosidase activity?

A3: Yes, you can modulate the pH of your assay buffer. The E. coli β-galactosidase encoded by the lacZ gene has an optimal pH of approximately 7.0-7.5. In contrast, endogenous mammalian lysosomal β-galactosidase is more active at an acidic pH (optimally around 4.5, with significant activity at pH 6.0). Performing your this compound assay at a pH of 7.5 or higher can help to minimize the contribution from endogenous enzymes.

Q4: Can I use heat to inactivate the endogenous enzyme?

A4: Differential heat stability can potentially be exploited. While E. coli β-galactosidase is relatively stable, some endogenous mammalian β-galactosidases are more heat-labile. However, the stability of the E. coli enzyme can be affected by the cellular environment within the lysate. A carefully controlled heat inactivation step (e.g., heating the lysate at 50°C) prior to adding the substrate may reduce endogenous activity. It is crucial to empirically determine the optimal temperature and time that inactivates the endogenous enzyme without significantly affecting the lacZ-derived enzyme in your specific cell type.

Q5: Are there any inhibitors that can specifically block endogenous β-galactosidase?

A5: Yes, D-galactose has been shown to preferentially suppress the activity of endogenous mammalian lysosomal β-galactosidase.[2] This can lead to a significant increase in the sensitivity of detecting lacZ-expressing cells.[2] Other compounds like chloroquine (B1663885) can indirectly affect lysosomal enzyme activity by altering lysosomal pH.[3] It is important to note that many commercially available β-galactosidase inhibitors, such as Phenylethyl β-D-thiogalactopyranoside (PETG), are potent inhibitors of the E. coli enzyme and should not be used for this purpose.[4]

Q6: Are there better substrates than this compound for my assay?

A6: Yes, other chromogenic substrates can offer higher sensitivity. Chlorophenol red-β-D-galactopyranoside (CPRG) is a popular alternative that is reportedly up to 10 times more sensitive than this compound.[5] This increased sensitivity can be particularly beneficial when working with cells that are difficult to transfect or when expecting low levels of reporter gene expression.

Q7: Should I consider using a different reporter gene to avoid this issue altogether?

A7: If endogenous β-galactosidase activity is a persistent issue, switching to a different reporter system is a viable strategy. Commonly used alternatives include:

  • Luciferases (e.g., from firefly or Renilla): These enzymes produce light through a chemical reaction. They offer extremely high sensitivity and virtually no background signal in most animal cells.[6] However, they require a luminometer for detection and the addition of a luciferin (B1168401) substrate.[7][8]

  • Fluorescent Proteins (e.g., GFP, RFP): These reporters can be visualized in living cells without the need for substrates or cell lysis, allowing for real-time monitoring.[9][10] Disadvantages can include lower signal intensity compared to enzymatic reporters and potential photobleaching.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High signal in mock-transfected control High endogenous β-galactosidase activity.1. Adjust pH: Increase the pH of your assay buffer to 7.5-8.0. 2. Heat Inactivation: Perform a heat inactivation step on your cell lysates (e.g., 50°C for 30-60 minutes). This requires optimization for your specific cell type. 3. Use Inhibitors: Add D-galactose to your assay to preferentially inhibit mammalian β-galactosidase.[2] 4. Change Substrate: If your reporter signal is also low, switch to a more sensitive substrate like CPRG to increase the signal-to-noise ratio.
Low or no signal in transfected cells 1. Poor transfection efficiency. 2. Inefficient cell lysis. 3. Incorrect assay conditions.1. Optimize Transfection: Verify transfection efficiency using an alternative method (e.g., a fluorescent co-reporter). 2. Confirm Lysis: Check for complete cell lysis under a microscope after the lysis step. Consider additional freeze-thaw cycles. 3. Verify Assay Conditions: Ensure the assay is performed at the optimal temperature (typically 37°C) and that the substrate has not expired.
High variability between replicates 1. Inconsistent cell numbers. 2. Pipetting errors. 3. Bubbles in microplate wells.1. Normalize to Protein Concentration: Perform a protein quantification assay (e.g., BCA or Bradford) on your lysates and normalize the β-galactosidase activity to the total protein concentration. 2. Careful Pipetting: Use calibrated pipettes and ensure thorough mixing of reagents. 3. Remove Bubbles: Before reading the plate, ensure there are no bubbles in the wells, as they can interfere with absorbance readings.[1]

Data Presentation: Comparison of Methods & Reporters

Table 1: Comparison of β-Galactosidase Substrates

SubstrateProduct ColorWavelength (nm)Relative SensitivityKey Advantage
This compound Yellow405-420StandardWidely used, cost-effective.
CPRG Red570-595High (up to 10x this compound)Increased sensitivity for low expression levels.[5]
X-gal Blue (insoluble)N/A (visual)HighGood for qualitative histochemical staining.

Table 2: Comparison of Reporter Gene Systems

Reporter SystemSignal TypeLive Cell Imaging?Substrate Required?Key AdvantagesKey Disadvantages
β-Galactosidase (lacZ) ColorimetricNoYesCost-effective, high signal-to-noise ratio.[7]Endogenous activity in some cells, requires cell lysis.[6][7]
Luciferase LuminescentNo (in vivo imaging possible)YesExtremely high sensitivity, low background.[6][7]Requires luminometer, substrate can be costly.[6]
Fluorescent Proteins (e.g., GFP) FluorescentYesNoReal-time analysis in living cells, no substrate needed.[9][10]Lower sensitivity, photobleaching, background autofluorescence.[7][9]

Experimental Protocols

Protocol 1: this compound Assay with Mock-Transfected Control
  • Cell Lysis:

    • Wash cell monolayers (in a 6-well plate) once with 1X PBS.

    • Add 200-400 µL of 1X Lysis Buffer to each well.

    • Incubate at room temperature for 15 minutes with gentle swirling to ensure complete lysis.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a fresh tube.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of cell lysate from each sample (including mock-transfected controls) to separate wells of a 96-well plate.

    • Prepare a blank by adding 50 µL of Lysis Buffer to a well.

    • Add 100 µL of this compound Substrate Solution to each well.

    • Incubate at 37°C and monitor for yellow color development (typically 10 minutes to 4 hours).

    • Read the absorbance at 405-420 nm using a microplate reader.[1]

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the net reporter activity by subtracting the average absorbance of the mock-transfected controls from the absorbance of your experimental samples.

Protocol 2: pH Modification to Reduce Endogenous Activity
  • Prepare a Modified Assay Buffer: Prepare your this compound assay buffer with a pH of 8.0. Ensure all components are fully dissolved and the pH is accurately adjusted.

  • Follow Protocol 1: Proceed with the this compound assay as described above, but use the pH 8.0 assay buffer for preparing your this compound Substrate Solution. This will create a less favorable environment for the endogenous lysosomal β-galactosidase.

Visualizations

ONPG_Assay_Workflow cluster_prep Cell Preparation cluster_lysis Cell Lysis cluster_assay This compound Assay cluster_analysis Data Analysis Transfection Transfect Cells with lacZ Vector Lysis Lyse Cells (Lysis Buffer) Transfection->Lysis Mock Prepare Mock Transfected Cells Mock->Lysis Clarify Clarify Lysate (Centrifugation) Lysis->Clarify AddLysate Add Lysate to 96-well Plate Clarify->AddLysate Addthis compound Add this compound Substrate AddLysate->Addthis compound Incubate Incubate at 37°C Addthis compound->Incubate Read Read Absorbance (420 nm) Incubate->Read SubtractBlank Subtract Blank Read->SubtractBlank SubtractMock Subtract Mock (Endogenous Control) SubtractBlank->SubtractMock Final Final Reporter Activity SubtractMock->Final

Caption: Workflow for an this compound assay with appropriate controls.

Troubleshooting_Tree Start High Background in Mock Control? NoProblem Background is Low. Proceed with data analysis. Start->NoProblem No Problem High Background Detected Start->Problem Yes Solution1 Increase Assay Buffer pH to 7.5 - 8.0 Problem->Solution1 Solution2 Perform Heat Inactivation of Lysate (e.g., 50°C) Problem->Solution2 Solution3 Switch to a more sensitive substrate (CPRG) Problem->Solution3 Solution4 Consider Alternative Reporter (Luciferase/GFP) Problem->Solution4

Caption: Decision tree for troubleshooting high background signals.

Signaling_Pathway This compound This compound (Colorless Substrate) Enzyme β-Galactosidase (from lacZ or Endogenous) This compound->Enzyme Product1 Galactose Enzyme->Product1 Hydrolysis Product2 o-nitrophenol (Yellow Product) Enzyme->Product2

Caption: Enzymatic reaction of β-galactosidase with this compound substrate.

References

Technical Support Center: Optimizing the ONPG Assay for Improved Linearity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the o-nitrophenyl-β-D-galactopyranoside (ONPG) assay, with a specific focus on improving linearity.

Troubleshooting Guide: Achieving Linearity in Your this compound Assay

Non-linear results in an this compound assay can arise from a variety of factors, from reagent concentrations to procedural missteps. This guide provides a systematic approach to identifying and resolving these issues.

Question: My reaction plateaus much earlier than expected, resulting in a non-linear curve. What are the likely causes and solutions?

Answer:

An early plateau in your reaction curve typically indicates that a component of the reaction has become a limiting factor. Here are the most common culprits and how to address them:

  • Substrate Depletion: If the concentration of this compound is too low relative to the enzyme concentration, it will be rapidly consumed, causing the reaction to stop prematurely.

    • Solution: Increase the initial concentration of this compound in your reaction mixture. It is crucial to ensure that the this compound concentration is well above the Michaelis constant (Km) for β-galactosidase to maintain a linear reaction rate.[1] For many common β-galactosidases, an this compound concentration of 1.5 to 4 mg/mL is a good starting point.

  • Enzyme Saturation: Conversely, if the enzyme concentration is too high, the reaction will proceed too quickly, leading to rapid substrate depletion and a non-linear response.[1]

    • Solution: Dilute your enzyme preparation (e.g., cell lysate) and test a range of dilutions to find a concentration that results in a steady, linear rate of product formation over your desired time course.[2][3]

  • Product Inhibition: The accumulation of the product, o-nitrophenol, can sometimes inhibit enzyme activity, although this is less common for β-galactosidase with this compound.

    • Solution: If you suspect product inhibition, running the assay for a shorter duration or using a lower enzyme concentration can mitigate this effect.

Question: I'm observing a lag phase at the beginning of my reaction, making it difficult to determine the initial velocity. What could be the reason?

Answer:

A lag phase, or a delay before the reaction reaches its maximum velocity, can be caused by a few factors:

  • Temperature Equilibration: If your reagents are not at the optimal reaction temperature when mixed, it can take some time for the reaction to reach its expected rate.

    • Solution: Ensure that all your reagents, including the enzyme, substrate, and buffer, are pre-warmed to the optimal temperature (e.g., 37°C) before initiating the reaction.[4]

  • Incomplete Cell Lysis: When working with cell lysates, incomplete lysis can lead to a gradual release of the enzyme, resulting in a slow start to the reaction.

    • Solution: Optimize your cell lysis protocol. For bacterial cells, methods like treatment with toluene (B28343) or a combination of lysozyme (B549824) and freeze-thaw cycles are common.[5] Ensure lysis is complete before starting the assay.

  • Slow Substrate Diffusion (for whole cells): If you are performing the assay on whole cells, the rate at which this compound enters the cells can be a limiting factor.

    • Solution: Permeabilize the cells using agents like toluene or chloroform (B151607) to facilitate this compound entry.[5]

Question: My results are inconsistent and not reproducible between experiments. What should I check?

Answer:

Inconsistent results are often due to small variations in experimental conditions. Here's a checklist to ensure reproducibility:

  • pH of Buffers: The activity of β-galactosidase is highly dependent on pH.[6]

    • Solution: Double-check the pH of all your buffers, especially the reaction buffer (Z-buffer is commonly used and should be at pH 7.0). Prepare fresh buffers regularly.

  • Reagent Stability: this compound solutions can be light-sensitive and may degrade over time.

    • Solution: Prepare fresh this compound solutions for each experiment and store them protected from light.

  • Pipetting Accuracy: Small errors in pipetting volumes of enzyme or substrate can lead to significant variations in results.

    • Solution: Use calibrated pipettes and be meticulous with your pipetting technique. When possible, prepare a master mix of reagents to minimize pipetting errors between wells.

  • Incubation Temperature: Fluctuations in incubation temperature can affect the reaction rate.

    • Solution: Use a calibrated incubator or water bath to maintain a constant and accurate temperature throughout the experiment.[4]

  • Mixing: Inadequate mixing of reagents can lead to localized differences in reaction rates.

    • Solution: Gently mix the contents of each well or tube immediately after adding all components.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

A1: The this compound assay is a colorimetric method used to measure the activity of the enzyme β-galactosidase.[6] The substrate, o-nitrophenyl-β-D-galactopyranoside (this compound), is colorless. β-galactosidase cleaves this compound into galactose and o-nitrophenol.[6][7] At an alkaline pH, o-nitrophenol is a yellow-colored compound that can be quantified by measuring its absorbance at 420 nm.[6] The rate of color development is directly proportional to the enzyme activity under conditions where the substrate is not limiting.

Q2: How do I choose the optimal enzyme concentration for a linear assay?

A2: The optimal enzyme concentration is one that results in a slow, steady increase in absorbance over time, without reaching a plateau too quickly. A good starting point is to perform a serial dilution of your enzyme sample (e.g., cell lysate) and run the assay for each dilution.[2] Choose a dilution that gives a linear response for the desired duration of your experiment. For example, if you are running a 30-minute assay, the absorbance should increase steadily throughout that period.

Q3: What is the ideal this compound concentration to use?

A3: The this compound concentration should be saturating, meaning it should be well above the Michaelis-Menten constant (Km) of the β-galactosidase being assayed. This ensures that the reaction rate is dependent on the enzyme concentration and not limited by the availability of the substrate.[1] A common starting concentration is around 1.5 to 4 mg/mL. However, the optimal concentration may vary depending on the specific enzyme and experimental conditions.

Q4: What are the optimal pH and temperature for the this compound assay?

A4: The optimal pH and temperature can vary depending on the source of the β-galactosidase. For E. coli β-galactosidase, the optimal pH is typically around 7.0, and the optimal temperature is often 37°C.[4] However, it is always best to determine the optimal conditions for your specific enzyme empirically.

Q5: How long should I incubate the reaction?

A5: The incubation time should be long enough to allow for a measurable change in absorbance but short enough to remain within the linear range of the reaction. This will depend on the enzyme concentration. For high enzyme concentrations, a shorter incubation time (e.g., 5-15 minutes) may be necessary, while for lower concentrations, a longer incubation (e.g., 30-60 minutes or even longer) may be required.[1][2] It is recommended to perform a time-course experiment to determine the linear range for your specific conditions.

Q6: What is the purpose of the stop solution?

A6: The stop solution, typically a sodium carbonate (Na2CO3) solution, is added to terminate the enzymatic reaction. It does this by drastically increasing the pH to a level where the β-galactosidase is no longer active.[6] This ensures that the reaction is stopped at a specific time point, allowing for accurate measurement of the product formed.

Data Presentation

Table 1: Factors Affecting this compound Assay Linearity and Recommended Solutions

FactorIssueRecommended Solution
Enzyme Concentration Too high: Rapid substrate depletion, non-linear curve. Too low: Low signal, poor sensitivity.Perform a serial dilution of the enzyme to find a concentration that yields a linear response over the desired time.
Substrate (this compound) Concentration Too low: Becomes the limiting factor, leading to an early plateau.Use a saturating concentration of this compound (typically 1.5 - 4 mg/mL) to ensure the reaction is zero-order with respect to the substrate.
Incubation Time Too long: Substrate depletion or product inhibition can occur. Too short: Insufficient product formation for accurate measurement.Determine the linear range of the reaction by performing a time-course experiment.
Temperature Sub-optimal: Reduced enzyme activity. Fluctuations: Inconsistent results.Determine the optimal temperature for the specific β-galactosidase and maintain a constant temperature during incubation.
pH Sub-optimal: Reduced enzyme activity.Use a buffer at the optimal pH for the enzyme (typically pH 7.0 for E. coli β-galactosidase).

Table 2: Optimal pH and Temperature for β-Galactosidase from Various Sources

Source OrganismOptimal pHOptimal Temperature (°C)
Aspergillus niger3.0 - 4.050 - 60
Aspergillus oryzae4.5 - 5.045 - 55
Escherichia coli7.037
Kluyveromyces lactis6.5 - 7.037 - 40
Lactobacillus spp.6.0 - 7.040 - 50

Experimental Protocols

Detailed Protocol for a Linear this compound Assay

This protocol is designed to help you achieve a linear and reproducible this compound assay.

Materials:

  • Z-Buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)

  • This compound solution (4 mg/mL in Z-Buffer, freshly prepared and protected from light)

  • Stop Solution (1 M Na2CO3)

  • Enzyme sample (e.g., purified β-galactosidase or cell lysate)

  • Microplate reader or spectrophotometer capable of reading absorbance at 420 nm

  • 96-well microplate or cuvettes

  • Incubator or water bath set to the optimal temperature (e.g., 37°C)

Procedure:

  • Enzyme Preparation:

    • If using cell lysate, prepare it according to your standard protocol. Ensure complete lysis.

    • Perform a serial dilution of your enzyme sample in Z-Buffer to test a range of concentrations.

  • Assay Setup:

    • In a 96-well plate, add your diluted enzyme samples to the wells. Include a blank control with Z-Buffer only (no enzyme).

    • Pre-warm the plate and the this compound solution to the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

  • Reaction Initiation:

    • To start the reaction, add the pre-warmed this compound solution to each well. Mix gently but thoroughly by pipetting up and down or by using a plate shaker.

    • Start a timer immediately after adding the this compound.

  • Incubation:

    • Incubate the plate at the optimal temperature for a predetermined time (determined from a preliminary time-course experiment to ensure linearity).

  • Reaction Termination:

    • Stop the reaction by adding the Stop Solution to each well. The yellow color will intensify.

  • Measurement:

    • Measure the absorbance of each well at 420 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of each sample.

    • Plot the absorbance values against the enzyme concentration. The resulting graph should be linear within a certain range of enzyme concentrations.

Mandatory Visualization

ONPG_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Prep Enzyme Sample (e.g., cell lysate) Mix Mix Enzyme, Buffer, and this compound Enzyme_Prep->Mix ONPG_Prep This compound Solution (4 mg/mL in Z-Buffer) ONPG_Prep->Mix Buffer_Prep Z-Buffer (pH 7.0) Buffer_Prep->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Start Timer Stop Add Stop Solution (1 M Na2CO3) Incubate->Stop Stop Timer Measure Measure Absorbance at 420 nm Stop->Measure Analyze Analyze Data for Linearity Measure->Analyze

Caption: Workflow of the this compound assay for β-galactosidase activity.

Factors_Affecting_Linearity cluster_reagents Reagents cluster_conditions Conditions center This compound Assay Linearity Enzyme_Conc Enzyme Concentration Enzyme_Conc->center ONPG_Conc This compound Concentration ONPG_Conc->center Time Incubation Time Time->center Temp Temperature Temp->center pH pH pH->center

References

interference of chemical compounds with ONPG assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the o-nitrophenyl-β-D-galactopyranoside (ONPG) assay. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

A1: The this compound assay is a colorimetric method used to detect and quantify the activity of the enzyme β-galactosidase. β-galactosidase hydrolyzes the colorless substrate this compound into galactose and o-nitrophenol. The product, o-nitrophenol, is a yellow compound that absorbs light at a wavelength of 420 nm.[1][2] The intensity of the yellow color is directly proportional to the β-galactosidase activity.

Q2: What are the common causes of interference in the this compound assay?

A2: Interference in the this compound assay can arise from several sources:

  • Chemical Inhibitors: Compounds that inhibit β-galactosidase activity, either competitively or non-competitively.[3][4]

  • Overlapping Absorbance: Substances in the sample that absorb light at or near 420 nm can artificially inflate the readings.

  • Cell Lysis Reagents: Some chemicals used to permeabilize cells, such as chloroform (B151607) and toluene, can interfere with optical density measurements.[5]

  • Endogenous Enzyme Activity: Certain cells and tissues possess native β-galactosidase activity that can contribute to the signal.[6][7]

  • pH Variations: The activity of β-galactosidase is pH-dependent. Suboptimal pH can lead to inaccurate results.[6]

Q3: How can I differentiate between competitive and non-competitive inhibition in my this compound assay?

A3: You can distinguish between competitive and non-competitive inhibition by varying the substrate (this compound) concentration in the presence of the inhibitor.

  • Competitive Inhibition: Increasing the this compound concentration will overcome the inhibition, as the substrate outcompetes the inhibitor for the enzyme's active site.[3]

  • Non-competitive Inhibition: Increasing the substrate concentration will not reverse the inhibition because the inhibitor binds to a site other than the active site, altering the enzyme's conformation.[3]

Troubleshooting Guide

Issue 1: No or Low β-galactosidase Activity Detected
Possible Cause Troubleshooting Step
Inactive Enzyme Ensure proper storage and handling of the β-galactosidase enzyme or cell lysates. Prepare fresh lysates if necessary.
Incorrect Assay Buffer pH Verify the pH of the assay buffer. The optimal pH for E. coli β-galactosidase is around 7.0-7.5.[7][8]
Missing Reagents Double-check that all components, especially this compound substrate and β-mercaptoethanol (if required for enzyme stability), were added to the reaction mixture.[8][9]
Presence of Inhibitors See the "Chemical Compound Interference" section below to identify potential inhibitors in your sample.
Insufficient Incubation Time or Temperature Ensure the reaction is incubated at the optimal temperature (typically 37°C) for a sufficient duration.[9] Monitor color development over time.
Issue 2: High Background or False Positive Results
Possible Cause Troubleshooting Step
Contamination Use sterile techniques and reagents to prevent microbial contamination, which can introduce exogenous β-galactosidase.
Endogenous β-galactosidase Activity Run a control using cells or lysate without the lacZ reporter gene to measure and subtract the endogenous background activity.[1][6] Adjusting the pH to be slightly basic (pH 8-9) can help suppress endogenous activity in some tissues.[6][7]
Compounds Absorbing at 420 nm Run a sample blank containing all components except the enzyme or this compound to check for interfering substances.
Precipitate in the Sample Centrifuge samples to pellet any precipitate before measuring the absorbance.

Chemical Compound Interference

Several chemical compounds can interfere with the this compound assay by inhibiting the β-galactosidase enzyme or by absorbing light at 420 nm.

Inhibitors of β-galactosidase
Inhibitor Type of Inhibition Mechanism of Action
Galactose CompetitiveCompetes with this compound for the active site of β-galactosidase.[3][10]
Phenylethyl β-D-thiogalactopyranoside (PETG) CompetitiveA structural analog of lactose (B1674315) that binds to the active site but cannot be hydrolyzed.[11][12]
Iodine Solution Non-competitiveAlters the shape of the active site, preventing substrate binding.[3][10]
Heavy Metal Ions Enzyme InhibitionCan inhibit the activity of β-galactosidase.[13]
Chloroform/Toluene/SDS Assay InterferenceUsed for cell permeabilization, but can interfere with optical density readings.[5]

Experimental Protocols

Standard this compound Assay Protocol
  • Prepare Cell Lysate:

    • Culture cells expressing β-galactosidase.

    • Harvest and wash the cells.

    • Resuspend the cell pellet in a lysis buffer.

    • Lyse the cells using a suitable method (e.g., freeze-thaw, sonication, or chemical lysis reagents).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[14]

  • Set up the Reaction:

    • In a microplate well or cuvette, add a specific volume of cell lysate.

    • Add the assay buffer (e.g., Z-buffer) containing β-mercaptoethanol to stabilize the enzyme.[8]

    • Include appropriate controls: a blank with no lysate, and a control with lysate from cells not expressing β-galactosidase.[1]

  • Initiate the Reaction:

    • Add the this compound substrate solution to each well to start the reaction.[14]

    • Incubate the reaction at the optimal temperature (e.g., 37°C).[9]

  • Stop the Reaction:

    • After sufficient yellow color has developed, stop the reaction by adding a stop solution, typically a basic solution like 1M sodium carbonate (Na₂CO₃), which raises the pH and inactivates the enzyme.[1]

  • Measure Absorbance:

    • Measure the absorbance of the solution at 420 nm using a spectrophotometer or microplate reader.[1][14]

  • Calculate Activity:

    • Calculate the β-galactosidase activity, often expressed in Miller units, which normalizes the absorbance reading to the reaction time, cell density, and volume of lysate used.

Visualizations

ONPG_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Cell Culture Harvest 2. Harvest & Wash Cells CellCulture->Harvest Lysis 3. Cell Lysis Harvest->Lysis Clarify 4. Clarify Lysate Lysis->Clarify ReactionSetup 5. Set up Reaction (Lysate + Buffer) Clarify->ReactionSetup Addthis compound 6. Add this compound Substrate ReactionSetup->Addthis compound Incubate 7. Incubate Addthis compound->Incubate StopReaction 8. Stop Reaction (add Na2CO3) Incubate->StopReaction MeasureAbs 9. Measure Absorbance (420 nm) StopReaction->MeasureAbs Calculate 10. Calculate Activity MeasureAbs->Calculate

Caption: Workflow of the this compound assay from sample preparation to data analysis.

Interference_Pathway This compound This compound (Substrate) Enzyme β-galactosidase This compound->Enzyme Binds to active site Product o-nitrophenol (Yellow Product) Enzyme->Product Catalyzes conversion Absorbance Absorbance at 420 nm Product->Absorbance Leads to CompInhibitor Competitive Inhibitor (e.g., Galactose, PETG) CompInhibitor->Enzyme Competes for active site NonCompInhibitor Non-competitive Inhibitor (e.g., Iodine) NonCompInhibitor->Enzyme Binds to allosteric site OtherAbsorber Other Compounds Absorbing at 420 nm OtherAbsorber->Absorbance Directly contributes to

Caption: Mechanisms of chemical interference in the this compound assay.

References

Technical Support Center: Optimizing ONPG Assay Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in their ortho-Nitrophenyl-β-galactoside (ONPG) assay results.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound assay?

A1: The this compound assay is a colorimetric method used to measure the activity of the enzyme β-galactosidase.[1] This enzyme is crucial for the breakdown of lactose (B1674315) into glucose and galactose.[2][3] The assay utilizes this compound, a synthetic compound structurally similar to lactose.[1][2][3] If β-galactosidase is present, it cleaves this compound into galactose and o-nitrophenol.[2][4] The o-nitrophenol product is a yellow-colored compound, and the intensity of this yellow color, which can be measured spectrophotometrically at a wavelength of 405-420 nm, is directly proportional to the enzyme's activity.[1][5]

Q2: What are the key components of an this compound assay?

A2: A typical this compound assay includes the following components:

  • Cell lysate or purified enzyme: The source of the β-galactosidase enzyme.[1]

  • This compound substrate: The chromogenic substrate that is cleaved by β-galactosidase.[1][2]

  • Buffer solution: Maintains the optimal pH for the enzymatic reaction. A properly buffered this compound solution is crucial to avoid false-positive or false-negative results.[6][7]

  • Stop solution: A basic solution, typically sodium carbonate, is added to stop the reaction by changing the pH and inactivating the enzyme.[1][8]

Q3: How can I control for background or endogenous β-galactosidase activity?

A3: It is important to include proper controls in your experiment. A negative control, which could be a sample lacking the enzyme or the substrate, should be included.[1] When working with transfected cells, a mock-transfected or untransfected cell lysate should be assayed to determine the level of endogenous β-galactosidase activity, which can then be subtracted from the results of your experimental samples.[5][9]

Troubleshooting Guide

This guide addresses common issues encountered during this compound assays and provides step-by-step solutions to minimize variability.

Issue 1: High Variability Between Replicates

High variability between replicates is a common problem that can obscure the true results of an experiment.

Possible Causes and Solutions:

CauseRecommended Solution
Inconsistent Cell Density Ensure that the cell density is consistent across all samples.[10] For bacterial cultures, normalize the cell suspension to a specific McFarland standard.[2] For adherent cells, ensure even cell seeding and confluency.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of reagents and cell lysates are added to each well.
Incomplete Cell Lysis Inconsistent cell lysis can lead to variable amounts of enzyme being available for the reaction. Optimize your lysis protocol. Methods like freeze-thaw cycles or the use of detergents should be applied uniformly to all samples.[8]
Temperature Fluctuations Incubate all samples at a consistent and optimal temperature (typically 37°C).[5] Avoid placing plates near drafts or on unevenly heated surfaces.
Edge Effects in Microplates When using 96-well plates, "edge effects" can cause variability. To mitigate this, avoid using the outer wells of the plate for samples and instead fill them with a buffer or media.

Logical Workflow for Troubleshooting High Variability:

cluster_0 Troubleshooting High Variability Start High Variability Observed Check_Pipetting Verify Pipette Calibration & Technique Start->Check_Pipetting Check_Cell_Density Ensure Consistent Cell Density Check_Pipetting->Check_Cell_Density Optimize_Lysis Optimize & Standardize Cell Lysis Protocol Check_Cell_Density->Optimize_Lysis Control_Temp Confirm Uniform Incubation Temperature Optimize_Lysis->Control_Temp Mitigate_Edge_Effect Implement Edge Effect Mitigation Control_Temp->Mitigate_Edge_Effect Resolved Variability Reduced Mitigate_Edge_Effect->Resolved cluster_1 This compound Assay Signaling Pathway Lactose Lactose (Inducer) BetaGal_Gene lacZ Gene Lactose->BetaGal_Gene induces expression BetaGal_Enzyme β-Galactosidase (Enzyme) BetaGal_Gene->BetaGal_Enzyme is transcribed & translated into ONPG_Substrate This compound (Substrate) BetaGal_Enzyme->ONPG_Substrate cleaves Product o-nitrophenol (Yellow Product) ONPG_Substrate->Product cluster_2 Optimizing Assay Signal Start Signal Too High Dilute_Lysate Dilute Cell Lysate Start->Dilute_Lysate Reduce_Time Reduce Incubation Time Start->Reduce_Time Check_Linearity Check for Linear Range Dilute_Lysate->Check_Linearity Reduce_Time->Check_Linearity Optimal_Signal Optimal Signal Achieved Check_Linearity->Optimal_Signal

References

Validation & Comparative

Validating ONPG Assay Results: A Guide to Using Positive and Negative Controls

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology and microbiology, the o-nitrophenyl-β-D-galactopyranoside (ONPG) assay is a cornerstone for detecting and quantifying β-galactosidase activity. This enzyme is a key indicator in various applications, from identifying lactose-fermenting bacteria to its use as a reporter gene in studies of gene expression. The reliability of this compound assay results hinges on the meticulous use of controls. This guide provides a comparative framework for validating this compound assay results, complete with experimental data, detailed protocols, and workflow visualizations to ensure the accuracy and reproducibility of your findings.

The Critical Role of Controls in the this compound Assay

The this compound assay leverages a colorless substrate, this compound, which is structurally similar to lactose.[1] If β-galactosidase is present, it cleaves this compound into galactose and o-nitrophenol. The latter product is a yellow-colored compound, and its formation can be visually assessed or quantified by measuring its absorbance at 420 nm.[2]

To ensure that the observed color change is a true reflection of β-galactosidase activity in the test sample, and not due to contamination, spontaneous substrate degradation, or other artifacts, it is imperative to run positive and negative controls in parallel.

  • Positive Control: This control contains a known source of β-galactosidase. A positive result (development of yellow color) confirms that the assay reagents and conditions are suitable for detecting the enzyme's activity. A failure to observe the expected outcome in the positive control would invalidate the results for the test samples. A commonly used positive control is a bacterial strain known to produce β-galactosidase, such as Escherichia coli.[3][4]

  • Negative Control: This control lacks β-galactosidase activity. It is essential for establishing the baseline absorbance and ensuring that there is no color development in the absence of the enzyme. This helps to rule out false-positive results that could arise from substrate instability or contamination. A bacterial strain that does not produce β-galactosidase, such as Proteus mirabilis, is a suitable negative control.[3][4]

Comparative Performance Data

The following table summarizes representative quantitative data from an this compound assay performed in a 96-well microplate format. Absorbance readings at 420 nm were taken at various time points to monitor the progression of the reaction.

Sample Description Time 0 min (Absorbance at 420 nm) Time 15 min (Absorbance at 420 nm) Time 30 min (Absorbance at 420 nm) Time 60 min (Absorbance at 420 nm) Qualitative Result (60 min)
Test Sample Unknown bacterial culture0.0510.2850.5320.988Positive (Yellow)
Positive Control E. coli culture0.0530.3580.6951.354Positive (Yellow)
Negative Control P. mirabilis culture0.0520.0540.0550.058Negative (Colorless)
Blank Reagents only (no cells)0.0500.0500.0510.052Negative (Colorless)

Data Interpretation: The data clearly demonstrates the expected outcomes. The Negative Control and Blank show negligible changes in absorbance over the 60-minute period, establishing a baseline. The Positive Control exhibits a robust and time-dependent increase in absorbance, confirming the validity of the assay. The Test Sample in this example also shows a significant increase in absorbance, leading to its classification as positive for β-galactosidase activity.

Experimental Protocols

Below are detailed methodologies for performing a quantitative this compound assay using bacterial cultures in a microplate reader format.

Reagents and Materials
  • Z-Buffer (pH 7.0): 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4

  • This compound solution: 4 mg/mL in Z-Buffer (prepare fresh)

  • Cell Lysis Reagent (e.g., PopCulture® Reagent or 0.1% SDS with chloroform)

  • Positive Control Culture: E. coli (grown overnight in lactose-containing medium)

  • Negative Control Culture: P. mirabilis (grown overnight in lactose-containing medium)

  • Test Sample Culture(s)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 420 nm and 600 nm

Experimental Workflow

The following diagram illustrates the key steps in the this compound assay workflow, from sample preparation to data analysis, incorporating the essential validation steps with positive and negative controls.

ONPG_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_read 3. Data Acquisition cluster_validation 4. Validation & Analysis start Grow Bacterial Cultures (Test, Positive, Negative) measure_od Measure OD600 (Normalize Cell Density) start->measure_od add_cells Aliquot Cells to 96-Well Plate measure_od->add_cells lyse_cells Permeabilize Cells (Lysis Reagent) add_cells->lyse_cells add_this compound Add this compound Solution (Start Reaction) lyse_cells->add_this compound incubate Incubate at 37°C add_this compound->incubate read_abs Read Absorbance (420 nm) at Timed Intervals incubate->read_abs analyze_pos Positive Control: Yellow Color? (Absorbance Increase?) read_abs->analyze_pos analyze_neg Negative Control: No Color? (Absorbance Stable?) read_abs->analyze_neg interpret Interpret Test Sample Results analyze_pos->interpret analyze_neg->interpret ONPG_Validation_Logic cluster_reaction Biochemical Reaction cluster_logic Result Validation Logic This compound This compound (Colorless) BGal β-Galactosidase This compound->BGal Product o-Nitrophenol (Yellow) + Galactose BGal->Product Positive_Control_OK Positive Control = Yellow? Valid_Assay Assay is Valid Positive_Control_OK->Valid_Assay Yes Invalid_Assay_Pos Assay Invalid: Reagent/Protocol Issue Positive_Control_OK->Invalid_Assay_Pos No Negative_Control_OK Negative Control = Colorless? Invalid_Assay_Neg Assay Invalid: Contamination/Substrate Issue Negative_Control_OK->Invalid_Assay_Neg No Interpret_Results Proceed to Interpret Test Sample Results Negative_Control_OK->Interpret_Results Yes Valid_Assay->Negative_Control_OK

References

A Comparative Guide to β-Galactosidase Assays: ONPG, CPRG, and MUG

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of β-galactosidase activity is crucial for a myriad of applications, from reporter gene assays to enzyme kinetics studies. The choice of assay can significantly impact the sensitivity, throughput, and cost of these experiments. This guide provides a detailed comparison of three common chromogenic and fluorogenic substrates for β-galactosidase: o-nitrophenyl-β-D-galactopyranoside (ONPG), chlorophenol red-β-D-galactopyranoside (CPRG), and 4-methylumbelliferyl-β-D-galactopyranide (MUG).

Performance Comparison

The selection of an appropriate β-galactosidase assay depends on the specific requirements of the experiment, such as the expected level of enzyme activity and the desired sensitivity. The following table summarizes the key performance characteristics of this compound, CPRG, and MUG assays.

ParameterThis compound AssayCPRG AssayMUG Assay
Principle ColorimetricColorimetricFluorometric
Substrate o-nitrophenyl-β-D-galactopyranosideChlorophenol red-β-D-galactopyranoside4-methylumbelliferyl-β-D-galactopyranide
Product o-nitrophenol (yellow)Chlorophenol red (red)4-methylumbelliferone (fluorescent)
Detection Wavelength 405-420 nm[1]570-595 nm[2]Excitation: ~360-365 nm, Emission: ~440-460 nm[3][4]
Relative Sensitivity StandardHigh (up to 10x more sensitive than this compound)[2]Very High (can measure at the femtogram level)[4]
Typical Incubation Time 15 minutes to several hours[5]30 minutes to several hours[2]15 - 60 minutes
Advantages Cost-effective, well-establishedHigher sensitivity than this compoundHighest sensitivity, wide dynamic range
Disadvantages Lower sensitivityHigher cost than this compoundRequires a fluorescence plate reader, higher cost

Enzymatic Reaction Pathway

The fundamental principle behind these assays is the enzymatic cleavage of a specific substrate by β-galactosidase, resulting in a detectable product.

G β-Galactosidase Enzymatic Reaction cluster_reactants Reactants cluster_products Products Substrate This compound / CPRG / MUG Galactose Galactose Substrate->Galactose Cleavage Chromogen_Fluorogen o-nitrophenol (Yellow) Chlorophenol red (Red) 4-methylumbelliferone (Fluorescent) Substrate->Chromogen_Fluorogen Release Enzyme β-Galactosidase

Caption: Enzymatic cleavage of substrates by β-galactosidase.

Experimental Workflows

While the specific details may vary between kits and laboratories, the general workflow for these assays follows a similar pattern.

Standard Assay Workflow

G Standard β-Galactosidase Assay Workflow Start Start Sample_Prep Sample Preparation (e.g., cell lysis) Start->Sample_Prep Add_Substrate Add Substrate (this compound, CPRG, or MUG) Sample_Prep->Add_Substrate Incubate Incubate at Optimal Temperature Add_Substrate->Incubate Stop_Reaction Stop Reaction (optional, e.g., with Na2CO3) Incubate->Stop_Reaction Measure_Signal Measure Absorbance or Fluorescence Stop_Reaction->Measure_Signal Analyze_Data Data Analysis Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for β-galactosidase assays.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are standardized protocols for the this compound, CPRG, and MUG assays.

This compound Assay Protocol
  • Reagent Preparation :

    • Z-Buffer : Prepare a solution containing Na₂HPO₄, NaH₂PO₄, KCl, and MgSO₄, and adjust the pH to 7.0. Immediately before use, add β-mercaptoethanol.

    • This compound Solution : Dissolve this compound in Z-buffer to a final concentration of 4 mg/mL.

    • Stop Solution : 1 M Sodium Carbonate (Na₂CO₃).

  • Sample Preparation :

    • For cell cultures, pellet the cells and resuspend them in Z-buffer.

    • Permeabilize the cells by adding chloroform (B151607) and a small amount of SDS, followed by vortexing.

  • Assay Procedure :

    • Equilibrate the permeabilized cell suspension to the desired reaction temperature (e.g., 28°C or 37°C).

    • Start the reaction by adding the this compound solution and record the start time.

    • Incubate the reaction until a visible yellow color develops.

    • Stop the reaction by adding the stop solution.

    • Pellet the cell debris by centrifugation.

    • Measure the absorbance of the supernatant at 420 nm.

CPRG Assay Protocol
  • Reagent Preparation :

    • Lysis Buffer : A buffer compatible with mammalian cells is typically used.

    • CPRG Reaction Buffer : Provided in most commercial kits.

    • CPRG Substrate : Dissolve in the reaction buffer to the recommended concentration.

    • Stop Solution : Provided in most commercial kits.

  • Sample Preparation :

    • Lyse cells using the provided lysis buffer, often involving a freeze-thaw cycle.[2]

    • Clarify the lysate by centrifugation.[2]

  • Assay Procedure :

    • Add the clarified cell lysate to a microplate well.

    • Add the CPRG substrate solution to initiate the reaction.[2]

    • Incubate at 37°C until a red color develops.[2]

    • Add the stop solution.

    • Measure the absorbance at 570-595 nm.[2]

MUG Assay Protocol
  • Reagent Preparation :

    • Assay Buffer : A buffer at the optimal pH for the enzyme.

    • MUG Substrate Solution : Dissolve 4-MUG in a suitable solvent like DMSO, and then dilute in the assay buffer.

    • Stop Solution : A high pH buffer, such as sodium carbonate or glycine-carbonate buffer.

  • Sample Preparation :

    • Prepare cell lysates as described for the CPRG assay.

  • Assay Procedure :

    • Add the cell lysate to a black microplate well suitable for fluorescence measurements.

    • Add the MUG substrate solution.

    • Incubate at the optimal temperature, protected from light.

    • Stop the reaction with the stop solution.

    • Measure fluorescence with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 460 nm.[3][4]

Quality Control and Standardization

Robust quality control measures are paramount for ensuring the accuracy and reliability of assay results.

Quality Control Workflow

G Quality Control Logical Flow Start Start QC Run_Controls Run Controls (Positive, Negative, Blank) Start->Run_Controls Check_Blank Blank Signal < Threshold? Run_Controls->Check_Blank Check_Positive Positive Control Signal > Threshold? Check_Blank->Check_Positive Yes Troubleshoot_Blank Troubleshoot: Contaminated Reagents Check_Blank->Troubleshoot_Blank No Check_Negative Negative Control Signal < Threshold? Check_Positive->Check_Negative Yes Troubleshoot_Positive Troubleshoot: Inactive Enzyme/Substrate Check_Positive->Troubleshoot_Positive No Proceed Proceed with Sample Analysis Check_Negative->Proceed Yes Troubleshoot_Negative Troubleshoot: Endogenous Activity/ Contamination Check_Negative->Troubleshoot_Negative No End End QC Troubleshoot_Blank->End Troubleshoot_Positive->End Troubleshoot_Negative->End

References

A Head-to-Head Comparison: Cross-Validation of ONPG and Fluorescent Substrate Assays for β-Galactosidase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of β-galactosidase (β-gal) activity is crucial for a multitude of applications, from reporter gene analysis to senescence studies. The choice of assay methodology can significantly impact experimental outcomes, demanding a clear understanding of the available options. This guide provides an objective comparison of the traditional colorimetric ortho-nitrophenyl-β-D-galactopyranoside (ONPG) assay and the increasingly popular fluorescent substrate-based assays, supported by experimental data and detailed protocols.

The longstanding this compound assay relies on the enzymatic cleavage of the colorless substrate this compound by β-galactosidase to produce o-nitrophenol, a yellow product that can be quantified by measuring its absorbance.[1][2][3][4] While robust and cost-effective, this method can be limited by its sensitivity and susceptibility to interference from colored compounds.[2][5] In contrast, fluorescent assays utilize substrates that, upon cleavage by β-galactosidase, release a highly fluorescent molecule.[6][7][8] This approach generally offers significantly higher sensitivity, making it ideal for detecting low levels of enzyme activity and for applications in live-cell imaging.[9][10][11]

Quantitative Performance: A Comparative Analysis

To facilitate a direct comparison, the following table summarizes key performance metrics for both this compound and representative fluorescent substrate assays. Data has been compiled from various sources to provide a comprehensive overview.

Performance MetricThis compound AssayFluorescent Substrate Assay (DDAOG)Fluorescent Substrate Assay (MUG/FDG)
Principle ColorimetricFluorometricFluorometric
Detection Method Absorbance (405-420 nm)[4][12]Fluorescence (Ex/Em ~645/660 nm)Fluorescence (Ex/Em ~360/465 nm for MUG, ~490/520 nm for FDG)[13][14]
Sensitivity LowerHighHigh
Signal-to-Background Ratio Moderate~12-fold higher than this compound[11]Significantly higher than this compound
Detection Limit Nanogram rangePicogram range[13]< 0.1 mU[15]
Dynamic Range NarrowerWiderWider
Live-Cell Imaging Not suitableSuitableSuitable[7][9]
Cost LowHighModerate to High
Interference Susceptible to colored compounds and pH changes[2][16]Less susceptible to colored compoundsLess susceptible to colored compounds

Visualizing the Methodologies

To further elucidate the principles behind these assays, the following diagrams illustrate the enzymatic reactions and general experimental workflows.

G Enzymatic Reaction Principles cluster_0 This compound (Colorimetric) Assay cluster_1 Fluorescent Substrate Assay This compound This compound (Colorless) beta_gal1 β-galactosidase This compound->beta_gal1 Substrate o_nitrophenol o-nitrophenol (Yellow) Galactose1 Galactose beta_gal1->o_nitrophenol Product 1 beta_gal1->Galactose1 Product 2 Fluorescent_Substrate Fluorescent Substrate (Non-fluorescent) beta_gal2 β-galactosidase Fluorescent_Substrate->beta_gal2 Substrate Fluorophore Fluorophore (Fluorescent) Galactose2 Galactose beta_gal2->Fluorophore Product 1 beta_gal2->Galactose2 Product 2

Figure 1: Enzymatic reactions for this compound and fluorescent assays.

G General Experimental Workflow start Start: Prepare Cell Lysate or Purified Enzyme add_substrate Add Assay Buffer and Substrate (this compound or Fluorescent) start->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (e.g., with Na2CO3 for this compound) incubate->stop_reaction measure Measure Signal (Absorbance or Fluorescence) stop_reaction->measure analyze Analyze Data and Calculate Enzyme Activity measure->analyze

Figure 2: A generalized workflow for β-galactosidase activity assays.

Detailed Experimental Protocols

The following are generalized protocols for performing both this compound and fluorescent substrate-based β-galactosidase assays. It is important to optimize incubation times and reagent concentrations for specific experimental conditions.

Protocol 1: this compound Colorimetric Assay

Materials:

  • Cell lysate or purified β-galactosidase

  • Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)

  • This compound solution (4 mg/mL in Z-buffer)

  • 1 M Sodium Carbonate (Na2CO3) solution

  • Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm

Procedure:

  • Sample Preparation: Prepare cell lysates or dilute the purified enzyme to the desired concentration in Z-buffer.

  • Reaction Setup: In a microcentrifuge tube or a 96-well plate, add your sample (e.g., 10-100 µL of cell lysate). Adjust the total volume with Z-buffer to 100 µL.

  • Initiate Reaction: Add 20 µL of the this compound solution to each sample.

  • Incubation: Incubate the reaction at 37°C. The incubation time can range from a few minutes to several hours, depending on the enzyme concentration. Monitor the development of a yellow color.[3][17]

  • Stop Reaction: Stop the reaction by adding 50 µL of 1 M Na2CO3. This will also enhance the yellow color.[4]

  • Measurement: Measure the absorbance of the solution at 420 nm.[4][17]

  • Calculation: Calculate the β-galactosidase activity using a standard curve or by applying the appropriate formula, taking into account the extinction coefficient of o-nitrophenol.

Protocol 2: Fluorescent Substrate Assay (using MUG)

Materials:

  • Cell lysate or purified β-galactosidase

  • Assay Buffer (e.g., PBS, pH 7.4)

  • 4-Methylumbelliferyl β-D-galactopyranoside (MUG) stock solution (e.g., 10 mM in DMSO)

  • Stop Solution (e.g., 0.2 M Glycine, pH 10.4)

  • Fluorometer or fluorescent microplate reader (Excitation: ~360 nm, Emission: ~465 nm)

Procedure:

  • Sample Preparation: Prepare cell lysates or dilute the purified enzyme in Assay Buffer.

  • Reaction Setup: In a black 96-well plate, add your sample (e.g., 10-50 µL of cell lysate).

  • Prepare Reaction Mix: Prepare a working solution of MUG by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

  • Initiate Reaction: Add the MUG working solution to each well to initiate the reaction. The final volume should be consistent across all wells (e.g., 100 µL).

  • Incubation: Incubate the plate at 37°C, protected from light. Incubation times will vary based on enzyme activity.

  • Stop Reaction (Optional but Recommended): Add Stop Solution to each well to terminate the reaction and stabilize the fluorescent signal.

  • Measurement: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.[14]

  • Calculation: Determine the β-galactosidase activity by comparing the fluorescence of the samples to a standard curve generated with a known concentration of the fluorescent product (4-Methylumbelliferone).

Conclusion

The choice between an this compound and a fluorescent substrate assay for β-galactosidase activity depends on the specific requirements of the experiment. The this compound assay remains a viable and economical option for applications where high sensitivity is not a primary concern. However, for researchers requiring high sensitivity, broader dynamic range, and the ability to perform live-cell imaging, fluorescent substrate assays offer a clear advantage.[6][9] The data and protocols presented in this guide provide a foundation for making an informed decision and for the successful implementation of either method in a research setting.

References

A Researcher's Guide to β-Galactosidase Detection: Comparing ONPG, CPRG, MUG, and Chemiluminescent Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in molecular biology, cell biology, and drug development, the β-galactosidase (β-gal) reporter system remains a cornerstone for monitoring gene expression, transfection efficiency, and protein-protein interactions. The choice of assay for detecting β-gal activity is critical and can significantly impact experimental outcomes. This guide provides a detailed comparison of the most common β-galactosidase assays: the classic ONPG assay and its more sensitive alternatives, including CPRG, MUG, and chemiluminescent methods. We will delve into their sensitivity and detection limits, supported by experimental data, to help you select the optimal assay for your research needs.

Performance Comparison: Sensitivity and Detection Limits

The primary differentiator among β-galactosidase assays is their sensitivity. While the traditional this compound assay is cost-effective and suitable for applications with high β-gal expression, more advanced assays offer significantly lower detection limits, enabling the quantification of subtle changes in gene expression or the analysis of weakly interacting proteins.

Assay TypeSubstrateDetection MethodLimit of Detection (LOD)Key AdvantagesKey Disadvantages
This compound Assay o-nitrophenyl-β-D-galactopyranosideColorimetric (420 nm)~100 pg, 16.19 U/L[1]Inexpensive, simple protocol[2]Lower sensitivity compared to other methods[3]
CPRG Assay Chlorophenol red-β-D-galactopyranosideColorimetric (570-595 nm)~1 pgUp to 10 times more sensitive than this compound[3][4], visible red productHigher cost than this compound
MUG Assay 4-Methylumbelliferyl-β-D-galactopyranosideFluorometric (Ex: 360-365 nm, Em: 460 nm)~500 fg[5]High sensitivity, suitable for high-throughput screeningRequires a fluorometer, potential for background fluorescence
FDG Assay Fluorescein di-β-D-galactopyranosideFluorometric (Ex: 490 nm, Em: 520 nm)As low as 10 pg[6]High sensitivityRequires a fluorometer
Chemiluminescent Assay Dioxetane-based substrates (e.g., AMPGD)LuminescenceAs low as 2 fgExtremely high sensitivity, wide dynamic rangeRequires a luminometer, generally the most expensive option

Signaling Pathways and Experimental Workflows

The fundamental principle of these assays is the enzymatic cleavage of a specific substrate by β-galactosidase, leading to the production of a detectable signal.

Enzymatic Reaction of β-Galactosidase

Enzymatic_Reaction BGal β-Galactosidase Product Colored/Fluorescent/ Luminescent Product BGal->Product cleaves Galactose Galactose BGal->Galactose Substrate Chromogenic/Fluorogenic/ Chemiluminescent Substrate Substrate->BGal

Caption: Enzymatic cleavage of a substrate by β-galactosidase.

General Experimental Workflow

The general workflow for these assays involves cell lysis to release the β-galactosidase enzyme, followed by incubation with the substrate and subsequent detection of the product.

Experimental_Workflow Start Transfected Cells Lysis Cell Lysis Start->Lysis Incubation Incubation with Substrate (this compound, CPRG, MUG, etc.) Lysis->Incubation Detection Signal Detection (Spectrophotometer, Fluorometer, Luminometer) Incubation->Detection Analysis Data Analysis Detection->Analysis

Caption: A generalized workflow for β-galactosidase assays.

Experimental Protocols

Below are detailed methodologies for the key colorimetric and fluorometric assays.

This compound (o-nitrophenyl-β-D-galactopyranoside) Assay Protocol

This protocol is a standard method for quantifying β-galactosidase activity.

  • Cell Lysis:

    • Wash cultured cells with 1X PBS.

    • Add an appropriate volume of lysis buffer to the cells.

    • Incubate at room temperature for 10-15 minutes to ensure complete lysis. A freeze-thaw cycle can enhance lysis.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Assay Reaction:

    • Add a specific volume of the cell lysate to a microplate well or microcentrifuge tube.

    • Prepare a reaction mixture containing the this compound substrate in a suitable buffer (e.g., Z-buffer).

    • Add the reaction mixture to the cell lysate.

  • Incubation and Measurement:

    • Incubate the reaction at 37°C. The incubation time can range from a few minutes to several hours, depending on the level of β-galactosidase expression.[7][8]

    • Stop the reaction by adding a high pH solution, such as 1 M sodium carbonate.

    • Measure the absorbance of the yellow product (o-nitrophenol) at 420 nm using a spectrophotometer.[8]

CPRG (Chlorophenol red-β-D-galactopyranoside) Assay Protocol

This assay offers higher sensitivity compared to the this compound assay.

  • Cell Lysis:

    • Follow the same cell lysis procedure as for the this compound assay.

  • Assay Reaction:

    • Add the cell lysate to a microplate well.

    • Prepare the CPRG substrate solution in an appropriate reaction buffer.

    • Add the CPRG substrate solution to the cell lysate.

  • Incubation and Measurement:

    • Incubate the reaction at 37°C until a dark red color develops. This can take from 10 minutes to several hours.

    • The reaction can be stopped with a stop solution, although for microplate readers, this is often not necessary as all wells are read simultaneously.

    • Measure the absorbance of the red product (chlorophenol red) at 570-595 nm.[3]

MUG (4-Methylumbelliferyl-β-D-galactopyranoside) Assay Protocol

This fluorometric assay provides a highly sensitive method for β-galactosidase detection.

  • Cell Lysis:

    • Perform cell lysis as described for the this compound assay.

  • Assay Reaction:

    • Add the cell lysate to a black 96-well plate suitable for fluorescence measurements.

    • Prepare the MUG substrate solution in an assay buffer.

    • Add the MUG substrate solution to the cell lysate.

  • Incubation and Measurement:

    • Incubate the reaction at 37°C.

    • Stop the reaction by adding a stop solution (e.g., a high pH buffer).

    • Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with an excitation wavelength of approximately 360-365 nm and an emission wavelength of around 460 nm.

Conclusion

The choice of a β-galactosidase assay should be guided by the specific requirements of the experiment, including the expected level of enzyme expression, the need for high sensitivity, and budget constraints. For routine applications with robust β-gal expression, the This compound assay offers a reliable and economical solution. When higher sensitivity is required, such as in studies involving weak promoters or difficult-to-transfect cells, the CPRG assay provides a significant improvement. For high-throughput screening and applications demanding even greater sensitivity, the fluorometric MUG assay is an excellent choice. Finally, for experiments where the utmost sensitivity is paramount, chemiluminescent assays offer the lowest detection limits, albeit at a higher cost. By understanding the performance characteristics and protocols of each assay, researchers can confidently select the most appropriate method to achieve accurate and reproducible results.

References

A Head-to-Head Comparison: The Advantages of ONPG over Lactose in Fermentation Tests

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of microbial identification, particularly within the differentiation of the Enterobacteriaceae family, the ability to ferment lactose (B1674315) has long been a cornerstone of diagnostic bacteriology. The traditional lactose fermentation test, a staple in microbiology laboratories, provides valuable information but is not without its limitations, especially concerning the speed and detection of atypical lactose fermenters. The development of the o-nitrophenyl-β-D-galactopyranoside (ONPG) test has offered a more rapid and sensitive alternative. This guide provides a comprehensive comparison of the this compound and lactose fermentation tests, supported by biochemical principles and detailed experimental protocols, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their needs.

Unveiling the Mechanism: Principles of Lactose and this compound Metabolism

The critical difference between these two tests lies in the enzymatic pathways they assess. For a bacterium to be classified as a lactose fermenter in a traditional test, it must possess two key enzymes: a lactose permease and β-galactosidase.[1][2] The permease is a transport protein that facilitates the entry of lactose, a disaccharide, into the bacterial cell.[1][2] Once inside, β-galactosidase cleaves the lactose molecule into glucose and galactose, which can then be metabolized to produce acidic byproducts, leading to a detectable pH change in the medium.[1][2]

Some bacteria, however, may possess β-galactosidase but lack a functional lactose permease.[1][2] These organisms are known as late or slow lactose fermenters because the transport of lactose into the cell is inefficient, delaying the production of acid.[1] In some cases, they may even be misidentified as non-lactose fermenters by conventional methods.[1][2]

This is where the this compound test demonstrates its primary advantage. This compound is a synthetic, chromogenic substrate that is structurally similar to lactose.[1] Crucially, this compound can freely enter the bacterial cell without the need for a specific permease.[1] If the bacterium possesses β-galactosidase, the enzyme will cleave this compound, releasing galactose and o-nitrophenol.[1] The o-nitrophenol is a yellow-colored compound, and its presence provides a direct and rapid visual confirmation of β-galactosidase activity.[1]

Performance Comparison: this compound vs. Lactose Fermentation

FeatureThis compound TestLactose Fermentation Test
Principle Direct enzymatic assay for β-galactosidase.Indirectly assesses lactose metabolism through acid production.
Enzymes Detected Primarily β-galactosidase.Requires both lactose permease and β-galactosidase.
Substrate o-nitrophenyl-β-D-galactopyranoside (this compound).Lactose.
Detection Method Colorimetric (yellow color from o-nitrophenol).pH indicator change (e.g., phenol (B47542) red turning yellow).
Time to Result Rapid, often within 1-4 hours.[1]Slower, typically requires 18-24 hours or longer.
Detection of Late Lactose Fermenters Effectively identifies organisms with β-galactosidase but lacking permease.[1][2]Often yields delayed or false-negative results.[1]
Sensitivity Considered a very sensitive test for β-galactosidase activity.May lack sensitivity for organisms with weak or delayed lactose metabolism.
Specificity High for the presence of β-galactosidase.Dependent on both permease and β-galactosidase activity.
Primary Application Rapid identification of β-galactosidase-positive organisms, including late lactose fermenters.Differentiation of lactose fermenting from non-lacting fermenting bacteria.

Experimental Protocols

This compound Test Protocol (Broth and Disk Methods)

This protocol is adapted from standard microbiological procedures.

Materials:

  • Pure, 18-24 hour culture of the test organism on a lactose-containing medium (e.g., MacConkey agar).

  • This compound broth or this compound disks.

  • Sterile physiological saline (0.85% NaCl).

  • Sterile test tubes.

  • Incubator at 35-37°C.

  • Sterile inoculating loop or needle.

Procedure (Broth Method):

  • Aseptically inoculate a tube of this compound broth with a heavy inoculum of the test organism.

  • Incubate the tube aerobically at 35-37°C.

  • Observe for a color change at regular intervals for up to 24 hours. A positive result is indicated by the development of a yellow color. Most positive results are visible within the first few hours.

Procedure (Disk Method):

  • Dispense 0.5 mL of sterile physiological saline into a sterile test tube.

  • Create a heavy suspension of the test organism in the saline. The turbidity should be equivalent to a McFarland standard of at least 2.

  • Aseptically add an this compound disk to the suspension.

  • Incubate the tube at 35-37°C.

  • Examine the tube for the development of a yellow color in the suspension, which indicates a positive result. Check at regular intervals for up to 4-6 hours.

Expected Results:

  • Positive: Development of a distinct yellow color.

  • Negative: The suspension remains colorless or its original color.

Lactose Fermentation Test Protocol

This protocol describes a typical carbohydrate fermentation test using a broth medium with a pH indicator.

Materials:

  • Pure, 18-24 hour culture of the test organism.

  • Lactose fermentation broth (e.g., Phenol Red Lactose Broth) containing a pH indicator and a Durham tube for gas detection.

  • Incubator at 35-37°C.

  • Sterile inoculating loop or needle.

Procedure:

  • Aseptically inoculate a tube of lactose fermentation broth with the test organism.

  • Incubate the tube at 35-37°C for 18-24 hours. Some organisms may require longer incubation.

  • Observe the tube for a color change and the presence of a gas bubble in the Durham tube.

Expected Results:

  • Positive (Acid Production): The color of the medium changes from its original color (e.g., red) to yellow.

  • Positive (Acid and Gas Production): The color of the medium changes to yellow, and a gas bubble is trapped in the Durham tube.

  • Negative: The medium remains its original color or changes to a more alkaline color (e.g., magenta or deep red).

Visualizing the Biochemical and Experimental Pathways

To further clarify the distinction between these two tests, the following diagrams illustrate the biochemical pathways and a generalized experimental workflow.

biochemical_pathways cluster_lactose Lactose Metabolism cluster_this compound This compound Metabolism Lactose_out Lactose (outside cell) Permease Lactose Permease Lactose_out->Permease Transport Lactose_in Lactose (inside cell) Permease->Lactose_in BetaGal_L β-galactosidase Lactose_in->BetaGal_L Hydrolysis Glucose Glucose BetaGal_L->Glucose Galactose Galactose BetaGal_L->Galactose Acid Acid Production Glucose->Acid Galactose->Acid ONPG_out This compound (outside cell) ONPG_in This compound (inside cell) ONPG_out->ONPG_in Passive Diffusion BetaGal_O β-galactosidase ONPG_in->BetaGal_O Hydrolysis o_Nitrophenol o-Nitrophenol (Yellow) BetaGal_O->o_Nitrophenol Galactose_O Galactose BetaGal_O->Galactose_O

Caption: Biochemical pathways of Lactose and this compound metabolism.

experimental_workflow cluster_setup Test Setup cluster_lactose_workflow Lactose Fermentation Test cluster_onpg_workflow This compound Test Start Pure Bacterial Culture Inoculate_L Inoculate Lactose Broth Start->Inoculate_L Inoculate_O Inoculate this compound Medium Start->Inoculate_O Incubate_L Incubate 18-24h at 35-37°C Inoculate_L->Incubate_L Incubate_O Incubate 1-4h at 35-37°C Inoculate_O->Incubate_O Observe_L Observe for Color Change (Yellow = Positive) Incubate_L->Observe_L Observe_O Observe for Color Change (Yellow = Positive) Incubate_O->Observe_O

Caption: Generalized experimental workflow for the tests.

References

A Quantitative Comparison of ONPG and MUG Substrates for β-Galactosidase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals selecting the appropriate substrate for β-galactosidase assays is critical for generating accurate and reliable data. Two of the most commonly employed substrates are o-nitrophenyl-β-D-galactopyranoside (ONPG) and 4-methylumbelliferyl-β-D-galactopyranoside (MUG). This guide provides a quantitative comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal substrate for specific research needs.

Introduction to β-Galactosidase Substrates

β-galactosidase is an enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides. In molecular biology, the E. coli lacZ gene, which codes for β-galactosidase, is a widely used reporter gene. The activity of the enzyme, and therefore the expression of the reporter gene, can be quantified by providing an artificial substrate that releases a detectable product upon cleavage.

This compound is a chromogenic substrate that, upon hydrolysis by β-galactosidase, yields galactose and o-nitrophenol, a yellow-colored compound that can be quantified by measuring its absorbance at 420 nm.[1][2] MUG , on the other hand, is a fluorogenic substrate. Its hydrolysis by β-galactosidase releases 4-methylumbelliferone (B1674119) (4-MU), a product that emits a bright blue fluorescence, detectable with an excitation wavelength of approximately 360 nm and an emission wavelength of around 460 nm.[1]

Quantitative Performance Comparison

The choice between this compound and MUG often depends on the required sensitivity of the assay and the available instrumentation. While this compound is suitable for many applications and its kinetics are well-documented, MUG offers significantly higher sensitivity.

FeatureThis compound (o-nitrophenyl-β-D-galactopyranoside)MUG (4-methylumbelliferyl-β-D-galactopyranoside)
Detection Method Colorimetric (Absorbance at 420 nm)[1][2]Fluorometric (Excitation ~360 nm, Emission ~460 nm)[1]
Product o-nitrophenol (yellow)4-methylumbelliferone (blue fluorescence)
Sensitivity LowerHigher (reportedly 100 to 1000-fold more sensitive than chromogenic assays)
Michaelis Constant (Km) Varies by enzyme source, typically in the mM range. For example, 0.24 mM for purified β-galactosidase, 0.800 mM for Aspergillus oryzae β-galactosidase, and 6.644 mM for Lactobacillus plantarum β-galactosidase.[2][3][4]Specific Km values are less commonly reported in general literature but are expected to be in the µM range for some fluorogenic substrates, indicating a high affinity.
Maximum Velocity (Vmax) Dependent on enzyme concentration and source.Dependent on enzyme concentration and source.
Primary Application Routine β-galactosidase activity measurements, high-concentration enzyme studies.Detection of low levels of β-galactosidase activity, high-throughput screening, reporter gene assays in transfected cells.[5]

Signaling Pathways and Experimental Workflows

The enzymatic reaction for both this compound and MUG is a single-step hydrolysis reaction catalyzed by β-galactosidase. The fundamental difference lies in the properties of the released product, which dictates the detection method and sensitivity.

Enzymatic_Reaction Enzymatic Reaction of β-Galactosidase cluster_this compound This compound Assay cluster_MUG MUG Assay This compound This compound (Colorless) Galactose_this compound Galactose This compound->Galactose_this compound β-Galactosidase o_Nitrophenol o-Nitrophenol (Yellow, Abs @ 420 nm) This compound->o_Nitrophenol β-Galactosidase MUG MUG (Non-fluorescent) Galactose_MUG Galactose MUG->Galactose_MUG β-Galactosidase MU 4-Methylumbelliferone (Blue Fluorescence, Ex/Em ~360/460 nm) MUG->MU β-Galactosidase

Fig 1. Enzymatic cleavage of this compound and MUG by β-galactosidase.

A typical experimental workflow for quantifying β-galactosidase activity involves cell lysis, incubation with the substrate, and subsequent detection of the product.

Experimental_Workflow Comparative Experimental Workflow cluster_Detection Detection Start Start: Transfected Cells or Bacterial Culture Lysis Cell Lysis (e.g., freeze-thaw, detergents) Start->Lysis Lysate Clarified Cell Lysate Lysis->Lysate Incubation Incubation with Substrate (this compound or MUG) at 37°C Lysate->Incubation Stop Stop Reaction (e.g., high pH stop solution) Incubation->Stop Spectrophotometer Spectrophotometer (Absorbance at 420 nm) Stop->Spectrophotometer This compound Assay Fluorometer Fluorometer (Ex/Em ~360/460 nm) Stop->Fluorometer MUG Assay

Fig 2. Generalized workflow for β-galactosidase assays.

Experimental Protocols

Below are detailed methodologies for performing β-galactosidase assays using this compound and MUG.

This compound Assay Protocol

This protocol is adapted for use in a microplate format.

Materials:

  • Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)

  • This compound solution (4 mg/mL in Z-buffer)

  • Stop solution (1 M Na2CO3)

  • Cell lysate containing β-galactosidase

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 420 nm

Procedure:

  • Prepare cell lysates from your experimental samples. This can be done by methods such as freeze-thaw cycles or using a lysis buffer.

  • Centrifuge the lysates to pellet cell debris and transfer the clear supernatant to a new tube.

  • In a 96-well plate, add 10-50 µL of cell lysate to each well. Include a blank control with lysis buffer only.

  • Add 100 µL of Z-buffer to each well.

  • To start the reaction, add 20 µL of this compound solution to each well.

  • Incubate the plate at 37°C and monitor the development of a yellow color. The incubation time can vary from a few minutes to several hours depending on the enzyme concentration.

  • Stop the reaction by adding 50 µL of 1 M Na2CO3 to each well.

  • Measure the absorbance at 420 nm using a microplate reader.

  • Calculate β-galactosidase activity, often expressed in Miller units, which normalizes for incubation time, cell density, and reaction volume.

MUG Assay Protocol

This protocol is based on a typical fluorometric assay format.

Materials:

  • Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.5, 10 mM KCl, 1 mM MgSO4)

  • MUG stock solution (e.g., 10 mM in DMSO)

  • Stop Solution (e.g., 0.4 M glycine, pH 10.4)

  • 4-Methylumbelliferone (4-MU) standard for calibration curve

  • Cell lysate containing β-galactosidase

  • Black 96-well microplate suitable for fluorescence measurements

  • Fluorometric microplate reader (Excitation ~360 nm, Emission ~460 nm)

Procedure:

  • Prepare cell lysates as described in the this compound protocol.

  • Prepare a standard curve using the 4-MU standard in assay buffer.

  • In a black 96-well plate, add 10-50 µL of cell lysate to each well. Include a blank control with lysis buffer only.

  • Prepare a reaction mixture by diluting the MUG stock solution in the assay buffer to the desired final concentration (e.g., 0.1-1 mM).

  • Add 50 µL of the MUG reaction mixture to each well to start the reaction.

  • Incubate the plate at 37°C for a suitable time (e.g., 15-60 minutes). The high sensitivity of the MUG assay often requires shorter incubation times compared to the this compound assay.

  • Stop the reaction by adding 100 µL of the stop solution.

  • Measure the fluorescence using a microplate reader with excitation set to ~360 nm and emission to ~460 nm.

  • Determine the concentration of the product (4-MU) from the standard curve and calculate the β-galactosidase activity.

Conclusion

Both this compound and MUG are valuable substrates for the quantification of β-galactosidase activity. The choice between them should be guided by the specific requirements of the experiment.

  • This compound is a reliable and cost-effective choice for applications where high sensitivity is not paramount and for which a large body of kinetic data is available for comparison. Its colorimetric readout is straightforward and requires a standard spectrophotometer.

  • MUG is the superior substrate when high sensitivity is required, such as in studies with low enzyme expression or for high-throughput screening applications where minimal reaction times are advantageous.[1][5][6] The fluorometric detection method allows for the quantification of β-galactosidase at femtogram levels.[1]

For researchers in drug development and other fields requiring precise and sensitive measurements of gene expression through the lacZ reporter system, the MUG assay offers significant advantages. However, for routine applications and initial characterizations, the well-established and quantitatively characterized this compound assay remains a robust and practical option.

References

A Comparative Guide to ONPG and Its Alternatives for Measuring β-Galactosidase Activity in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The measurement of β-galactosidase (β-gal) activity is a cornerstone of molecular biology research, widely employed in reporter gene assays to study gene expression, protein-protein interactions, and cell signaling pathways. The choice of substrate for detecting β-gal activity is critical and can significantly impact the sensitivity, quantitation, and experimental workflow. This guide provides a comprehensive comparison of o-nitrophenyl-β-D-galactopyranoside (ONPG), a traditional chromogenic substrate, with its common alternatives: 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal), chlorophenol red-β-D-galactopyranoside (CPRG), and 4-methylumbelliferyl-β-D-galactopyranoside (MUG).

Quantitative Comparison of β-Galactosidase Substrates

The selection of a suitable substrate for a β-galactosidase assay depends on the specific experimental needs, such as the required sensitivity, whether the assay needs to be quantitative or qualitative, and the available detection instrumentation. The following table summarizes the key quantitative parameters for this compound and its alternatives. Note: Direct comparative data for all parameters under identical experimental conditions is limited in the literature; therefore, some values are presented as relative comparisons based on available information.

SubstrateAssay TypeDetection MethodWavelength (nm)Limit of Detection (LOD)Dynamic RangeKey AdvantagesKey Disadvantages
This compound QuantitativeColorimetric (Absorbance)420[1]~0.1 U/mL[2]NarrowerInexpensive, simple protocol.[3]Less sensitive.[4]
X-gal Qualitative/Semi-quantitativeColorimetric (Precipitate)N/A (Blue Precipitate)High SensitivityNot truly quantitativeHigh sensitivity, good for spatial localization.[3]Insoluble product, difficult to quantify.[3]
CPRG QuantitativeColorimetric (Absorbance)570-595[4][5]Up to 10x more sensitive than this compound[4][6]Wider than this compoundHigh sensitivity in a colorimetric assay.[4]More expensive than this compound.[7]
MUG QuantitativeFluorometric (Fluorescence)Excitation: 365, Emission: 460[8]High Sensitivity (femtogram level)[9]WideVery high sensitivity.[9]Requires a fluorometer, more expensive.[5]

Experimental Protocols

Detailed methodologies for the key β-galactosidase assays are provided below.

This compound Assay Protocol

This protocol is adapted for a 96-well plate format.

Materials:

  • Cell lysate containing β-galactosidase

  • Z-Buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)

  • This compound solution (4 mg/mL in Z-Buffer)

  • 1 M Sodium Carbonate (Na2CO3) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 10-100 µL of cell lysate to each well of a 96-well plate.

  • Add Z-Buffer to each well to bring the total volume to 200 µL.

  • Add 40 µL of this compound solution to each well to start the reaction.

  • Incubate the plate at 37°C and monitor the development of a yellow color.

  • Stop the reaction by adding 100 µL of 1 M Na2CO3 to each well.

  • Measure the absorbance at 420 nm using a microplate reader.

  • Calculate β-galactosidase activity, often expressed in Miller units.[10]

X-gal Staining Protocol for Tissues and Cells

This protocol is for visualizing β-galactosidase activity in situ.

Materials:

  • Cells or tissue sections fixed with 4% paraformaldehyde.

  • PBS (Phosphate-Buffered Saline)

  • X-gal staining solution (5 mM potassium ferricyanide, 5 mM potassium ferrocyanide, 2 mM MgCl2, 0.01% sodium deoxycholate, 0.02% NP-40, and 1 mg/mL X-gal in PBS).

  • Microscope

Procedure:

  • Wash the fixed cells or tissues twice with PBS.

  • Incubate the samples in the X-gal staining solution at 37°C in the dark.

  • Monitor for the development of a blue color, which can take from 30 minutes to overnight.[11]

  • Once the desired staining intensity is reached, stop the reaction by washing the samples with PBS.

  • Visualize the blue precipitate under a microscope.[12]

CPRG Assay Protocol

This protocol is for a high-sensitivity colorimetric assay in a 96-well plate format.

Materials:

  • Cell lysate containing β-galactosidase

  • CPRG Assay Buffer

  • CPRG Substrate Solution

  • Stop Solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 10-20 µL of cell lysate to each well of a 96-well plate.

  • Add 130 µL of 1x CPRG substrate solution to each well.

  • Incubate the reactions at 37°C for 30 minutes to several hours, until a dark red color develops.[6]

  • Stop the reactions by adding 80 µL of stop solution to each well.[6]

  • Measure the absorbance at 570-595 nm using a microplate reader.[4]

MUG Assay Protocol

This protocol describes a highly sensitive fluorometric assay.

Materials:

  • Cell lysate containing β-galactosidase

  • Fluorescent β-Galactosidase Assay Buffer

  • MUG Substrate Solution

  • Stop Solution

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Add 10-50 µL of cell lysate to each well of a black 96-well plate.

  • Prepare an assay reaction mix by adding the MUG substrate to the assay buffer.

  • Add the reaction mix to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence with an excitation wavelength of 365 nm and an emission wavelength of 460 nm.[8]

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) illustrate key applications and workflows where this compound and other β-galactosidase substrates are utilized.

Reporter_Gene_Assay_Workflow cluster_transfection Cell Transfection cluster_treatment Experimental Treatment cluster_assay β-Galactosidase Assay Transfect Cells Transfect Cells Apply Stimulus Apply Stimulus Transfect Cells->Apply Stimulus Incubate Reporter Construct Reporter Construct Reporter Construct->Transfect Cells Cell Lysis Cell Lysis Apply Stimulus->Cell Lysis Post-treatment Add Substrate (e.g., this compound) Add Substrate (e.g., this compound) Cell Lysis->Add Substrate (e.g., this compound) Measure Signal Measure Signal Add Substrate (e.g., this compound)->Measure Signal Data Analysis Data Analysis Measure Signal->Data Analysis Quantify Activity Yeast_Two_Hybrid cluster_constructs Plasmid Constructs cluster_yeast Yeast Cell Bait Bait Protein (fused to DNA-BD) Interaction Bait-Prey Interaction Bait->Interaction Prey Prey Protein (fused to AD) Prey->Interaction Transcription Transcription of Reporter Gene (lacZ) Interaction->Transcription Reconstitutes Transcription Factor Translation Translation of β-galactosidase Transcription->Translation Assay β-gal Assay (this compound or X-gal) Translation->Assay NFkB_Signaling_Reporter cluster_stimulation Cellular Stimulation cluster_pathway NF-κB Signaling Pathway cluster_reporter Reporter Gene Activation Stimulus Stimulus (e.g., TNF-α) IKK IKK Activation Stimulus->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB NFkB_Binding NF-κB binds to κB site in promoter NFkB->NFkB_Binding lacZ_Transcription lacZ Gene Transcription NFkB_Binding->lacZ_Transcription bgal_Translation β-galactosidase Translation lacZ_Transcription->bgal_Translation ONPG_Assay This compound Assay bgal_Translation->ONPG_Assay

References

Safety Operating Guide

Safe Disposal of ONPG: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of o-Nitrophenyl-β-D-galactopyranoside (ONPG), a chromogenic substrate widely used in molecular biology and microbiology to detect β-galactosidase activity. Adherence to these procedures is critical for maintaining laboratory safety and regulatory compliance.

Immediate Safety and Hazard Profile

According to multiple safety data sheets, this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) or OSHA regulations.[1][2][3][4][5] It presents no known OSHA hazards.[2][4] However, standard laboratory precautions should always be observed. May cause mild irritation to the skin, eyes, or respiratory tract upon contact or inhalation.[4] In case of accidental release, personnel should avoid dust formation, sweep up the material, and place it in a suitable, closed container for disposal.[1][3][4] It is crucial to prevent this compound from entering drains.[1][3][4]

Quantitative Safety Data Summary

While specific toxicity data is largely unavailable, the hazard ratings provide a quantitative measure of this compound's low-risk profile.[1][2]

Hazard MetricRatingSource
GHS Classification Not a dangerous substance or mixture[4][5]
OSHA Hazards No known OSHA hazards[2][4]
HMIS Rating Health: 0, Flammability: 0, Physical: 0[4]
NFPA Rating Health: 0, Fire: 0, Reactivity: 0[4]

Procedural Disposal Plan

The correct disposal method for this compound depends on whether it is unused (pure chemical) or has been used in biological applications (potentially contaminated).

Disposal of Unused or Surplus this compound

Unused this compound and its contaminated packaging should be disposed of as chemical waste.

Step-by-Step Procedure:

  • Consult Regulations: Always dispose of the material in compliance with all local, state, and national environmental regulations.[1][6]

  • Contact Waste Disposal Service: Offer surplus and non-recyclable this compound to a licensed professional waste disposal company.[3][7] They can provide guidance on proper packaging and labeling for pickup.

  • Packaging: Ensure the material is in a suitable, securely closed, and clearly labeled container before disposal.[1][3]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[3][7]

Disposal of this compound Used in Experimental Protocols

When this compound is used in microbiological or clinical settings (e.g., this compound test discs or solutions), it must be treated as potentially biohazardous waste.

Step-by-Step Procedure:

  • Decontamination: All used or unusable preparations of this compound that have come into contact with microorganisms or clinical samples must be decontaminated.[8]

  • Sterilization: The primary method for decontamination is sterilization by autoclaving and/or incineration.[8] Follow established laboratory procedures for disposing of infectious materials.[8]

  • Final Disposal: After sterilization, the decontaminated waste can typically be disposed of as regular laboratory waste, in accordance with institutional guidelines.

Experimental Protocol: Post-Assay this compound Waste Handling

This protocol outlines the methodology for handling waste generated from a typical this compound-based β-galactosidase assay in a microbiology laboratory.

  • Collection: Collect all materials containing this compound and microbial cultures (e.g., test tubes, microplates, pipette tips, this compound discs) in a designated biohazard waste container.

  • Autoclaving: Seal the biohazard container and process it through a standard autoclave cycle according to your institution's biosafety guidelines. This ensures the inactivation of all biological agents.

  • Disposal: Once the material is sterilized and cooled, it can be discarded with the regular, non-hazardous laboratory trash. Ensure the biohazard symbols on the bags are defaced.

  • Documentation: Maintain records of waste decontamination as required by laboratory and regulatory protocols.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

ONPG_Disposal_Workflow cluster_start Start: Assess this compound Waste cluster_pathways Disposal Pathways cluster_procedures Procedures start This compound for Disposal decision Used in Biological Assay or Contaminated with Microorganisms? start->decision unused Unused / Expired (Pure Chemical) decision->unused No used Used / Contaminated (Biohazardous) decision->used Yes contact_vendor Step 1: Package in Labeled Container unused->contact_vendor decontaminate Step 1: Decontaminate & Sterilize (Autoclave) used->decontaminate dispose_bio Step 2: Dispose as Decontaminated Lab Waste decontaminate->dispose_bio dispose_chem Step 2: Transfer to Licensed Waste Disposal Company contact_vendor->dispose_chem

Caption: Logical workflow for determining the correct this compound disposal procedure.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.